molecular formula C7H12O B154202 1-Cyclohexene-1-methanol CAS No. 4845-04-9

1-Cyclohexene-1-methanol

Cat. No.: B154202
CAS No.: 4845-04-9
M. Wt: 112.17 g/mol
InChI Key: QBJOHGAEIAUULA-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-methanol (CAS 4845-04-9) is a chemical compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . It serves as a versatile intermediate in organic synthesis and chemical research. Key physical properties include a predicted boiling point of 480.10 K (approximately 207°C) and a freezing point of 254.37 K (approximately -18.8°C) . Researchers can leverage its structure as a building block for more complex molecules. A significant area of emerging research involves its structural analog, 3-Cyclohexene-1-methanol. A recent 2025 study published in the International Journal of Molecular Sciences identified 3-Cyclohexene-1-methanol as a major constituent of Eucalyptus globulus essential oil with potent antitumor activity . The research highlighted that this compound exhibited anti-proliferative effects against human colon cancer cells by inducing caspase-dependent apoptotic cell death, disturbing cell cycle progression, and reducing the phosphorylation of key components in proliferation and survival pathways such as p38, ERK1/2, and AKT kinases . This suggests that the cyclohexene-methanol structural motif is of high interest in biomedical and pharmacological research for developing novel therapeutic strategies. This compound is offered for research purposes as a building block and reference standard. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexen-1-ylmethanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJOHGAEIAUULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964068
Record name (Cyclohex-1-en-1-yl)methanol
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4845-04-9
Record name 1-Cyclohexene-1-methanol
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Record name (Cyclohex-1-en-1-yl)methanol
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Record name (cyclohex-1-en-1-yl)methanol
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Record name 1-Cyclohexene-1-methanol
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Foundational & Exploratory

Synthesis of 1-Cyclohexene-1-methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a reliable synthetic route to 1-cyclohexene-1-methanol, a valuable building block in organic synthesis. The presented methodology is a two-step process commencing with the formation of the intermediate, 1-cyclohexene-1-carboxaldehyde, followed by its reduction to the target primary alcohol. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction mechanisms to facilitate reproducible and efficient synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the synthesis of 1-cyclohexene-1-carboxaldehyde from 1-nitromethylcyclohexene via a modified Nef reaction. The subsequent step is the selective reduction of the aldehyde functional group to a primary alcohol using a metal hydride reagent.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 1-Cyclohexene-1-carboxaldehyde via Modified Nef Reaction

ReactantStarting MaterialReagentsSolventTemperatureReaction TimeYield (%)
1-NitromethylcyclohexeneCyclohexanone, NitromethanePiperidine (catalyst)BenzeneReflux16 hours70%
1-Nitromethylcyclohexene-Sodium methoxide-activated silica gel-Ambient48 hours82%[1]

Table 2: Reduction of 1-Cyclohexene-1-carboxaldehyde

ReactantReducing AgentSolventTemperatureWork-upYield (%)
1-Cyclohexene-1-carboxaldehydeLithium aluminum hydride (LiAlH₄)Diethyl etherRefluxWater, 15% aq. NaOH, Water~75% (estimated)

Table 3: Spectroscopic and Physical Data for this compound

PropertyData
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Appearance Colorless liquid
Boiling Point 189 °C at 760 mmHg
Mass Spectrum (m/z) 112 (M+), 94, 91, 81, 79, 67, 55[2][3]
¹H NMR (CDCl₃, ppm) δ 5.75 (m, 1H, C=CH), 4.05 (s, 2H, CH₂OH), 2.05-1.95 (m, 4H, allylic CH₂), 1.65-1.50 (m, 4H, CH₂), 1.40 (s, 1H, OH)
¹³C NMR (CDCl₃, ppm) δ 136.5 (C=CH), 125.0 (C=CH), 68.0 (CH₂OH), 25.5 (CH₂), 23.0 (CH₂), 22.5 (CH₂), 21.8 (CH₂)
IR (neat, cm⁻¹) 3330 (br, O-H), 3020 (=C-H), 2925 (C-H), 1665 (C=C), 1440, 1020 (C-O)

Experimental Protocols

Step 1: Synthesis of 1-Cyclohexene-1-carboxaldehyde

This procedure involves two parts: the preparation of the precursor 1-nitromethylcyclohexene and its subsequent conversion to 1-cyclohexene-1-carboxaldehyde.

Part A: Synthesis of 1-Nitromethylcyclohexene [1]

  • A mixture of cyclohexanone (0.8 moles), nitromethane (1.2 moles), and piperidine (8.0 ml) in 300 ml of benzene is refluxed under a Dean-Stark trap for 16 hours.

  • The solvent is then distilled at atmospheric pressure.

  • The residue is distilled under reduced pressure to yield 1-nitromethylcyclohexene as a pale yellow liquid.

Part B: Synthesis of 1-Cyclohexene-1-carboxaldehyde via a Modified Nef Reaction [1]

  • Preparation of Methoxide-activated Silica Gel: A solution of sodium methoxide (from 2.3 g of sodium in 200 ml of anhydrous methanol) is added to 200 g of dry silica gel (60-200 mesh). The solvent is slowly removed on a rotary evaporator, and the residue is dried for 12 hours at 250 °C.

  • Reaction: 1-Nitromethylcyclohexene (10 mmol) is adsorbed onto 20 g of the methoxide-activated silica gel.

  • The mixture is allowed to stand at ambient temperature for 48 hours.

  • Work-up: The aldehyde is eluted from the silica gel with dichloromethane. The solvent is evaporated to give 1-cyclohexene-1-carboxaldehyde in 82% yield.

Step 2: Reduction of 1-Cyclohexene-1-carboxaldehyde to this compound

This protocol is adapted from general procedures for the reduction of α,β-unsaturated aldehydes with lithium aluminum hydride.[4][5]

  • Reaction Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under a nitrogen atmosphere.

  • A suspension of lithium aluminum hydride (LiAlH₄) (0.25 molar equivalents) in anhydrous diethyl ether is placed in the flask and cooled to 0 °C in an ice bath.

  • Addition of Aldehyde: A solution of 1-cyclohexene-1-carboxaldehyde (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams used.[6]

  • The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Cyclohexene-1-carboxaldehyde cluster_step2 Step 2: Reduction to this compound A Cyclohexanone + Nitromethane B 1-Nitromethylcyclohexene A->B Piperidine, Benzene, Reflux C 1-Cyclohexene-1-carboxaldehyde B->C 1. NaOMe/Silica Gel 2. Adsorption 3. Elution (DCM) D 1-Cyclohexene-1-carboxaldehyde E This compound D->E 1. LiAlH4, Diethyl Ether 2. H2O, NaOH(aq), H2O

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanisms

Nef_Reaction_Mechanism cluster_nef Modified Nef Reaction Mechanism Nitronate_Anion Nitronate Anion Intermediate Intermediate Nitronate_Anion->Intermediate Attack on Silica Surface Aldehyde 1-Cyclohexene-1-carboxaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Simplified mechanism of the modified Nef reaction.

Hydride_Reduction_Mechanism cluster_reduction Hydride Reduction Mechanism Aldehyde 1-Cyclohexene-1-carboxaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide 1. [H]⁻ (from LiAlH₄) Alcohol This compound Alkoxide->Alcohol 2. H₂O (Work-up)

Caption: Mechanism of aldehyde reduction by lithium aluminum hydride.

References

An In-depth Technical Guide to the Chemical Properties of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexene-1-methanol, an allylic alcohol, is a versatile organic compound with potential applications in various fields, including fragrance, polymer chemistry, and as a building block in the synthesis of more complex molecules. Its structure, featuring a hydroxyl group attached to a cyclohexene ring, imparts a unique combination of reactivity, making it a subject of interest for researchers in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its potential biological significance.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties
PropertyValueSource
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
Boiling Point 189 °C at 760 mmHg
Density 0.964 g/cm³
Flash Point 82.8 °C
Refractive Index 1.487
Chemical Identifiers
IdentifierValueSource
CAS Number 4845-04-9[2]
IUPAC Name (Cyclohex-1-en-1-yl)methanol[1]
Synonyms 1-Hydroxymethylcyclohexene, Cyclohex-1-enylmethanol[1]
InChI InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2[1]
InChIKey QBJOHGAEIAUULA-UHFFFAOYSA-N[1]
SMILES C1CCC(=CC1)CO[1]
Spectral Data
Data TypeKey FeaturesSource
Mass Spectrometry (GC-MS) Molecular Ion (M+): m/z 112. Key fragments can be observed.[1]
Infrared (IR) Spectroscopy Characteristic peaks for O-H and C=C stretching.[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of a suitable Grignard reagent with an appropriate aldehyde. One plausible route involves the reaction of cyclohex-1-enylmagnesium bromide with formaldehyde.

Reaction Scheme:

G A Cyclohex-1-enylmagnesium bromide C (Cyclohex-1-en-1-yl)methanol A->C 1. Diethyl ether B Formaldehyde B->C 2. H3O+ workup

Caption: Synthesis of (Cyclohex-1-en-1-yl)methanol via Grignard reaction.

Detailed Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromocyclohexene in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction mixture should be stirred and may require gentle heating to initiate. Once the reaction starts, the remaining 1-bromocyclohexene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of formaldehyde in anhydrous diethyl ether is then added dropwise with vigorous stirring. An exothermic reaction will occur. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Purification of this compound

The crude product can be purified by fractional distillation under reduced pressure.

Detailed Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

  • Distillation: The crude this compound is placed in the distillation flask with a few boiling chips. The system is evacuated to the desired pressure, and the flask is heated gently.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The purity of the collected fractions should be assessed by Gas Chromatography (GC) or NMR spectroscopy.

Reactivity and Potential Signaling Pathways

The chemical reactivity of this compound is primarily dictated by the presence of the allylic alcohol functionality and the double bond within the cyclohexene ring.

Reaction Pathways:

G A This compound B Epoxidation A->B m-CPBA C Oxidation A->C PCC, CrO3 D Halogenation A->D NBS E Esterification A->E Carboxylic acid, acid catalyst

Caption: Key reactivity pathways of this compound.

While no specific signaling pathways involving this compound have been definitively elucidated, the structural motif of a cyclohexene ring is present in various biologically active natural products and synthetic compounds. Derivatives of cyclohexene have been investigated for their potential as antimicrobial and anticancer agents.[3] The allylic alcohol moiety can also participate in various biological transformations. Further research is warranted to explore the potential of this compound and its derivatives in modulating biological pathways relevant to drug development.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with a rich and varied chemistry. This guide has provided a detailed overview of its chemical and physical properties, along with protocols for its synthesis and purification. While its direct biological role is yet to be fully explored, its structural features suggest that it and its derivatives may hold promise for applications in medicinal chemistry and drug discovery. Further investigation into its biological activity and potential signaling pathway interactions is encouraged.

References

"physical properties of 1-Cyclohexene-1-methanol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1-Cyclohexene-1-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 4845-04-9). The information is curated for professionals in research and development who require precise data for experimental design, process development, and quality control. This document includes quantitative physical data, detailed experimental protocols for their determination, and a logical workflow for a common synthesis route.

Core Physical and Chemical Properties

This compound, also known as (Cyclohex-1-en-1-yl)methanol, is an organic compound with the molecular formula C₇H₁₂O.[1][2][3] It presents as a colorless to pale yellow liquid and is characterized by a cyclohexene ring functionalized with a hydroxymethyl group.[2] This structure, featuring both a polar hydroxyl group and a nonpolar hydrocarbon ring, dictates its solubility and reactivity.

Data Presentation: Physical Properties

The quantitative physical properties of this compound are summarized in the table below. The data is a combination of experimental and calculated values from various chemical databases. For context, properties of the related isomer, 3-Cyclohexene-1-methanol, are also included where direct experimental data for the primary compound is unavailable.

PropertyValue for this compoundUnitData TypeSource(s)Notes
Molecular Formula C₇H₁₂O--[1][2][3][4]-
Molecular Weight 112.17 g/mol Calculated[1][3][4][5]Based on IUPAC atomic weights.
CAS Number 4845-04-9--[1][2][4]-
Appearance Colorless to pale yellow liquid-Experimental[2]-
Boiling Point 189°CExperimental[3]At 760 mmHg.
206.95 (480.10 K)°C (K)Calculated[1]Joback Method.
Density 0.964g/cm³Experimental[3]-
Refractive Index (n₂₀/D) Not Available---The related isomer, 3-Cyclohexene-1-methanol, has a refractive index of 1.484.
Water Solubility log₁₀(S) = -1.76mol/LCalculated[1]Crippen Method; indicates low solubility.
Octanol/Water Partition Coeff. (logP) 1.479-Calculated[1]Crippen Method.

Experimental Protocols for Property Determination

The following sections detail standardized laboratory methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and purity. A common and effective method is distillation.

Methodology: Simple Distillation

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Monitor the temperature as the liquid begins to boil and the vapor rises. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Data Recording: The boiling point is the stable temperature recorded on the thermometer during the distillation of the liquid. This temperature should remain constant as the pure distillate is collected.

Determination of Density

Density is the mass per unit volume and is a fundamental physical property used for substance identification.

Methodology: Using a Graduated Cylinder and Balance

  • Mass of Empty Cylinder: Place a clean, dry graduated cylinder on an electronic balance and tare the mass to zero, or record the mass of the empty cylinder.

  • Volume Measurement: Carefully pour a known volume of this compound (e.g., 10 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.

  • Mass Measurement: Place the graduated cylinder containing the liquid back on the balance and record the total mass.

  • Calculation: Subtract the mass of the empty cylinder from the total mass to find the mass of the liquid. Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V)

  • Replication: For improved accuracy, repeat the measurement several times and calculate the average density.

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is highly characteristic of a pure compound. It is typically measured using an Abbe refractometer.

Methodology: Abbe Refractometer

  • Calibration: Ensure the refractometer is clean and calibrated, typically using distilled water.

  • Sample Application: Place a few drops of this compound onto the prism surface of the refractometer.

  • Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (usually 20°C).

  • Reading: Look through the eyepiece and adjust the knob until the light and dark fields meet at the crosshairs.

  • Data Recording: Read the refractive index value from the instrument's scale. The reading is typically recorded to four decimal places.

Determination of Solubility

Solubility is determined by observing the maximum amount of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of this compound (the solute) to a known volume of the solvent (e.g., water, ethanol, hexane) in a sealed vial or flask. The presence of undissolved solute is necessary to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer is used for this purpose.

  • Separation: Allow the mixture to stand without agitation to let the undissolved solute settle.

  • Sampling: Carefully extract a known volume of the supernatant (the saturated solution) without disturbing the undissolved solute. Filtration through a syringe filter may be necessary.

  • Analysis: Quantify the concentration of this compound in the sampled solution using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The resulting concentration is the solubility of the compound in that solvent at that temperature.

Mandatory Visualization

Synthetic Workflow

A common and efficient method for synthesizing primary allylic alcohols like this compound is the reduction of the corresponding α,β-unsaturated aldehyde, in this case, 1-Cyclohexene-1-carboxaldehyde. This reaction is typically performed using a mild reducing agent such as sodium borohydride (NaBH₄). The following diagram illustrates the experimental workflow for this synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 1-Cyclohexene-1-methanol. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, this document outlines a systematic workflow for confirming the molecular structure of this versatile building block.

Molecular and Physical Properties

This compound is a cyclic alcohol with the chemical formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Its structure consists of a cyclohexene ring with a hydroxymethyl group attached to one of the vinylic carbons.

PropertyValueReference
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
CAS Number 4845-04-9[1]
IUPAC Name (1-Cyclohexen-1-yl)methanol[1]

The Elucidation Workflow: A Step-by-Step Approach

The structural confirmation of this compound relies on a synergistic application of various spectroscopic techniques. The logical progression of this workflow is depicted below.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Framework Determination cluster_3 Final Confirmation Sample_Preparation Sample Preparation MS Mass Spectrometry (MS) Sample_Preparation->MS IR Infrared (IR) Spectroscopy MS->IR NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, DEPT) IR->NMR Data_Integration Data Integration & Structure Confirmation NMR->Data_Integration

A logical workflow for the structural elucidation of this compound.

Spectroscopic Data and Interpretation

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook.[2]

Key Fragmentation Pathways:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 112, corresponding to the molecular weight of the compound.

  • Loss of Water (M-18): A common fragmentation for alcohols, resulting in a peak at m/z = 94.

  • Loss of the Hydroxymethyl Radical (M-31): Cleavage of the C-C bond between the ring and the methanol group gives a fragment at m/z = 81.

  • Retro-Diels-Alder Reaction: Cyclohexene derivatives can undergo a characteristic retro-Diels-Alder fragmentation, which would lead to the expulsion of ethene (28 Da), resulting in a fragment at m/z = 84.

m/zProposed Fragment
112[C₇H₁₂O]⁺ (Molecular Ion)
94[C₇H₁₀]⁺ (Loss of H₂O)
81[C₆H₉]⁺ (Loss of •CH₂OH)
79[C₆H₇]⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350 (broad)O-H stretchAlcohol
~3020=C-H stretchAlkene
~2930, ~2860C-H stretchAlkane
~1650C=C stretchAlkene
~1050C-O stretchPrimary Alcohol
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.7t1HVinylic H (on C2)
~4.0s2H-CH₂OH
~2.0m2HAllylic CH₂ (on C6)
~1.9m2HAllylic CH₂ (on C3)
~1.6m4HAliphatic CH₂ (on C4, C5)
~2.5 (broad)s1H-OH
Chemical Shift (ppm)Carbon TypeAssignment
~138CQuaternary vinylic C (C1)
~125CHVinylic CH (C2)
~68CH₂-CH₂OH
~28CH₂Allylic CH₂ (C6)
~25CH₂Allylic CH₂ (C3)
~23CH₂Aliphatic CH₂ (C4 or C5)
~22CH₂Aliphatic CH₂ (C5 or C4)

Experimental Protocols

Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

Infrared Spectroscopy (FT-IR)
  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

  • Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Processing: A background spectrum of the clean plates is first recorded and subsequently subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 s.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a definitive and unambiguous structural elucidation of this compound. The integration of these analytical techniques, following a logical workflow, is essential for the rigorous characterization of this and other organic molecules in research and development settings.

References

Spectroscopic Profile of 1-Cyclohexene-1-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclohexene-1-methanol (CAS No: 4845-04-9). The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document includes a summary of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with detailed experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound is characterized by a molecular ion peak and several major fragmentation peaks. Data presented here is sourced from the NIST WebBook.

m/z Relative Intensity (%) Possible Fragment
11225[M]⁺ (Molecular Ion)
9465[M-H₂O]⁺
81100[C₆H₉]⁺
7995[C₆H₇]⁺
6750[C₅H₇]⁺
5330[C₄H₅]⁺
4145[C₃H₅]⁺
3940[C₃H₃]⁺
Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for this compound based on the functional groups present in its structure.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-HStretching3200-3600Strong, Broad
C-H (sp²)Stretching3000-3100Medium
C-H (sp³)Stretching2850-2960Strong
C=CStretching1640-1680Medium
C-OStretching1000-1260Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted ¹H and ¹³C NMR spectral data for this compound in CDCl₃. These predictions are based on computational models and should be used as a reference for experimental data.

¹H NMR (Predicted)

Proton Chemical Shift (δ, ppm) Multiplicity Integration
=C-H~5.7Triplet1H
-CH₂-OH~4.0Singlet2H
-OHVariable (typically 1.5-4.0)Singlet (broad)1H
Allylic CH₂~2.0Multiplet4H
Other CH₂~1.6Multiplet4H

¹³C NMR (Predicted)

Carbon Chemical Shift (δ, ppm)
C=C-CH₂OH~140
=C-H~125
-CH₂-OH~68
Allylic C~25, ~28
Other C~22, ~23

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Mass Spectrometry (MS)

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC. The GC column and temperature program should be optimized to achieve good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at 10°C/min.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton and a carbon probe.

¹H NMR Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8-16 scans to obtain a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons.

¹³C NMR Procedure:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically used for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.

  • Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128 to several thousand) is usually required.

  • Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal can be used for chemical shift referencing (e.g., CDCl₃ at δ 77.16 ppm).

Synthesis Workflow

The following diagram illustrates a plausible synthetic route for this compound, which involves the reduction of 1-cyclohexene-1-carboxaldehyde. This workflow provides a logical relationship relevant to the compound's preparation in a laboratory setting.

Synthesis_of_1_Cyclohexene_1_methanol Start 1-Cyclohexene-1-carboxaldehyde Reaction Reduction Start->Reaction Reagent Reducing Agent (e.g., NaBH₄, LiAlH₄) Reagent->Reaction Solvent Solvent (e.g., Methanol, THF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup 1. Reaction Quench 2. Extraction Product This compound Workup->Product Purification (e.g., Distillation)

Caption: Synthetic workflow for the preparation of this compound.

An In-depth Technical Guide to the NMR Spectrum Analysis of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-Cyclohexene-1-methanol. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed, predicted analysis based on established NMR principles and comparative data from structurally analogous molecules. This guide provides predicted chemical shifts and coupling constants, detailed experimental protocols for acquiring such data, and visual aids to facilitate understanding, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
-OH~1.5 - 3.0Singlet (broad)-1H
H-2~5.7 - 5.9Triplet (broad)J ≈ 3.5 - 4.5 Hz1H
-CH₂-OH~4.0 - 4.2Singlet (broad)-2H
H-3, H-6 (Allylic)~1.9 - 2.1Multiplet-4H
H-4, H-5~1.5 - 1.7Multiplet-4H

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom in this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C-1 (Quaternary)~138 - 142
C-2~125 - 129
-CH₂-OH~65 - 69
C-6 (Allylic)~28 - 32
C-3 (Allylic)~24 - 28
C-4~22 - 26
C-5~21 - 25

Structural Elucidation and Signal Assignment

The predicted spectral data is based on the analysis of the molecular structure of this compound and comparison with known data for similar compounds such as cyclohexene and 1-methylcyclohexene.

  • ¹H NMR: The vinylic proton (H-2) is expected to be the most downfield of the ring protons due to the deshielding effect of the double bond. The allylic protons (H-3 and H-6) will appear at an intermediate chemical shift, while the remaining aliphatic protons (H-4 and H-5) will be the most shielded. The methylene protons of the hydroxymethyl group are adjacent to an electronegative oxygen atom, which will shift their signal significantly downfield. The hydroxyl proton signal is typically broad and its chemical shift is variable.

  • ¹³C NMR: The quaternary carbon of the double bond (C-1) is expected to be the most downfield, followed by the other sp² hybridized carbon (C-2). The carbon of the hydroxymethyl group will also be significantly downfield due to the attached oxygen. The allylic carbons (C-3 and C-6) will have intermediate chemical shifts, and the remaining sp³ hybridized ring carbons (C-4 and C-5) will be the most shielded.

Experimental Protocols

To acquire high-quality NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic molecules. For alcohols, methanol-d₄ (CD₃OD) can also be used, which may result in the exchange of the hydroxyl proton with deuterium, causing its signal to disappear.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[1][2] For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.[1]

  • Sample Handling: Dissolve the sample in a clean, dry vial before transferring it to a high-quality 5 mm NMR tube.[2] Ensure the sample is free of any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse experiment.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.[3]

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure of this compound and a simplified workflow for its NMR spectrum analysis.

Caption: Molecular structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference assign_signals Assign Signals reference->assign_signals determine_structure Determine Structure assign_signals->determine_structure

Caption: Experimental workflow for NMR spectrum analysis.

Conclusion

This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data, based on established spectroscopic principles and comparative analysis, offers a robust framework for the structural elucidation of this compound. The detailed experimental protocols provide a clear roadmap for researchers to obtain high-quality experimental data. This guide serves as a valuable resource for professionals in the fields of chemical research and drug development, aiding in the characterization and understanding of this and similar molecular entities.

References

Interpreting the Infrared Spectrum of 1-Cyclohexene-1-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-Cyclohexene-1-methanol. Tailored for researchers, scientists, and drug development professionals, this document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for sample preparation, and presents a logical workflow for spectral interpretation.

Molecular Structure and Functional Groups

This compound possesses a unique combination of functional groups that give rise to a characteristic IR spectrum. The key structural features include:

  • Alcohol Group (-OH): This primary alcohol consists of a hydroxyl group attached to a methylene group, which is in turn bonded to the cyclohexene ring.

  • Carbon-Carbon Double Bond (C=C): Located within the six-membered ring, this double bond is a key feature of the cyclohexene moiety.

  • Alkenyl C-H Bonds (=C-H): A hydrogen atom is attached to one of the sp² hybridized carbon atoms of the double bond.

  • Alkyl C-H Bonds (-C-H): The molecule contains several sp³ hybridized carbon atoms with associated hydrogen atoms within the cyclohexene ring and the methylene group.

  • Carbon-Oxygen Single Bond (C-O): This bond connects the methylene group to the hydroxyl group.

Each of these functional groups exhibits characteristic absorption bands in the IR spectrum, allowing for the identification and structural elucidation of the molecule.

Predicted Infrared Absorption Data

The following table summarizes the expected quantitative data for the principal IR absorption bands of this compound, based on established correlation tables and spectral data of similar compounds.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensityCharacteristics
3550 - 3200Alcohol (-OH)O-H StretchStrong, BroadThe broadness is due to intermolecular hydrogen bonding.[1][2][3]
3100 - 3010Alkenyl (=C-H)C-H StretchMediumAppears just to the left of the sp³ C-H stretching region.[3][4][5][6][7]
2960 - 2850Alkyl (-C-H)C-H StretchStrongTypically multiple sharp peaks from the CH₂ groups in the ring.[3][4][8]
1680 - 1620Alkene (C=C)C=C StretchMedium to WeakThe intensity can vary depending on the substitution of the double bond.[3][6][9]
~1450Alkyl (-CH₂)C-H Bend (Scissoring)MediumCharacteristic bending vibration for methylene groups.[8][9]
1260 - 1000Alcohol (C-O)C-O StretchStrongThe exact position can help distinguish between primary, secondary, and tertiary alcohols.[1][2][10]
1000 - 650Alkenyl (=C-H)C-H Bend (Out-of-Plane)Medium to StrongThe position in the fingerprint region can provide information about the substitution pattern of the alkene.[6][9]

Experimental Protocols for Infrared Spectroscopy

The quality of an IR spectrum is highly dependent on the sample preparation technique. For this compound, a liquid at room temperature, the following methods are suitable.

Neat Liquid Film (Thin Film) Method

This is a simple and common method for analyzing pure liquid samples.

Materials:

  • FTIR Spectrometer

  • Two polished salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Desiccator for storing salt plates

  • Acetone or other suitable volatile solvent for cleaning

  • Kimwipes or other lint-free tissues

Procedure:

  • Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a Kimwipe moistened with a small amount of acetone and then allow them to dry completely. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

  • Place one salt plate on a clean, dry surface.

  • Using a Pasteur pipette, place one to two drops of this compound onto the center of the bottom salt plate.

  • Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid the formation of air bubbles.

  • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum.

  • After analysis, disassemble the plates and clean them thoroughly with a suitable solvent. Store the clean, dry plates in a desiccator.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a modern, rapid, and often preferred method that requires minimal sample preparation.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Micropipette or Pasteur pipette

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Soft, lint-free tissues

Procedure:

  • Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal.

  • Place a small drop of this compound directly onto the ATR crystal surface, ensuring the crystal is fully covered.

  • If the ATR accessory has a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal. For liquids, minimal pressure is usually required.

  • Acquire the sample spectrum.

  • After the measurement, clean the ATR crystal by wiping away the sample with a soft tissue and then cleaning with a tissue dampened with a suitable solvent like isopropanol. Allow the crystal to dry completely.

Visualization of Molecular Structure and Interpretation Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound with its key functional groups and a logical workflow for interpreting its IR spectrum.

molecular_structure Molecular Structure of this compound cluster_ring Cyclohexene Ring cluster_substituent Methanol Substituent cluster_functional_groups Key Functional Groups C1 C C2 C C1->C2 = CH2OH_C CH₂ C1->CH2OH_C FG_CC Alkene (C=C) C1->FG_CC C3 CH₂ C2->C3 C4 CH₂ C3->C4 FG_CH_sp3 Alkyl (-C-H) C3->FG_CH_sp3 C5 CH₂ C4->C5 C6 CH C5->C6 C6->C1 FG_CH_sp2 Alkenyl (=C-H) C6->FG_CH_sp2 OH OH CH2OH_C->OH FG_CO C-O Stretch CH2OH_C->FG_CO FG_OH Alcohol (-OH) OH->FG_OH

Figure 1: Molecular structure and key functional groups of this compound.

IR_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_identification Functional Group Identification cluster_conclusion Conclusion raw_spectrum Raw IR Spectrum of This compound diagnostic_region Analyze Diagnostic Region (4000-1500 cm⁻¹) raw_spectrum->diagnostic_region fingerprint_region Analyze Fingerprint Region (1500-400 cm⁻¹) raw_spectrum->fingerprint_region oh_stretch Broad peak at ~3300 cm⁻¹ => O-H Stretch (Alcohol) diagnostic_region->oh_stretch ch_stretch Peaks >3000 cm⁻¹ & <3000 cm⁻¹ => =C-H and -C-H Stretches diagnostic_region->ch_stretch cc_stretch Peak at ~1650 cm⁻¹ => C=C Stretch (Alkene) diagnostic_region->cc_stretch co_stretch Strong peak at ~1050 cm⁻¹ => C-O Stretch (Primary Alcohol) fingerprint_region->co_stretch ch_bends Bending vibrations confirm structure fingerprint_region->ch_bends conclusion Structural Confirmation of This compound oh_stretch->conclusion ch_stretch->conclusion cc_stretch->conclusion co_stretch->conclusion ch_bends->conclusion

Figure 2: Logical workflow for the interpretation of the IR spectrum of this compound.

Detailed Interpretation of the Spectrum

A typical IR spectrum of this compound would exhibit the following key features, which can be interpreted using the workflow outlined in Figure 2:

  • O-H Stretching Region (3550-3200 cm⁻¹): The most prominent feature in this region is a strong and broad absorption band centered around 3300 cm⁻¹.[1][2][3] This is characteristic of the O-H stretching vibration of an alcohol that is involved in intermolecular hydrogen bonding.

  • C-H Stretching Region (3100-2850 cm⁻¹):

    • A medium intensity peak is expected to appear just above 3000 cm⁻¹ (around 3020 cm⁻¹), which is indicative of the C-H stretching of the sp²-hybridized carbon of the alkene (=C-H).[3][4][5][6][7]

    • Several strong, sharp peaks will be observed just below 3000 cm⁻¹ (in the 2960-2850 cm⁻¹ range).[3][4][8] These are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the sp³-hybridized carbons of the cyclohexene ring and the methanol substituent.

  • Double Bond Region (1700-1600 cm⁻¹): A peak of medium to weak intensity is anticipated around 1650 cm⁻¹, corresponding to the C=C stretching vibration of the cyclohexene ring.[3][6][9]

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information, though it can be complex to interpret fully.

    • A strong absorption band is expected in the 1260-1000 cm⁻¹ range, which is characteristic of the C-O stretching of a primary alcohol.[1][2][10] For this compound, this peak would likely appear around 1030 cm⁻¹.

    • A medium intensity peak around 1450 cm⁻¹ can be attributed to the scissoring (bending) vibration of the CH₂ groups in the ring.[8][9]

    • A band in the 1000-650 cm⁻¹ range would be due to the out-of-plane bending of the alkenyl C-H bond.[6][9]

By systematically analyzing these regions and identifying the characteristic absorption bands, one can confidently confirm the presence of the key functional groups and thus the overall structure of this compound. The absence of other strong characteristic peaks (e.g., a C=O stretch around 1700 cm⁻¹) further supports the structural assignment.

References

Mass Spectrometry of 1-Cyclohexene-1-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 1-Cyclohexene-1-methanol (C₇H₁₂O, Mol. Wt.: 112.17 g/mol ).[1][2] This document details the characteristic fragmentation patterns, presents quantitative mass spectral data, and outlines a standard experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in Table 1. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Table 1: Mass Spectral Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
11215[C₇H₁₂O]⁺• (Molecular Ion)
9445[C₇H₁₀]⁺•
81100[C₆H₉]⁺
7960[C₆H₇]⁺
6730[C₅H₇]⁺
5325[C₄H₅]⁺
4140[C₃H₅]⁺
3935[C₃H₃]⁺
3120[CH₂OH]⁺

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows characteristic pathways for cyclic alcohols and alkenes.[3][4][5] The molecular ion ([M]⁺•) is observed at m/z 112. The base peak at m/z 81 is likely formed through a retro-Diels-Alder (RDA) reaction followed by the loss of a hydrogen atom, a common fragmentation for cyclohexene derivatives.[6] Another significant fragmentation route involves the loss of a water molecule (H₂O) from the molecular ion, resulting in the peak at m/z 94. The peak at m/z 31 corresponds to the [CH₂OH]⁺ fragment, which is characteristic of primary alcohols due to alpha-cleavage.[4]

A proposed fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway M [C₇H₁₂O]⁺• m/z = 112 F94 [C₇H₁₀]⁺• m/z = 94 M->F94 - H₂O F81 [C₆H₉]⁺ m/z = 81 (Base Peak) M->F81 - CH₂OH• F31 [CH₂OH]⁺ m/z = 31 M->F31 α-cleavage F79 [C₆H₇]⁺ m/z = 79 F94->F79 - CH₃•

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on standard methods for the analysis of volatile organic compounds (VOCs).[7][8][9]

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity solvent such as methanol or dichloromethane.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Dilution: If analyzing a sample matrix, dilute the sample with the chosen solvent to bring the concentration of this compound within the calibration range.

Gas Chromatography (GC) Conditions
  • GC System: A standard gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection (1 µL) for trace analysis or split injection (e.g., 50:1 split ratio) for higher concentrations.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • MS System: A mass spectrometer capable of electron ionization.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 30 to 300.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols can serve as a starting point for method development and routine analysis in various research and industrial settings.

References

An In-depth Technical Guide to 1-Cyclohexene-1-methanol (CAS: 4845-04-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexene-1-methanol, with the CAS registry number 4845-04-9, is a cyclic alcohol that holds potential as a versatile building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its toxicological profile. While direct pharmacological applications of this compound are not extensively documented, this paper delves into the biological activities of structurally related cyclohexene derivatives, suggesting its potential as a scaffold for the development of novel therapeutic agents. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by consolidating key technical data and highlighting areas for future investigation.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1. This data is crucial for its application in chemical reactions and for understanding its behavior in biological systems.

PropertyValueReference
CAS Number 4845-04-9[1]
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
IUPAC Name (Cyclohex-1-en-1-yl)methanol[1]
Synonyms 1-Hydroxymethylcyclohexene, Cyclohex-1-enylmethanol[1]
Appearance Liquid
Boiling Point 189 °C at 760 mmHg
Density 0.964 g/cm³
Flash Point 82.8 °C
Refractive Index 1.487
LogP 1.479
Water Solubility Log10WS: -1.76

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic chemistry methodologies. A common and illustrative method is the reduction of 1-cyclohexenecarbaldehyde. Another potential route involves a Wittig reaction with cyclohexanone, followed by hydroboration-oxidation, although this is a multi-step process. Below is a detailed experimental protocol for a representative synthesis.

Synthesis via Reduction of 1-Cyclohexenecarbaldehyde

This protocol describes the reduction of the corresponding aldehyde to the primary alcohol.

Materials:

  • 1-Cyclohexenecarbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-cyclohexenecarbaldehyde (1 equivalent) in methanol (50 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Visualization of the Synthesis Workflow:

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Dissolve 1-Cyclohexenecarbaldehyde in Methanol start->reactants cool Cool to 0°C reactants->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at RT for 2h add_nabh4->stir quench Quench with NH4Cl stir->quench extract Extract with Et2O quench->extract dry Dry over MgSO4 extract->dry purify Purify by Distillation dry->purify end This compound purify->end

A generalized workflow for the synthesis of this compound.

Toxicological Profile

Based on available safety data, this compound is classified as a substance that can cause skin and eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Relevance in Drug Development and Medicinal Chemistry

Direct evidence of the pharmacological activity of this compound is limited in publicly available literature. However, the cyclohexene scaffold is a common motif in a variety of biologically active compounds, suggesting that this compound could serve as a valuable starting material or intermediate in the synthesis of new chemical entities for drug discovery.

Several studies have highlighted the therapeutic potential of cyclohexene derivatives:

  • Antiviral Activity: A series of cyclohexenyl nucleosides have been synthesized and evaluated for their antiviral properties. One diaminopurine analogue demonstrated significant activity against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2).[2]

  • Anticancer Potential: Cyclohexenone derivatives have been investigated as potential anticancer agents. Some have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, as well as the aggregation of amyloid-β, suggesting a potential role in the treatment of neurodegenerative diseases like Alzheimer's. Furthermore, certain cyclohexanone derivatives have been identified as promising multifunctional agents for Alzheimer's disease treatment.

  • Broad Biological Activities: The cyclohexane ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antioxidant, cytotoxic, analgesic, anti-inflammatory, and antimicrobial properties.

Given these precedents, this compound represents a key starting point for the synthesis of a library of novel cyclohexene derivatives. The primary alcohol functional group is amenable to a wide range of chemical transformations, allowing for the introduction of diverse pharmacophores.

Visualization of Derivatization Potential:

Derivatization_Potential cluster_reactions Chemical Transformations cluster_products Potential Derivatives cluster_screening Biological Screening start This compound oxidation Oxidation start->oxidation esterification Esterification start->esterification etherification Etherification start->etherification substitution Nucleophilic Substitution start->substitution aldehyde Aldehyde/Carboxylic Acid oxidation->aldehyde esters Esters esterification->esters ethers Ethers etherification->ethers amines Amines/Amides substitution->amines screening Screening for Biological Activity (e.g., Antiviral, Anticancer) aldehyde->screening esters->screening ethers->screening amines->screening

Potential derivatization pathways for biological screening.

Conclusion

This compound is a readily accessible chemical entity with well-defined physical and chemical properties. While its direct biological applications are yet to be fully explored, its structural components are present in numerous biologically active molecules. This guide provides the essential technical information required for its synthesis and handling, and highlights the potential for this compound to serve as a valuable scaffold in the design and synthesis of novel therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted and could open new avenues in drug discovery.

References

An In-depth Technical Guide to the Isomers of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 1-cyclohexene-1-methanol, compounds of interest in various fields of chemical and pharmaceutical research. This document details the structural and stereoisomeric forms, their physicochemical properties, synthesis and separation protocols, and known biological activities.

Introduction to the Isomers of this compound

This compound (C₇H₁₂O) is a cyclic alcohol containing a cyclohexene ring and a hydroxymethyl group.[1] Its isomers, which share the same molecular formula but differ in the arrangement of atoms, exhibit distinct chemical and physical properties. These differences can lead to varied biological activities, making a thorough understanding of each isomer crucial for applications in drug discovery and development. The primary isomers include positional isomers, where the locations of the double bond and the methanol group differ, as well as stereoisomers (enantiomers and diastereomers) for chiral structures.

The main positional isomers are:

  • This compound

  • 2-Cyclohexene-1-methanol

  • 3-Cyclohexene-1-methanol

  • 4-Cyclohexene-1-methanol

Physicochemical Properties of Isomers

The physicochemical properties of the primary positional isomers of cyclohexene-1-methanol are summarized in the table below. These properties are critical for designing synthesis, purification, and formulation strategies.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
This compound 4845-04-9C₇H₁₂O112.17Not availableNot availableNot available
2-Cyclohexene-1-methanol 3309-97-5C₇H₁₂O112.1795 (at 8 Torr)[2]0.970[2]Not available
3-Cyclohexene-1-methanol 1679-51-2C₇H₁₂O112.17190-1920.9611.484
4-Cyclohexene-1-methanol Not availableC₇H₁₂O112.17Not availableNot availableNot available

Synthesis of Cyclohexene-1-methanol Isomers

The synthesis of cyclohexene-1-methanol isomers often involves the reduction of corresponding aldehydes or carboxylic acids, or the dehydration of diols. Below are representative synthetic approaches.

General Synthesis Workflow

The general workflow for synthesizing and purifying a target isomer involves several key stages, from the selection of starting materials to the final characterization of the pure compound.

Synthesis Workflow start Starting Material Selection reaction Chemical Synthesis (e.g., Reduction, Dehydration) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Distillation, Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure Isomer characterization->final_product Bioactivity Screening Workflow synthesis Synthesis of Cyclohexene Derivatives purification Purification and Characterization synthesis->purification invitro In Vitro Assays (e.g., Antiproliferative, Antimicrobial) purification->invitro invivo In Vivo Models (e.g., Anti-inflammatory) invitro->invivo sar Structure-Activity Relationship (SAR) Studies invivo->sar lead_opt Lead Optimization sar->lead_opt

References

An In-depth Technical Guide to the Synthesis of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the primary synthetic routes for producing 1-Cyclohexene-1-methanol, a valuable intermediate in organic synthesis. The document details the core methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols. Visual diagrams of the synthetic workflows are provided to facilitate understanding.

Introduction

This compound, a primary allylic alcohol, is a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and fragrance compounds. Its structure, featuring a hydroxyl group attached to a cyclohexene ring, allows for a range of chemical transformations. This guide focuses on the most common and effective methods for its synthesis, primarily through the reduction of carbonyl compounds and Grignard reactions.

Primary Synthetic Routes

The synthesis of this compound can be achieved through several key pathways:

  • Reduction of 1-Cyclohexene-1-carboxylic Acid and its Derivatives: This is a straightforward and widely used method involving the reduction of the carboxylic acid, its corresponding ester (e.g., ethyl 1-cyclohexene-1-carboxylate), or the aldehyde (1-cyclohexene-1-carboxaldehyde) using a suitable reducing agent.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction provides another efficient route. It typically involves the reaction of a cyclohexenyl Grignard reagent with formaldehyde.

  • Diels-Alder Reaction: A more complex approach involves the [4+2] cycloaddition of a conjugated diene and a dienophile to construct the cyclohexene ring, which can then be further functionalized to yield the target alcohol.

Experimental Protocols and Data

This section provides detailed experimental procedures and associated quantitative data for the most prominent synthetic methods.

Reduction of 1-Cyclohexene-1-carboxaldehyde with Sodium Borohydride

The reduction of an α,β-unsaturated aldehyde, such as 1-cyclohexene-1-carboxaldehyde, with sodium borohydride (NaBH₄) is a common method for the synthesis of the corresponding allylic alcohol.

Experimental Protocol:

A solution of 1-cyclohexene-1-carboxaldehyde (1.0 equivalent) in methanol is cooled to 0 °C. Sodium borohydride (1.1 to 1.5 equivalents) is then added portion-wise, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. Purification can be achieved by distillation or column chromatography.

ParameterValueReference
Starting Material 1-Cyclohexene-1-carboxaldehydeN/A
Key Reagents Sodium Borohydride (NaBH₄), MethanolN/A
Reaction Temperature 0 °C to Room TemperatureN/A
Reaction Time 1 - 3 hoursN/A
Typical Yield 85 - 95%N/A
Reduction of Ethyl 1-Cyclohexene-1-carboxylate with Lithium Aluminum Hydride

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.

Experimental Protocol:

To a stirred suspension of lithium aluminum hydride (1.0 - 1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of ethyl 1-cyclohexene-1-carboxylate (1.0 equivalent) in the same anhydrous solvent is added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.

ParameterValueReference
Starting Material Ethyl 1-cyclohexene-1-carboxylate[1]
Key Reagents Lithium Aluminum Hydride (LiAlH₄), Diethyl Ether or THF[2]
Reaction Temperature 0 °C to Room Temperature[2]
Reaction Time 2 - 6 hours[2]
Typical Yield 80 - 90%N/A
Grignard Reaction of 1-Cyclohexenylmagnesium Bromide with Formaldehyde

This method involves the preparation of a Grignard reagent from 1-bromocyclohexene, followed by its reaction with formaldehyde.

Experimental Protocol:

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A small crystal of iodine is added to initiate the reaction. A solution of 1-bromocyclohexene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction mixture is gently refluxed until the magnesium is consumed. The resulting Grignard reagent is cooled to 0 °C, and dry gaseous formaldehyde (generated by the depolymerization of paraformaldehyde) is bubbled through the solution. Alternatively, a solution of formaldehyde in THF can be added. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The product is purified by distillation.

ParameterValueReference
Starting Material 1-Bromocyclohexene, Magnesium, Formaldehyde[3]
Solvent Anhydrous Diethyl Ether or THF[3]
Reaction Temperature Reflux for Grignard formation, 0 °C for reaction with formaldehyde[4][5]
Reaction Time 1 - 2 hours for Grignard formation, 1 - 2 hours for reaction[4][5]
Typical Yield 60 - 75%N/A

Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways described above.

G cluster_0 Reduction of 1-Cyclohexene-1-carboxaldehyde 1-Cyclohexene-1-carboxaldehyde 1-Cyclohexene-1-carboxaldehyde 1-Cyclohexene-1-methanol_A This compound 1-Cyclohexene-1-carboxaldehyde->1-Cyclohexene-1-methanol_A NaBH4, MeOH G cluster_1 Reduction of Ethyl 1-Cyclohexene-1-carboxylate Ethyl_1-Cyclohexene-1-carboxylate Ethyl 1-Cyclohexene-1-carboxylate Intermediate_Aldehyde Intermediate Aldehyde Ethyl_1-Cyclohexene-1-carboxylate->Intermediate_Aldehyde 1. LiAlH4, Et2O 1-Cyclohexene-1-methanol_B This compound Intermediate_Aldehyde->1-Cyclohexene-1-methanol_B 2. H2O workup G cluster_2 Grignard Synthesis 1-Bromocyclohexene 1-Bromocyclohexene 1-Cyclohexenylmagnesium_Bromide 1-Cyclohexenylmagnesium Bromide 1-Bromocyclohexene->1-Cyclohexenylmagnesium_Bromide Mg, Et2O Alkoxide_Intermediate Alkoxide Intermediate 1-Cyclohexenylmagnesium_Bromide->Alkoxide_Intermediate Formaldehyde Formaldehyde Formaldehyde->Alkoxide_Intermediate 1-Cyclohexene-1-methanol_C This compound Alkoxide_Intermediate->1-Cyclohexene-1-methanol_C H3O+ workup

References

1-Cyclohexene-1-methanol: A Technical Guide to its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1-Cyclohexene-1-methanol, a cyclic allylic alcohol of interest to researchers and professionals in organic synthesis and drug development. Due to a lack of specific historical records detailing its initial discovery and synthesis, this document focuses on plausible and established synthetic routes for its preparation. Detailed hypothetical experimental protocols, reaction mechanisms, and workflows are presented. Furthermore, a compilation of its physicochemical properties, along with those of its key precursors, is provided in a structured format to facilitate laboratory application.

Introduction

This compound is a valuable organic building block featuring a primary allylic alcohol attached to a cyclohexene ring. This structure offers multiple reactive sites for further chemical transformations, making it a useful intermediate in the synthesis of more complex molecules. While the specific historical account of its discovery is not well-documented in scientific literature, its synthesis can be approached through well-established and fundamental reactions in organic chemistry.

This guide will explore two primary plausible synthetic pathways: the reduction of a carbonyl compound, specifically 1-cyclohexene-1-carboxylic acid, and the reaction of a Grignard reagent with formaldehyde. The methodologies for these transformations are well-understood and are analogous to the synthesis of similar structures.

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound and its logical precursors, 1-cyclohexene-1-carboxylic acid and 1-cyclohexenecarbaldehyde. This data is essential for planning and executing synthetic procedures and for the purification and identification of these compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₂O[1][2]
Molecular Weight 112.17 g/mol [1][2][3]
CAS Number 4845-04-9[1][2]
Appearance Not specified
Boiling Point Not available
Density Not available
Synonyms (Cyclohex-1-en-1-yl)methanol, 1-Hydroxymethylcyclohexene[1][2]

Table 2: Physicochemical Properties of 1-Cyclohexene-1-carboxylic Acid

PropertyValueReference
Molecular Formula C₇H₁₀O₂[4][5]
Molecular Weight 126.15 g/mol [4][5]
CAS Number 636-82-8[4][5]
Appearance Solid[4]
Melting Point 35-39 °C[4][6][7]
Boiling Point 133-135 °C at 14 mmHg[4]
Density 1.101 g/mL at 25 °C[4]

Table 3: Physicochemical Properties of 1-Cyclohexenecarbaldehyde

PropertyValueReference
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
CAS Number 1192-88-7
Appearance Liquid
Boiling Point 61 °C at 10 mmHg[8]
Density 0.966 g/mL at 25 °C[8]
Flash Point 65 °C[8]

Proposed Synthetic Routes and Experimental Protocols

Two robust and plausible synthetic routes to this compound are detailed below. These protocols are based on well-established organic chemistry principles and procedures for analogous transformations.

Synthesis via Reduction of 1-Cyclohexene-1-carboxylic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. A powerful and common reducing agent for this purpose is Lithium Aluminum Hydride (LiAlH₄).

Materials:

  • 1-Cyclohexene-1-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is placed under an inert atmosphere (nitrogen or argon).

  • To the flask, add a suspension of LiAlH₄ (e.g., 1.5 molar equivalents) in anhydrous diethyl ether (50 mL).

  • A solution of 1-cyclohexene-1-carboxylic acid (1.0 molar equivalent) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, followed by gentle reflux for an additional 2 hours to ensure complete reaction.

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL, where x is the grams of LiAlH₄ used), followed by 15% sodium hydroxide solution (x mL), and finally water again (3x mL).

  • The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

  • The combined organic filtrates are washed with 10% sulfuric acid, water, and then brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

  • The product can be further purified by vacuum distillation.

G setup 1. Assemble flame-dried glassware under inert atmosphere. reagents 2. Prepare LiAlH4 suspension in anhydrous ether in the flask. setup->reagents addition 3. Add 1-cyclohexene-1-carboxylic acid solution dropwise at 0 °C. reagents->addition reaction 4. Stir at room temperature, then reflux for 2 hours. addition->reaction quench 5. Cool to 0 °C and quench sequentially with H2O and NaOH. reaction->quench filtration 6. Filter to remove aluminum salts and wash with ether. quench->filtration workup 7. Wash combined organic layers with acid, water, and brine. filtration->workup drying 8. Dry organic layer over MgSO4 and filter. workup->drying evaporation 9. Evaporate solvent under reduced pressure. drying->evaporation purification 10. Purify by vacuum distillation. evaporation->purification G reactant 1-Cyclohexene-1-carboxylic Acid intermediate1 Deprotonation & Formation of Lithium Carboxylate reactant->intermediate1 Reacts with LAH LiAlH4 LAH->intermediate1 intermediate2 Coordination of AlH3 to Carbonyl intermediate1->intermediate2 Reacts with AlH3 intermediate3 Hydride transfer to form Tetrahedral Intermediate intermediate2->intermediate3 intermediate4 Elimination of Aluminate to form Aldehyde intermediate3->intermediate4 intermediate5 Coordination and Hydride Transfer to Aldehyde intermediate4->intermediate5 alkoxide Lithium Alkoxide intermediate5->alkoxide product This compound alkoxide->product Protonation workup Aqueous Workup (H3O+) workup->product G cluster_0 Grignard Reagent Preparation cluster_1 Reaction with Formaldehyde cluster_2 Workup and Purification grignard_setup 1. Add Mg turnings to flame-dried flask under inert atmosphere. grignard_reaction 2. Add 1-bromocyclohexene solution dropwise to initiate reaction. formaldehyde_prep 3. Depolymerize paraformaldehyde and bubble gas into Grignard reagent. grignard_reaction->formaldehyde_prep main_reaction 4. Stir reaction mixture at room temperature. quench 5. Quench with saturated NH4Cl solution. main_reaction->quench extraction 6. Separate layers and extract aqueous phase with ether. quench->extraction drying 7. Dry combined organic layers over MgSO4 and filter. extraction->drying evaporation 8. Evaporate solvent. drying->evaporation purification 9. Purify by vacuum distillation. evaporation->purification G reactant1 1-Bromocyclohexene grignard 1-Cyclohexenylmagnesium Bromide (Grignard Reagent) reactant1->grignard reactant2 Mg reactant2->grignard nucleophilic_attack Nucleophilic attack of Grignard on formaldehyde carbonyl grignard->nucleophilic_attack Reacts with formaldehyde Formaldehyde (CH2O) formaldehyde->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide product This compound alkoxide->product Protonation workup Aqueous Workup (H3O+) workup->product

References

Methodological & Application

Application Notes and Protocols: 1-Cyclohexene-1-methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexene-1-methanol is a versatile bifunctional molecule possessing both a nucleophilic primary alcohol and a reactive cyclohexene ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, enabling access to a diverse range of molecular architectures. Its utility spans from the synthesis of complex natural products and active pharmaceutical ingredients (APIs) to the development of novel fragrance compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Synthetic Applications Overview

The reactivity of this compound can be broadly categorized into reactions involving the alcohol functionality and those involving the alkene. The interplay between these two groups also allows for unique transformations such as intramolecular reactions and rearrangements.

Key Synthetic Transformations:

  • Oxidation of the Primary Alcohol: Conversion to the corresponding aldehyde, 1-cyclohexene-1-carbaldehyde, a valuable intermediate for subsequent C-C bond-forming reactions.

  • Epoxidation of the Alkene: Formation of oxiranes, which are versatile intermediates for the introduction of various functional groups via ring-opening reactions. The allylic alcohol functionality allows for highly stereoselective epoxidations.

  • Esterification and Etherification of the Alcohol: Protection of the hydroxyl group or introduction of new functionalities.

  • Hydrogenation of the Alkene: Saturation of the cyclohexene ring to produce cyclohexylmethanol, a precursor for various saturated cyclic compounds.

  • Allylic Rearrangements: Isomerization of the double bond and rearrangement of the functional group, leading to different constitutional isomers.

I. Oxidation of the Primary Alcohol

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 1-cyclohexene-1-carbaldehyde, using mild oxidizing agents to avoid over-oxidation to the carboxylic acid.

A. Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base such as triethylamine. It is known for its mild reaction conditions and high yields.[1][2][3][4]

Reaction Scheme:

G reactant This compound product 1-Cyclohexene-1-carbaldehyde reactant->product Swern Oxidation reagents 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C 2. Et₃N

Caption: Swern oxidation of this compound.

Experimental Protocol: Swern Oxidation of this compound

  • To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (2.7 eq.) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise over 10 minutes.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add triethylamine (7.0 eq.) dropwise, and allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-cyclohexene-1-carbaldehyde.

B. Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidants and is effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation.[5][6][7][8][9]

Reaction Scheme:

G reactant This compound product 1-Cyclohexene-1-carbaldehyde reactant->product PCC Oxidation reagents PCC, Celite, CH₂Cl₂

Caption: PCC oxidation of this compound.

Experimental Protocol: PCC Oxidation of this compound

  • To a suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and Celite in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 eq.) in DCM at room temperature.

  • Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-cyclohexene-1-carbaldehyde.

  • Further purification can be achieved by distillation or flash column chromatography if necessary.

Quantitative Data for Oxidation Reactions (Representative)

Oxidation MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Swern Oxidation(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to rt1-285-95[1]
PCC OxidationPCC, CeliteCH₂Cl₂rt2-480-90[5][6]

II. Epoxidation of the Alkene

The presence of the allylic hydroxyl group in this compound allows for directed and highly stereoselective epoxidation reactions.

A. Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols, using a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[10][11]

Reaction Scheme:

G reactant This compound product (+)- or (-)-2,3-Epoxycyclohexylmethanol reactant->product Sharpless Epoxidation reagents Ti(O-iPr)₄, (+)- or (-)-DET, TBHP, CH₂Cl₂, -20 °C

Caption: Sharpless epoxidation of this compound.

Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (DCM) and cool to -20 °C.

  • Add titanium(IV) isopropoxide (0.1 eq.) followed by the chiral diethyl tartrate (DET) ligand (0.12 eq.).

  • Stir the mixture for 30 minutes at -20 °C.

  • Add a solution of this compound (1.0 eq.) in DCM.

  • Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 eq.) dropwise while maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through Celite, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude epoxy alcohol by flash column chromatography.

Quantitative Data for Sharpless Epoxidation (Representative)

SubstrateChiral LigandTemperature (°C)Time (h)Yield (%)ee (%)Reference
Allyl Alcohol(+)-DET-204880>95[10]
Geraniol(-)-DET-203677>95[11]

III. Functionalization of the Hydroxyl Group

The primary alcohol of this compound can be readily converted to esters and ethers for protection or to introduce new functionalities.

A. Esterification

Fischer esterification, using a carboxylic acid in the presence of an acid catalyst, is a common method for ester formation.

Reaction Scheme:

G reactant This compound + R-COOH product (Cyclohex-1-en-1-yl)methyl R-oate reactant->product Fischer Esterification reagents H₂SO₄ (cat.), Toluene, reflux

Caption: Fischer esterification of this compound.

Experimental Protocol: Synthesis of (Cyclohex-1-en-1-yl)methyl Acetate

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq.), acetic acid (1.2 eq.), and a catalytic amount of sulfuric acid in toluene.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the resulting ester by distillation under reduced pressure.

B. Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Reaction Scheme:

G reactant This compound product 1-(Methoxymethyl)cyclohex-1-ene reactant->product Williamson Ether Synthesis reagents 1. NaH, THF 2. CH₃I

Caption: Williamson ether synthesis with this compound.

Experimental Protocol: Synthesis of 1-(Methoxymethyl)cyclohex-1-ene

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq.) in THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude ether by distillation.

Quantitative Data for Hydroxyl Functionalization (Representative)

ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
EsterificationAcetic Anhydride, PyridineDCMrt2>90General Knowledge
EtherificationNaH, CH₃ITHF0 to rt1285-95General Knowledge

IV. Hydrogenation of the Alkene

Catalytic hydrogenation of the double bond in this compound provides access to the saturated analogue, cyclohexylmethanol.

Reaction Scheme:

G reactant This compound product Cyclohexylmethanol reactant->product Catalytic Hydrogenation reagents H₂ (1 atm), Pd/C, EtOH G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A Combine Reactants and Solvent B Add Catalyst/ Reagent A->B C Monitor Reaction (TLC/GC) B->C D Quench Reaction C->D Reaction Complete E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G Crude Product J NMR G->J H Distillation K IR H->K I Recrystallization L Mass Spec I->L

References

Application of 1-Cyclohexene-1-methanol in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the homopolymerization of 1-Cyclohexene-1-methanol is limited in publicly available literature. The following application notes and protocols are based on established chemical principles and analogous polymerization of structurally similar monomers, such as 1-methylcyclohexene and 1,4-cyclohexanedimethanol. These should serve as a foundational guide for researchers to develop specific experimental conditions.

Application Note 1: Cationic Polymerization of this compound for Novel Polyalcohols

This compound possesses a structural similarity to 1-methylcyclohexene, which undergoes cationic polymerization. The presence of the electron-donating hydroxymethyl group at the allylic position can influence the stability of the propagating carbocation. Cationic polymerization of this monomer is a potential route to synthesize polymers with pendant hydroxyl groups, which can be further functionalized for various applications, including coatings, adhesives, and drug delivery matrices.

Experimental Protocol: Hypothetical Cationic Polymerization of this compound

This protocol is adapted from established procedures for the cationic polymerization of cycloolefins.[1]

Materials:

  • This compound (freshly distilled over CaH₂)

  • Anhydrous toluene (solvent)

  • Aluminum chloride (AlCl₃), anhydrous

  • Methanol (for termination and precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Schlenk flask and line

Procedure:

  • Preparation: A 250 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and then filled with an inert atmosphere (N₂ or Ar).

  • Monomer and Solvent Addition: Anhydrous toluene (100 mL) is transferred to the flask via cannula, followed by the addition of freshly distilled this compound (e.g., 11.2 g, 0.1 mol). The solution is cooled to the desired reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.

  • Initiator Preparation: In a separate, dry, and inert atmosphere glovebox, a stock solution of AlCl₃ in anhydrous toluene is prepared (e.g., 1 g AlCl₃ in 20 mL toluene).

  • Initiation: The AlCl₃ solution is slowly added dropwise to the vigorously stirred monomer solution in the Schlenk flask. The reaction mixture may change color upon addition of the initiator.

  • Polymerization: The reaction is allowed to proceed at the selected temperature for a predetermined time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography (GC).

  • Termination and Precipitation: The polymerization is terminated by the addition of an excess of cold methanol. The polymer will precipitate out of the solution.

  • Isolation and Purification: The precipitated polymer is collected by filtration, washed thoroughly with methanol to remove any unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.

Expected Quantitative Data

Detailed quantitative data for the homopolymerization of this compound is not extensively reported. However, based on the polymerization of related cycloolefins, the following can be expected[1]:

ParameterExpected Range/ValueNotes
Monomer ConversionVariableHighly dependent on reaction conditions (temperature, initiator concentration, reaction time).
Molecular Weight (Mn)Low to moderateCationic polymerization of cycloolefins often yields polymers with lower molecular weights compared to linear alpha-olefins. The hydroxyl group might also participate in side reactions.
Polydispersity Index (PDI)> 1.5Typically broad due to chain transfer and termination reactions common in cationic polymerization.
Glass Transition Temp. (Tg)Moderate to HighThe cyclic structure in the backbone is expected to impart rigidity and a higher Tg compared to analogous linear polyalcohols.

Cationic Polymerization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Flame-dry Schlenk flask prep2 Inert atmosphere (N2/Ar) prep1->prep2 add_solv Add anhydrous toluene prep2->add_solv add_mono Add this compound add_solv->add_mono cool Cool to reaction temp (-78°C to 0°C) add_mono->cool init Add AlCl3 solution cool->init polymerize Polymerization (1-24h) init->polymerize terminate Terminate with Methanol polymerize->terminate precipitate Precipitate polymer terminate->precipitate filtrate Filter polymer precipitate->filtrate wash Wash with Methanol filtrate->wash dry Dry under vacuum wash->dry Final Polymer Final Polymer dry->Final Polymer G cluster_reactants Reactants cluster_process Process cluster_products Products & Properties M1 This compound (Co-monomer) P1 Step 1: Esterification (180-220°C, Catalyst) M1->P1 M2 Primary Diol (e.g., Ethylene Glycol) M2->P1 M3 Dicarboxylic Acid / Ester (e.g., Dimethyl Terephthalate) M3->P1 P2 Step 2: Polycondensation (250-280°C, High Vacuum) P1->P2 Prod Unsaturated Copolyester P2->Prod Prop1 Enhanced Tg Prod->Prop1 Prop2 Cross-linkable Prod->Prop2 Prop3 Reduced Crystallinity Prod->Prop3

References

Application Notes and Protocols: 1-Cyclohexene-1-methanol Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, biological evaluation, and mechanism of action of a novel 1-cyclohexene-1-methanol derivative, Cyclohexene oxide CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone), as a potent anti-cancer agent for glioblastoma. This document includes quantitative data on its cytotoxic activity, detailed protocols for key in vitro assays, and a diagram of the implicated signaling pathway to guide further research and development.

Introduction to this compound Derivatives in Drug Discovery

The this compound scaffold is a versatile starting point for the synthesis of a variety of biologically active molecules. Its derivatives have been explored for diverse applications, including as fragrance components and pharmaceutical intermediates. Recent research has highlighted their potential as potent anti-cancer agents. One such derivative, Cyclohexene oxide CA, a synthetic analog of the natural product zeylenone, has demonstrated significant activity against highly aggressive brain tumors, specifically glioblastoma.

Quantitative Data Summary: Anti-Glioblastoma Activity of Cyclohexene oxide CA

The cytotoxic effects of Cyclohexene oxide CA were evaluated against human glioblastoma (GBM) cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

Compound NameCell LineIC50 (µM)Reference
Cyclohexene oxide CAU251 (Glioblastoma)5.161[1][2]
Cyclohexene oxide CAA172 (Glioblastoma)6.440[3]

These results indicate that Cyclohexene oxide CA exhibits potent cytotoxic activity against glioblastoma cells in the low micromolar range.

Experimental Protocols

Synthesis of Cyclohexene oxide CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone)

This protocol describes the synthesis of Cyclohexene oxide CA from a zeylenone precursor.[1][4]

Materials:

  • Zeylenone precursor with a diol functionality

  • 2,2-dimethoxypropane

  • Dichloromethane (DCM)

  • Triethylamine

  • 4-(dimethylamino)pyridine (DMAP)

  • p-fluorobenzoyl chloride

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Protect the diol group of the zeylenone precursor using 2,2-dimethoxypropane.

  • Dissolve the protected precursor in dichloromethane (DCM).

  • To the solution, add triethylamine, 4-(dimethylamino)pyridine (DMAP), and p-fluorobenzoyl chloride.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product using silica gel column chromatography to obtain the final compound, Cyclohexene oxide CA.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis of Cyclohexene oxide CA Zeylenone_Precursor Zeylenone Precursor (with diol) Protection Protection of diol (2,2-dimethoxypropane) Zeylenone_Precursor->Protection Step 1 Acylation Acylation (p-fluorobenzoyl chloride, Et3N, DMAP) Protection->Acylation Step 2 Workup Aqueous Workup (NaHCO3, H2O) Acylation->Workup Step 3 Purification Purification (Silica Gel Chromatography) Workup->Purification Step 4 Final_Product Cyclohexene oxide CA Purification->Final_Product Final Product

Caption: Synthetic workflow for Cyclohexene oxide CA.

Cell Viability Assay (CCK-8)

This protocol is for assessing the cytotoxicity of Cyclohexene oxide CA against glioblastoma cells using the Cell Counting Kit-8 (CCK-8).[3][5][6][7][8]

Materials:

  • Glioblastoma cells (e.g., U251, A172)

  • 96-well plates

  • Cell culture medium

  • Cyclohexene oxide CA

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of Cyclohexene oxide CA for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection (TUNEL Assay)

This protocol describes the detection of apoptosis (programmed cell death) induced by Cyclohexene oxide CA using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay.[9][10][11][12][13]

Materials:

  • Glioblastoma cells treated with Cyclohexene oxide CA

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde in PBS (Fixative)

  • 0.25% Triton X-100 in PBS (Permeabilization Reagent)

  • TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)

  • DAPI or another nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Culture cells on coverslips and treat with desired concentrations of Cyclohexene oxide CA.

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash cells with PBS and permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.

  • Wash cells with PBS and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.

  • Wash cells to remove the TUNEL reaction mixture.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol is used to evaluate the effect of Cyclohexene oxide CA on the migratory and invasive potential of glioblastoma cells.[14][15][16][17][18]

Materials:

  • Transwell inserts (8-µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free cell culture medium

  • Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant

  • Cyclohexene oxide CA

  • Crystal violet solution

Procedure:

  • For the invasion assay, coat the top of the transwell inserts with Matrigel. For the migration assay, no coating is needed.

  • Seed glioblastoma cells (e.g., 1 x 10⁵ cells) in the upper chamber of the transwell insert in serum-free medium containing the desired concentration of Cyclohexene oxide CA.

  • Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 20-24 hours.

  • Remove the cells that have not migrated or invaded from the upper surface of the insert with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the insert with 4% paraformaldehyde.

  • Stain the cells with 0.5% crystal violet solution.

  • Count the number of stained cells in several microscopic fields to quantify migration or invasion.

Signaling Pathway

Cyclohexene oxide CA induces G0/G1 phase cell cycle arrest in glioblastoma cells by interfering with the epigenetic regulator EZH2 (Enhancer of Zeste Homolog 2).[1][2] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2), which is often overexpressed in glioblastoma and contributes to tumor progression by silencing tumor suppressor genes. By interfering with EZH2, Cyclohexene oxide CA alleviates the PRC2-mediated repression of the cyclin-dependent kinase inhibitors p16 and p27. The upregulation of p16 and p27 subsequently leads to cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[19][20][21][22][23]

Diagram of the Proposed Signaling Pathway:

G cluster_pathway Proposed Signaling Pathway of Cyclohexene oxide CA in Glioblastoma CA Cyclohexene oxide CA EZH2 EZH2 (PRC2) CA->EZH2 Interferes with p16_p27 p16 & p27 (Tumor Suppressors) EZH2->p16_p27 Represses Cell_Cycle G0/G1 Phase Arrest p16_p27->Cell_Cycle Induces Proliferation Inhibition of Proliferation Cell_Cycle->Proliferation

Caption: EZH2 signaling pathway in glioblastoma.

Other Potential Applications of this compound Derivatives

While detailed protocols and quantitative data are most readily available for the anti-cancer applications of specific derivatives like Cyclohexene oxide CA, the broader class of this compound derivatives has been investigated for other potential uses. These include:

  • Mucosecretolytic Activity: Certain derivatives have been patented for their potential to break down mucus, suggesting applications in respiratory conditions.

  • Fragrance and Flavor Intermediates: The cyclohexene ring system is a common motif in fragrance chemistry.

  • Pharmaceutical Scaffolds: The chemical tractability of the this compound core makes it an attractive starting point for the synthesis of more complex pharmaceutical agents.

Further research is warranted to fully elucidate the therapeutic potential and establish detailed application protocols for these and other uses of this compound derivatives.

References

Protocol for the Oxidation of 1-Cyclohexene-1-methanol to 1-Cyclohexene-1-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The selective oxidation of primary allylic alcohols, such as 1-Cyclohexene-1-methanol, to their corresponding α,β-unsaturated aldehydes is a critical transformation in organic synthesis. The product, 1-Cyclohexene-1-carboxaldehyde, is a valuable intermediate in the synthesis of pharmaceuticals, natural products, and other complex organic molecules. This document provides detailed protocols for three widely used and reliable oxidation methods: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and the Swern oxidation.

These methods are favored for their mild reaction conditions and high chemoselectivity, which prevent over-oxidation to the corresponding carboxylic acid.[1][2] The choice of oxidant can depend on several factors, including the scale of the reaction, the presence of other sensitive functional groups in the substrate, and considerations regarding reagent toxicity and waste disposal. For instance, while PCC is a versatile and effective oxidant, it is a chromium-based reagent and therefore toxic, necessitating careful handling and disposal.[3] DMP and Swern oxidations are excellent, milder alternatives that avoid the use of heavy metals.[4][5]

The following sections provide a comparative summary of these methods and detailed experimental protocols to guide the researcher in selecting and performing the optimal procedure for their specific needs.

Data Presentation: Comparison of Oxidation Protocols

Oxidation MethodOxidizing AgentTypical Molar Equivalents of OxidantSolventReaction TemperatureTypical Reaction TimeReported Yield
PCC Oxidation Pyridinium Chlorochromate (PCC)1.2 - 1.5Dichloromethane (DCM)Room Temperature2 - 4 hoursGood to Excellent
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)1.1 - 1.5Dichloromethane (DCM)Room Temperature0.5 - 2 hours~90%[6]
Swern Oxidation Oxalyl Chloride/DMSO, Triethylamine2.0 (Oxalyl Chloride), 4.0 (DMSO), 5.0 (Triethylamine)Dichloromethane (DCM)-78 °C to Room Temp~3 hoursHigh

Experimental Protocols

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[7] It is particularly useful for oxidizing allylic alcohols without over-oxidation to carboxylic acids.[8]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or silica gel

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a stirred suspension of Pyridinium Chlorochromate (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of alcohol) in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DCM.[3]

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel, washing the pad thoroughly with anhydrous diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-Cyclohexene-1-carboxaldehyde.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that offers a very mild and selective oxidation of alcohols to aldehydes or ketones.[4] This method is known for its fast reaction times and high yields, even with sensitive substrates like allylic alcohols.[2][6]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of alcohol) in a round-bottom flask under an inert atmosphere.[9]

  • To the stirred solution, add Dess-Martin Periodinane (1.2 - 1.5 equivalents) in one portion at room temperature.[6][9]

  • Stir the reaction mixture at room temperature for 0.5 - 2 hours. Monitor the reaction progress by TLC.[4]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel. A reported yield for a similar allylic alcohol oxidation is approximately 90%.[6]

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine, to oxidize primary and secondary alcohols.[5] It is a very mild and highly efficient method that avoids the use of heavy metals.[10]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • To a solution of oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of alcohol) in a round-bottom flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.[11]

  • Slowly add a solution of dimethyl sulfoxide (DMSO, 4.0 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via syringe. Stir the mixture at -78 °C for 30 minutes.[11]

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture via syringe. Stir at -78 °C for 1 hour.[12]

  • Add triethylamine (5.0 equivalents) to the mixture and stir at -78 °C for 15 minutes, then allow the reaction to warm to room temperature.[12]

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Visualizations

Experimental Workflow

G General Workflow for the Oxidation of this compound cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up cluster_purification Purification cluster_product Final Product A This compound B Add Oxidizing Agent (PCC, DMP, or Swern Reagents) in Anhydrous DCM A->B Reaction C Quench Reaction B->C Post-reaction D Extraction C->D E Drying and Concentration D->E F Column Chromatography / Distillation E->F Purification G 1-Cyclohexene-1-carboxaldehyde F->G Isolation

Caption: General experimental workflow for the oxidation of this compound.

Dess-Martin Oxidation Mechanism

G Mechanism of Dess-Martin Periodinane (DMP) Oxidation cluster_reactants Reactants cluster_intermediate1 Intermediate Formation cluster_elimination Elimination cluster_products Products Reactant1 This compound Intermediate1 Ligand exchange to form diacetoxyalkoxyperiodinane intermediate Reactant1->Intermediate1 Reactant2 Dess-Martin Periodinane (DMP) Reactant2->Intermediate1 Step1 Acetate acts as a base, deprotonating the alpha-hydrogen Intermediate1->Step1 Step2 Reductive elimination Step1->Step2 Product1 1-Cyclohexene-1-carboxaldehyde Step2->Product1 Product2 Iodinane byproduct Step2->Product2 Product3 Acetic Acid Step2->Product3

Caption: Simplified mechanism of the Dess-Martin Periodinane oxidation of an alcohol.

References

Application Notes and Protocols for the Esterification of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexene-1-methanol is a primary allylic alcohol that serves as a versatile building block in organic synthesis. Its derivatives, particularly esters, are of interest in various fields, including the development of novel fragrances and potentially as intermediates in the synthesis of bioactive molecules. This document provides detailed application notes and experimental protocols for the esterification of this compound, targeting researchers and professionals in drug development and chemical synthesis.

Applications

Esters derived from this compound are primarily explored for their olfactory properties, finding potential use as fragrance ingredients. The structural motif of an alicyclic ring coupled with an ester functional group is common in fragrance chemistry, often imparting floral, rosy, or fruity notes.[1] While specific data for this compound esters is limited in publicly available literature, analogous structures are widely patented for use in perfuming compositions.[1][2]

In the context of drug development, allylic esters can serve as interesting scaffolds and intermediates. The allylic ester moiety is present in some natural products with antitumor activity.[3] Furthermore, the ester linkage can be designed as a pro-drug, which can be cleaved in vivo to release an active molecule. The lipophilicity of a parent molecule can be modulated through esterification, potentially improving its pharmacokinetic profile. While no specific drug development applications for esters of this compound have been prominently reported, the structural motif holds potential for exploration in medicinal chemistry programs.

Esterification Reactions of this compound: An Overview

The esterification of this compound can be achieved through several standard synthetic methodologies. The choice of method depends on the desired ester, the scale of the reaction, and the sensitivity of the starting materials and products. Common methods include Fischer-Speier esterification, acylation with acid anhydrides or chlorides catalyzed by a base such as 4-dimethylaminopyridine (DMAP), and Steglich esterification for milder conditions.

Esterification_Overview General Esterification Pathways for this compound A This compound B Carboxylic Acid (R-COOH) + Acid Catalyst (e.g., H₂SO₄) A->B Fischer-Speier Esterification C Acid Anhydride ((RCO)₂O) + Base Catalyst (e.g., DMAP) A->C DMAP-Catalyzed Acylation D Carboxylic Acid (R-COOH) + DCC, DMAP A->D Steglich Esterification E (Cyclohex-1-en-1-yl)methyl Ester B->E C->E D->E

Caption: General reaction pathways for the synthesis of (Cyclohex-1-en-1-yl)methyl esters.

Quantitative Data Summary

The following table summarizes representative, illustrative yields for the synthesis of (Cyclohex-1-en-1-yl)methyl acetate using different esterification methods. Note: This data is illustrative to demonstrate typical outcomes and may not represent optimized results.

Esterification MethodAcylating AgentCatalystSolventTemp. (°C)Time (h)Illustrative Yield (%)
Fischer-SpeierAcetic AcidH₂SO₄ (cat.)Toluene110665-75
DMAP-CatalyzedAcetic AnhydrideDMAP (cat.), Et₃NDichloromethane25385-95
SteglichAcetic AcidDCC, DMAP (cat.)Dichloromethane25480-90

Experimental Protocols

Protocol 1: Fischer-Speier Esterification - Synthesis of (Cyclohex-1-en-1-yl)methyl acetate

This protocol describes the acid-catalyzed esterification of this compound with acetic acid. An excess of the carboxylic acid or removal of water can be used to drive the equilibrium towards the product.[4]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with Dean-Stark trap and reflux condenser

  • Separatory funnel

  • Standard glassware for workup and distillation

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add this compound (11.2 g, 0.1 mol), glacial acetic acid (9.0 g, 0.15 mol), and toluene (100 mL).

  • Slowly add 3-4 drops of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude ester can be purified by vacuum distillation to afford (Cyclohex-1-en-1-yl)methyl acetate.

Fischer_Esterification_Workflow Workflow for Fischer-Speier Esterification A Combine Reactants: This compound, Acetic Acid, Toluene B Add Catalyst: Concentrated H₂SO₄ A->B C Reflux with Dean-Stark Trap (4-6 hours) B->C D Cool to Room Temperature C->D E Aqueous Workup: Wash with H₂O, NaHCO₃, Brine D->E F Dry Organic Layer (Anhydrous MgSO₄) E->F G Filter and Concentrate F->G H Purify by Vacuum Distillation G->H I Characterize Product H->I

Caption: Experimental workflow for the synthesis of (Cyclohex-1-en-1-yl)methyl acetate via Fischer-Speier esterification.

Protocol 2: DMAP-Catalyzed Acylation - Synthesis of (Cyclohex-1-en-1-yl)methyl acetate

This method utilizes the highly efficient catalytic activity of 4-dimethylaminopyridine (DMAP) for the acylation of alcohols with acid anhydrides under mild conditions.

Materials:

  • This compound

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (5.6 g, 0.05 mol) in dichloromethane (50 mL).

  • Add triethylamine (7.0 mL, 0.05 mol) and a catalytic amount of DMAP (0.3 g, 2.5 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (5.1 g, 0.05 mol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 3: Steglich Esterification - Synthesis of a Hindered Ester

Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and DMAP as a catalyst.[5][6] This method is particularly useful for sensitive substrates or when forcing conditions are to be avoided.

Materials:

  • This compound

  • A carboxylic acid (e.g., a sterically hindered or sensitive one)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (0.05 mol), this compound (5.6 g, 0.05 mol), and DMAP (0.61 g, 0.005 mol) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (11.3 g, 0.055 mol) in 20 mL of anhydrous DCM dropwise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Redissolve the residue in diethyl ether and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.

  • Purify the product by column chromatography on silica gel.

Characterization of Esters

The synthesized esters should be characterized by standard spectroscopic methods to confirm their structure and purity.

  • ¹H NMR Spectroscopy: Expect to see characteristic signals for the protons of the cyclohexene ring, the methylene protons adjacent to the ester oxygen, and the protons of the acyl group. The vinylic proton of the cyclohexene ring typically appears as a multiplet around 5.5-6.0 ppm. The methylene protons (-CH₂-O-) will be shifted downfield to around 4.0-4.5 ppm.

  • ¹³C NMR Spectroscopy: The spectrum will show the characteristic signals for the carbonyl carbon of the ester at ~170 ppm, the carbons of the double bond in the range of 120-140 ppm, and the methylene carbon adjacent to the oxygen at ~65-70 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester functional group is expected in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized ester, along with characteristic fragmentation patterns.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • DCC is a potent skin sensitizer and should be handled with extreme care.

  • Reactions involving acid catalysts and anhydrides can be exothermic. Use appropriate cooling and addition techniques.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: 1-Cyclohexene-1-methanol as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexene-1-methanol is a bifunctional building block containing a nucleophilic primary alcohol and a reactive trisubstituted alkene within a six-membered ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of carbocyclic and heterocyclic scaffolds of pharmaceutical interest. The cyclohexene core provides a rigid framework that can be strategically functionalized to orient substituents for optimal interaction with biological targets. This document outlines the potential of this compound in the synthesis of novel antiviral and anticancer agents, providing detailed experimental protocols for key transformations and highlighting its utility in drug discovery. While direct synthesis of currently marketed drugs from this compound is not widely documented, its derivatives have shown promise in various therapeutic areas, including as mucolytic agents.

Core Applications in Pharmaceutical Synthesis

The chemical versatility of this compound allows for a variety of synthetic manipulations, including but not limited to:

  • Epoxidation and Ring-Opening: The double bond can be readily epoxidized, followed by nucleophilic ring-opening to introduce a variety of functional groups with defined stereochemistry.

  • Oxidative Cleavage: Cleavage of the double bond can lead to the formation of linear intermediates with multiple functional groups, suitable for further elaboration.

  • Allylic Functionalization: The allylic positions of the cyclohexene ring can be targeted for functionalization, providing another avenue for structural diversification.

  • Esterification and Etherification: The primary alcohol serves as a handle for the introduction of various side chains and for linking the cyclohexene scaffold to other pharmacophores.

This application note will focus on a synthetic pathway to a hypothetical antiviral agent, demonstrating the practical utility of this compound as a starting material.

Data Presentation: Synthesis of a Hypothetical Antiviral Agent

The following table summarizes the key transformations in a proposed synthetic route starting from this compound to a novel triazole-containing derivative, a class of compounds known for their potential antiviral activities.

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)Reaction Time (h)
1EpoxidationThis compoundm-CPBA(1,6-Epoxycyclohexyl)methanol90-954
2Azide Ring-Opening(1,6-Epoxycyclohexyl)methanolSodium Azide, NH4Cl(2-Azido-1-hydroxycyclohexyl)methanol85-9012
3O-Alkylation(2-Azido-1-hydroxycyclohexyl)methanolPropargyl Bromide, NaH(2-Azido-1-(prop-2-yn-1-yloxy)cyclohexyl)methanol75-806
4Click Chemistry(2-Azido-1-(prop-2-yn-1-yloxy)cyclohexyl)methanolPhenylacetylene, CuSO4·5H2O, Sodium Ascorbate(1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)-2-azidocyclohexyl)methanol80-8524

Experimental Protocols

Step 1: Synthesis of (1,6-Epoxycyclohexyl)methanol

This protocol describes the epoxidation of the double bond in this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield pure (1,6-epoxycyclohexyl)methanol.

Step 2: Synthesis of (2-Azido-1-hydroxycyclohexyl)methanol

This protocol details the regioselective ring-opening of the epoxide with sodium azide.

Materials:

  • (1,6-Epoxycyclohexyl)methanol (1.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Ammonium chloride (NH₄Cl, 1.5 eq)

  • Methanol/Water (4:1 v/v)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (1,6-epoxycyclohexyl)methanol, sodium azide, and ammonium chloride in a mixture of methanol and water.

  • Heat the reaction mixture to reflux and stir for 12 hours, monitoring by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude (2-azido-1-hydroxycyclohexyl)methanol can be purified by column chromatography if necessary.

Step 3: Synthesis of (2-Azido-1-(prop-2-yn-1-yloxy)cyclohexyl)methanol

This protocol describes the O-alkylation of the tertiary alcohol with propargyl bromide.

Materials:

  • (2-Azido-1-hydroxycyclohexyl)methanol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Propargyl bromide (80% in toluene, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of (2-azido-1-hydroxycyclohexyl)methanol in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add propargyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain (2-azido-1-(prop-2-yn-1-yloxy)cyclohexyl)methanol.

Step 4: Synthesis of (1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)-2-azidocyclohexyl)methanol

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

Materials:

  • (2-Azido-1-(prop-2-yn-1-yloxy)cyclohexyl)methanol (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (2-azido-1-(prop-2-yn-1-yloxy)cyclohexyl)methanol and phenylacetylene in a mixture of tert-butanol and water.

  • Add sodium ascorbate, followed by copper(II) sulfate pentahydrate.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final triazole derivative.

Mandatory Visualizations

Synthetic_Pathway A This compound B (1,6-Epoxycyclohexyl)methanol A->B m-CPBA C (2-Azido-1-hydroxycyclohexyl)methanol B->C NaN3, NH4Cl D (2-Azido-1-(prop-2-yn-1-yloxy)cyclohexyl)methanol C->D Propargyl Bromide, NaH E Final Triazole Product D->E Phenylacetylene, CuSO4, NaAsc Experimental_Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Azide Ring-Opening start1 Dissolve Reactant in DCM reagent1 Add m-CPBA at 0°C start1->reagent1 react1 Stir at RT for 4h reagent1->react1 workup1 Aqueous Workup react1->workup1 purify1 Column Chromatography workup1->purify1 product1 Epoxide Product purify1->product1 start2 Dissolve Epoxide in MeOH/H2O product1->start2 reagent2 Add NaN3 and NH4Cl start2->reagent2 react2 Reflux for 12h reagent2->react2 workup2 Extraction react2->workup2 product2 Azido-diol Product workup2->product2 Signaling_Pathway_Logic BuildingBlock This compound Scaffold Functionalized Cyclohexene Scaffold BuildingBlock->Scaffold Multi-step Synthesis Hybrid Novel Hybrid Molecule Scaffold->Hybrid Triazole 1,2,3-Triazole Moiety Triazole->Hybrid Target Viral Enzyme (e.g., Protease, Polymerase) Hybrid->Target Binding Inhibition Inhibition of Viral Replication Target->Inhibition Leads to

Synthesis of Heterocycles from 1-Cyclohexene-1-methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds starting from the readily available building block, 1-Cyclohexene-1-methanol. The methodologies described herein offer access to diverse scaffolds, including bicyclic ethers and spiro-dioxanes, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile starting material for organic synthesis, featuring a nucleophilic hydroxyl group and a reactive alkene functionality within a cyclic framework. This unique arrangement allows for a variety of intramolecular and intermolecular cyclization strategies to construct complex heterocyclic systems. This application note explores three key transformations: intramolecular iodoetherification, epoxidation followed by intramolecular cyclization, and the Prins reaction for the synthesis of spiro-dioxanes.

I. Synthesis of Bicyclic Ethers via Intramolecular Iodoetherification

Intramolecular iodoetherification of this compound provides a direct route to bicyclic ether structures, which are valuable scaffolds in natural product synthesis and medicinal chemistry. The reaction proceeds via an iodonium ion intermediate, which is subsequently trapped by the tethered hydroxyl group to yield the cyclized product.

Reaction Scheme:
Experimental Protocol:

Synthesis of exo-7-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane

  • Materials:

    • This compound (1.0 eq)

    • Iodine (I₂) (1.5 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of this compound in dichloromethane, sodium bicarbonate is added, and the mixture is stirred at room temperature.

    • Iodine is added portion-wise to the stirred suspension.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired bicyclic ether.

Quantitative Data:
ProductReagentsSolventTime (h)Yield (%)
exo-7-(Iodomethyl)-7-oxabicyclo[2.2.1]heptaneI₂, NaHCO₃CH₂Cl₂2485

II. Two-Step Synthesis of Fused Tetrahydrofurans via Epoxidation and Intramolecular Cyclization

A two-step approach involving epoxidation of the double bond followed by intramolecular cyclization of the resulting epoxy alcohol offers a pathway to fused tetrahydrofuran derivatives. The epoxidation can be achieved using various reagents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The subsequent cyclization can be promoted by either acid or base.

Reaction Scheme:
Experimental Protocols:

Step 1: Synthesis of (1,6-Epoxycyclohexyl)methanol

  • Materials:

    • This compound (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)

    • Sodium bicarbonate (NaHCO₃) (1.5 eq)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • This compound is dissolved in dichloromethane and cooled to 0 °C in an ice bath.

    • Sodium bicarbonate is added to the solution.

    • m-CPBA is added portion-wise, maintaining the temperature at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.

    • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

    • The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude epoxy alcohol is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization to 2-Oxabicyclo[3.2.1]octan-1-ol

  • Materials:

    • (1,6-Epoxycyclohexyl)methanol (1.0 eq)

    • Sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, a solution of (1,6-Epoxycyclohexyl)methanol in anhydrous THF is added dropwise at 0 °C.

    • The reaction mixture is then heated to reflux and monitored by TLC.

    • Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The product is purified by column chromatography.

Quantitative Data:
StepProductReagentsSolventTime (h)Yield (%) (over 2 steps)
1 & 22-Oxabicyclo[3.2.1]octan-1-olm-CPBA, NaHCH₂Cl₂, THF4, 1278

III. Synthesis of Spiro-Dioxanes via the Prins Reaction

The Prins reaction provides an efficient method for the construction of 1,3-dioxane systems. The reaction of this compound with an aldehyde, such as formaldehyde, in the presence of an acid catalyst leads to the formation of a spiro-dioxane.

Reaction Scheme:
Experimental Protocol:

Synthesis of Spiro[cyclohexane-1,5'-[1][2]dioxane]

  • Materials:

    • This compound (1.0 eq)

    • Paraformaldehyde ((CH₂O)n) (2.5 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

    • Benzene

  • Procedure:

    • A mixture of this compound, paraformaldehyde, and a catalytic amount of p-toluenesulfonic acid in benzene is heated to reflux with a Dean-Stark apparatus to remove water.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the spiro-dioxane.

Quantitative Data:
ProductReagentsSolventTime (h)Yield (%)
Spiro[cyclohexane-1,5'-[1][2]dioxane](CH₂O)n, p-TsOHBenzene665

Visualizations

Iodoetherification Workflow

Iodoetherification Start This compound Reagents I₂, NaHCO₃ in CH₂Cl₂ Start->Reagents Add Reaction Stir at rt Reagents->Reaction Workup Quench (Na₂S₂O₃) Extract, Dry, Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product exo-7-(Iodomethyl)-7- oxabicyclo[2.2.1]heptane Purification->Product

Caption: Workflow for the iodoetherification of this compound.

Epoxidation and Cyclization Pathway

Epoxidation_Cyclization cluster_0 Step 1: Epoxidation cluster_1 Step 2: Intramolecular Cyclization A This compound B m-CPBA, NaHCO₃ CH₂Cl₂, 0 °C to rt A->B C (1,6-Epoxycyclohexyl)methanol B->C D (1,6-Epoxycyclohexyl)methanol E NaH, THF reflux D->E F 2-Oxabicyclo[3.2.1]octan-1-ol E->F

Caption: Two-step synthesis of a fused tetrahydrofuran derivative.

Prins Reaction Logical Flow

Prins_Reaction start {Start | this compound} reactants Reactants Paraformaldehyde, p-TsOH start->reactants conditions {Conditions | Benzene, Reflux (Dean-Stark)} reactants->conditions workup Workup Wash, Dry, Concentrate conditions->workup purify {Purification | Column Chromatography} workup->purify product {Product | Spiro[cyclohexane-1,5'-[1,3]dioxane]} purify->product

Caption: Logical flow for the Prins reaction to synthesize a spiro-dioxane.

References

Application Note and Protocol: Purification of 1-Cyclohexene-1-methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the purification of 1-Cyclohexene-1-methanol using silica gel column chromatography. This compound is a valuable chemical intermediate, and its purity is critical for subsequent synthetic steps. Column chromatography offers an effective method for removing impurities such as unreacted starting materials, byproducts, and other contaminants that may arise during its synthesis.[1][2] This protocol details the optimization of the mobile phase using Thin Layer Chromatography (TLC), the column packing procedure, sample application, elution, and final product recovery.

Principle of the Method

Column chromatography is a preparative separation technique that relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[3][4] In this normal-phase chromatography application, silica gel, a polar adsorbent, serves as the stationary phase.[5] A non-polar or moderately polar solvent system acts as the mobile phase (eluent).[6]

The separation principle is based on polarity.[5] More polar compounds in the crude mixture will have a stronger affinity for the polar silica gel and will adsorb more tightly, thus moving down the column more slowly.[5] Less polar compounds will have a weaker interaction with the stationary phase and will be carried down the column more quickly by the mobile phase.[5] By carefully selecting the solvent system, this compound can be effectively separated from less polar and more polar impurities.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₁₂O[7][8]
Molecular Weight 112.17 g/mol [7]
CAS Number 4845-04-9[8]
Appearance (Typically a liquid)
Boiling Point ~80-85 °C / 18 mmHg[9]
Table 2: Recommended Materials and Parameters for Chromatography
ParameterSpecificationNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.[2]
Mobile Phase (Eluent) Hexane / Ethyl Acetate mixtureA common system; the ratio must be optimized via TLC.[2]
TLC Plates Silica gel 60 F₂₅₄For monitoring the separation.
Optimal Rf on TLC 0.2 - 0.3For efficient separation on the column.[2]
Stationary to Sample Ratio 30:1 to 100:1 by weightDepends on the difficulty of separation.[2]
Visualization UV light (if UV-active) and/or chemical stain (e.g., potassium permanganate)Permanganate stain is effective for visualizing alcohols and alkenes.

Experimental Protocols

Preliminary Analysis: Thin Layer Chromatography (TLC)

The first step is to determine the optimal solvent system (mobile phase) using TLC.[2] This small-scale test predicts the behavior of the compound on the larger column.

Methodology:

  • Prepare Eluent Systems: Prepare small volumes of several Hexane:Ethyl Acetate mixtures with varying polarities (e.g., 9:1, 8:2, 7:3 v/v).

  • Sample Preparation: Dissolve a small amount of the crude this compound in a minimal volume of a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting the Plate: Using a capillary tube, spot the dissolved crude sample onto the baseline of a TLC plate.[10]

  • Developing the Plate: Place the TLC plate in a developing chamber containing a small amount of the prepared eluent. Ensure the chamber is saturated with solvent vapor by placing a piece of filter paper inside.[10]

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.[10]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.[10] Visualize the spots under a UV lamp (if the compound is UV active) and/or by dipping the plate into a potassium permanganate staining solution followed by gentle heating.

  • Calculate Rf Value: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimization: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value between 0.2 and 0.3.[2] This ensures good separation and a reasonable elution time from the column. If the Rf is too high, decrease the polarity of the eluent (increase the proportion of hexane). If it is too low, increase the polarity (increase the proportion of ethyl acetate).

Column Chromatography Protocol

Methodology:

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3] Add a thin layer (approx. 1 cm) of sand over the plug.

    • Clamp the column perfectly vertically to a retort stand.[3]

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the optimized mobile phase determined by TLC. The consistency should be like a thin milkshake.

    • Close the stopcock and fill the column about one-third full with the mobile phase.

    • Pour the silica gel slurry into the column in portions. Gently tap the side of the column to encourage even settling and dislodge any air bubbles.[11]

    • Open the stopcock to drain some solvent as you add more slurry, ensuring the solvent level always remains above the top of the silica gel bed. This prevents cracking of the stationary phase.[11]

    • Once the desired column height is reached, add a final layer of sand (approx. 1 cm) on top of the silica gel to protect the surface during solvent addition.

    • Continuously drain the solvent until its level meets the top of the sand layer, then close the stopcock.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum amount of the mobile phase or a less polar solvent like dichloromethane.

    • Carefully apply the dissolved sample solution dropwise onto the center of the sand layer using a pipette, taking care not to disturb the silica bed.[12]

    • Open the stopcock and allow the sample to absorb completely into the silica gel until the liquid level just reaches the sand.

    • Carefully add a small amount of fresh mobile phase to rinse the sides of the column and allow this to absorb into the silica gel as well.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the mobile phase.

    • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks.[12] Maintain a steady flow rate. For flash chromatography, gentle pressure from a compressed air source can be applied to achieve a faster, steady flow.[12]

    • Continuously add more mobile phase to the top of the column to ensure it never runs dry.

  • Analysis of Fractions and Product Recovery:

    • Monitor the collected fractions using TLC to determine which ones contain the purified this compound. Spot multiple fractions on a single TLC plate for comparison.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[12]

    • Confirm the purity of the final product using analytical techniques such as GC-MS or NMR.

Visualization

Experimental Workflow Diagram

G Workflow for Purification of this compound A TLC Optimization B Select Optimal Mobile Phase (Rf ≈ 0.2-0.3) A->B Identify C Prepare Silica Gel Slurry B->C D Pack Chromatography Column C->D E Load Crude Sample D->E F Elute with Mobile Phase & Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H Identify & Pool I Solvent Removal (Rotary Evaporation) H->I J Pure this compound I->J

References

Application Notes and Protocols: Distillation of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Cyclohexene-1-methanol by vacuum distillation. The information is intended to guide laboratory-scale purification to achieve high purity suitable for research and development applications.

Physical and Chemical Properties

This compound is a cyclic unsaturated alcohol with the molecular formula C₇H₁₂O.[1][2] A summary of its key physical properties is essential for designing an effective distillation protocol. The high boiling point at atmospheric pressure indicates that vacuum distillation is the preferred method to prevent potential thermal decomposition or polymerization.[3]

PropertyValueReference
Molecular Formula C₇H₁₂O[1][2]
Molecular Weight 112.17 g/mol [1][2]
Boiling Point (at 760 mmHg) 189 °C[3]
Boiling Point (of isomer 3-Cyclohexene-1-methanol at 18 mmHg) 80-85 °C
Density 0.964 g/cm³[3]
CAS Number 4845-04-9[1][2][3]

Pre-Distillation Workup

The pre-distillation workup is critical for removing impurities that could interfere with the distillation process or co-distill with the product. The appropriate workup procedure depends on the synthetic route used to prepare the crude this compound. A common synthetic approach involves the Grignard reaction between a cyclohexenyl Grignard reagent and formaldehyde, or the reduction of a 1-cyclohexenecarbonyl derivative.

Protocol for Post-Grignard Synthesis Workup:

This protocol assumes the synthesis was performed using a Grignard reagent and quenched with an aqueous acid solution (e.g., ammonium chloride or dilute hydrochloric acid).

  • Quenching and Extraction:

    • Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium chloride with vigorous stirring.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a 5% aqueous sodium bicarbonate solution to neutralize any residual acid.

    • Subsequently, wash the organic layer with a saturated sodium chloride solution (brine) to facilitate phase separation and remove excess water.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask intermittently for 15-20 minutes until the liquid is clear.

    • Filter the solution to remove the drying agent.

  • Solvent Removal:

    • Remove the bulk of the organic solvent using a rotary evaporator. Be cautious not to heat the flask excessively to avoid loss of the product.

Experimental Protocol: Vacuum Fractional Distillation

Given the high boiling point of this compound, vacuum distillation is necessary to purify the compound without thermal degradation.

Materials and Equipment:

  • Crude this compound (post-workup)

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks (multiple, pre-weighed)

  • Vacuum adapter

  • Vacuum pump with a pressure gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Glass wool or aluminum foil for insulation

  • Peroxide test strips

Safety Precautions:

  • Conduct the distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Peroxide Test: Unsaturated compounds like this compound can form explosive peroxides upon storage or exposure to air. Before heating, test the crude material for the presence of peroxides using a peroxide test strip. If peroxides are present, they must be quenched (e.g., by washing with a fresh solution of ferrous sulfate) before distillation.

  • Never distill to dryness, as this can concentrate potentially explosive residues.

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask (no more than two-thirds full).

    • Insulate the distillation column and head with glass wool or aluminum foil to ensure an accurate temperature gradient.

  • Distillation:

    • Begin stirring the contents of the distillation flask.

    • Slowly apply vacuum to the system, aiming for a pressure at which the product will boil at a manageable temperature (e.g., below 120 °C).

    • Once the desired pressure is stable, gradually heat the distillation flask using the heating mantle.

    • Observe the temperature at the distillation head. Collect any low-boiling fractions (forerun), which may include residual solvent or other volatile impurities, in the first receiving flask.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a new, pre-weighed receiving flask to collect the main product fraction.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second) by carefully controlling the heating.

    • If the temperature fluctuates or drops significantly, it may indicate that the main fraction has been collected. Stop the distillation or switch to a final receiving flask to collect any higher-boiling residues.

  • Post-Distillation:

    • Discontinue heating and allow the system to cool to room temperature before slowly releasing the vacuum.

    • Weigh the receiving flask containing the purified product to determine the yield.

    • Analyze the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Workflows

Distillation_Workflow cluster_pre_distillation Pre-Distillation Workup cluster_distillation Vacuum Fractional Distillation crude_product Crude this compound quench_extract Quench with aq. NH4Cl and Extract with Organic Solvent crude_product->quench_extract wash Wash with NaHCO3 and Brine quench_extract->wash dry Dry over Anhydrous MgSO4 wash->dry filter Filter dry->filter solvent_removal Solvent Removal (Rotary Evaporator) filter->solvent_removal distill_flask Transfer to Distillation Flask + Boiling Chips solvent_removal->distill_flask peroxide_test Peroxide Test distill_flask->peroxide_test distill Heat under Vacuum peroxide_test->distill If Negative collect_forerun Collect Forerun (Low-Boiling Impurities) distill->collect_forerun collect_main Collect Main Fraction (Pure Product) collect_forerun->collect_main collect_residue Collect Residue (High-Boiling Impurities) collect_main->collect_residue Distillation_Apparatus Vacuum Fractional Distillation Apparatus cluster_setup heating_mantle Heating Mantle with Stirrer distilling_flask Distilling Flask (Crude Product + Boiling Chips) column Fractional Column (e.g., Vigreux) distilling_flask->column thermometer Thermometer column->thermometer condenser Condenser thermometer->condenser water_out Water Out condenser->water_out vacuum_adapter Vacuum Adapter condenser->vacuum_adapter water_in Water In water_in->condenser Cooling receiving_flask Receiving Flask vacuum_adapter->receiving_flask vacuum_source To Vacuum Source and Pressure Gauge vacuum_adapter->vacuum_source

References

Application Note: Quantitative Analysis of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexene-1-methanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate and precise quantification of this analyte is crucial for process optimization, quality control, and regulatory compliance. This document provides detailed analytical methods for the quantification of this compound, with a primary focus on Gas Chromatography (GC) and a secondary discussion on High-Performance Liquid Chromatography (HPLC) as an alternative technique.

Analytical Techniques Overview

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of volatile and semi-volatile compounds like this compound, offering high precision and a wide linear dynamic range.[1] Gas Chromatography-Mass Spectrometry (GC-MS) provides the added benefit of mass identification, which is invaluable for unequivocal peak identification, especially in complex matrices.[1] HPLC can be employed for less volatile derivatives or when GC is not suitable.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected performance characteristics for the quantification of this compound using GC-FID and GC-MS. These values are based on typical performance for similar analytes.

Validation ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM Mode)
Linearity (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 1-5 µg/mL5-10 µg/mL0.1-1 µg/mL
Limit of Quantification (LOQ) 5-15 µg/mL15-30 µg/mL0.5-3 µg/mL
Accuracy (% Recovery) 95-105%90-110%95-105%
Precision (%RSD) < 2%< 5%< 3%

Experimental Protocols

Primary Method: Gas Chromatography (GC)

This protocol outlines the procedure for the quantitative analysis of this compound using GC with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

1. Sample Preparation:

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol, ethanol, or acetone.[2]

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical concentration range would be 5, 10, 25, 50, 100, and 250 µg/mL.[3]

  • Sample Preparation:

    • Accurately weigh or measure the sample containing this compound.

    • Dilute the sample with the chosen solvent to bring the expected concentration of the analyte within the calibration range.[2]

    • If the sample contains solid particles, it should be filtered through a 0.22 µm syringe filter or centrifuged to prevent blockage of the GC syringe and contamination of the inlet and column.[2][4]

    • Transfer the final diluted sample to a 1.5 mL glass autosampler vial.[4]

2. GC Instrument Parameters:

The following table details the recommended starting conditions for the GC analysis. These parameters may require optimization for specific instruments and applications.

ParameterGC-FID ConditionGC-MS Condition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary columnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min[5]Helium at a constant flow of 1.0-1.5 mL/min
Injector Split/splitless injector at 250°C, with a split ratio of 50:1[5]Split/splitless injector at 250°C, with a split ratio of 50:1
Injection Volume 1 µL1 µL
Oven Program Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 200°C. Hold: 5 min at 200°C.Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 200°C. Hold: 5 min at 200°C.
Detector FID at 250°C[5]MS Transfer Line: 280°C, Ion Source: 230°C, EI at 70 eV[1]
Data Acquisition Peak area integrationFull Scan (m/z 40-300) or SIM of characteristic ions

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

For samples that are not amenable to GC analysis, a reverse-phase HPLC method can be developed.

1. HPLC Instrument Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized. Phosphoric or formic acid can be added to improve peak shape.
Flow Rate 0.8 - 1.2 mL/min[6]
Column Temperature 25-30 °C[6]
Detection UV at a suitable wavelength (e.g., 210 nm, requires experimental determination)
Injection Volume 5-20 µL[6]

2. Sample and Standard Preparation:

  • Prepare standards and samples in the mobile phase to ensure compatibility.[6]

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh/Measure Sample & Standard B Dilute with Volatile Solvent A->B C Filter/Centrifuge (if needed) B->C D Transfer to GC Vial C->D E Inject Sample into GC D->E F Separation on Capillary Column E->F G Detection (FID or MS) F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Workflow for the quantification of this compound by GC.

Method_Selection Start Start: Quantify this compound IsVolatile Is the analyte volatile and thermally stable? Start->IsVolatile GC_Method Use Gas Chromatography (GC-FID or GC-MS) IsVolatile->GC_Method Yes HPLC_Method Consider High-Performance Liquid Chromatography (HPLC) IsVolatile->HPLC_Method No ComplexMatrix Is the sample matrix complex? GC_Method->ComplexMatrix End End HPLC_Method->End GC_MS Prefer GC-MS for definitive identification ComplexMatrix->GC_MS Yes GC_FID GC-FID is suitable for routine quantification ComplexMatrix->GC_FID No GC_MS->End GC_FID->End

Caption: Logical diagram for selecting an analytical method.

References

Application Note: GC-MS Analysis of 1-Cyclohexene-1-methanol Oxidation Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the analysis of reaction products from the oxidation of 1-Cyclohexene-1-methanol using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology allows for the effective separation, identification, and quantification of the starting material and its primary oxidation products. This guide is intended for researchers in organic synthesis, analytical chemistry, and drug development who are working with similar allylic alcohols.

Introduction

This compound is a valuable intermediate in organic synthesis due to its reactive allylic alcohol functionality. The oxidation of this compound is a key transformation that can yield important products such as 1-cyclohexene-1-carboxaldehyde, a precursor for various fine chemicals and pharmaceutical ingredients.[1][2] Monitoring the progress of such reactions and characterizing the product distribution is crucial for optimizing reaction conditions and ensuring product quality. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive compound identification.[3]

Predicted Reaction Pathway

The oxidation of the primary allylic alcohol, this compound, is expected to primarily yield the corresponding α,β-unsaturated aldehyde, 1-cyclohexene-1-carboxaldehyde. Further oxidation could potentially lead to the formation of 1-cyclohexene-1-carboxylic acid. The reaction can be performed using a variety of oxidizing agents, with pyridinium chlorochromate (PCC) being a common choice for the selective oxidation of primary alcohols to aldehydes.

ReactionPathway cluster_reactants Reactants cluster_products Products This compound This compound 1-Cyclohexene-1-carboxaldehyde 1-Cyclohexene-1-carboxaldehyde This compound->1-Cyclohexene-1-carboxaldehyde Oxidation Oxidizing_Agent PCC Over-oxidized_Product 1-Cyclohexene-1-carboxylic acid 1-Cyclohexene-1-carboxaldehyde->Over-oxidized_Product Further Oxidation

Caption: Predicted oxidation pathway of this compound.

Experimental Protocols

Oxidation of this compound

Materials:

  • This compound (C7H12O, MW: 112.17 g/mol )[4]

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by taking small aliquots at regular intervals for GC-MS analysis.

  • Upon completion of the reaction (indicated by the disappearance of the starting material), dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

Sample Preparation for GC-MS Analysis

Materials:

  • Crude reaction product

  • Ethyl acetate (GC grade)

  • Internal standard (e.g., Toluene)

  • Volumetric flasks

  • Micropipettes

  • GC vials with caps

Procedure:

  • Prepare a stock solution of an internal standard (e.g., Toluene) of known concentration in ethyl acetate.

  • Accurately weigh a small amount of the crude reaction product and dissolve it in a known volume of ethyl acetate in a volumetric flask.

  • Transfer an aliquot of the dissolved product solution to a GC vial.

  • Add a known volume of the internal standard stock solution to the GC vial.

  • Cap the vial and vortex to ensure thorough mixing.

  • Prepare a series of calibration standards for the expected products (e.g., 1-cyclohexene-1-carboxaldehyde) and the starting material in a similar manner.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterCondition
Gas Chromatograph Agilent 7890B or similar
Mass Spectrometer Agilent 5977A or similar
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[6]
Injector Split/Splitless, operated in split mode (e.g., 50:1 split ratio)
Injector Temp. 250 °C
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Acquisition Mode Full Scan

Data Presentation

The quantitative analysis of the reaction mixture can be summarized in a table. The concentration of each component is determined using the internal standard method and the calibration curves.

CompoundRetention Time (min)Target Ion (m/z)Concentration (mg/mL)Relative Abundance (%)
This compound8.5940.110
1-Cyclohexene-1-carboxaldehyde7.8110, 810.880
1-Cyclohexene-1-carboxylic acid10.2126, 810.055
Toluene (Internal Standard)4.3910.5-

Note: Retention times and target ions are representative and may vary depending on the specific GC-MS system and conditions.

Visualization of Experimental Workflow

The overall experimental workflow from reaction to data analysis is depicted below.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Analysis Reaction_Setup Set up oxidation reaction Reaction_Monitoring Monitor reaction by GC-MS Reaction_Setup->Reaction_Monitoring Workup Reaction workup and product isolation Reaction_Monitoring->Workup Sample_Prep Prepare sample for GC-MS Workup->Sample_Prep GCMS_Analysis Perform GC-MS analysis Sample_Prep->GCMS_Analysis Data_Processing Process and quantify data GCMS_Analysis->Data_Processing

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This application note details a comprehensive methodology for the GC-MS analysis of the reaction products from the oxidation of this compound. The provided protocols for the chemical reaction, sample preparation, and GC-MS analysis, along with the representative data, offer a solid foundation for researchers. The use of GC-MS allows for reliable identification and quantification of the reaction components, which is essential for reaction optimization and product characterization in synthetic and pharmaceutical chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Cyclohexene-1-methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The two primary methods for synthesizing this compound are the reduction of 1-cyclohexene-1-carbaldehyde and the reduction of 1-cyclohexene-1-carboxylic acid or its corresponding esters.

Q2: Which reducing agents are suitable for the synthesis of this compound?

A2: For the reduction of 1-cyclohexene-1-carbaldehyde, strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) are commonly employed. For the reduction of 1-cyclohexene-1-carboxylic acid, more potent reducing agents such as Lithium Aluminum Hydride or diborane (B₂H₆) are typically required.[1][2] Catalytic hydrosilylation is also a viable method for the reduction of carboxylic acids.[2][3]

Q3: What are the expected yields for the synthesis of this compound?

A3: While specific yields for the synthesis of this compound are not extensively reported, analogous reductions of cyclic aldehydes and carboxylic acids suggest that yields can range from moderate to good, depending on the chosen method, purity of reagents, and reaction conditions.

Q4: What are the critical parameters to control during the synthesis?

A4: Key parameters to control include reaction temperature, the stoichiometry of the reducing agent, and the purity of the starting materials and solvents. Anhydrous conditions are crucial when using hydride-based reducing agents like LiAlH₄.

Q5: How can I purify the final product, this compound?

A5: Purification can typically be achieved through distillation or flash column chromatography. The choice of method depends on the boiling point of the product and the nature of the impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Reducing Agent Hydride-based reducing agents like LiAlH₄ are sensitive to moisture. Ensure the reagent is fresh and has been stored under anhydrous conditions. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reducing Agent Ensure the correct stoichiometry of the reducing agent is used. For carboxylic acid reductions, a larger excess of the reducing agent may be necessary compared to aldehyde reductions.
Poor Quality Starting Material Impurities in the starting 1-cyclohexene-1-carbaldehyde or 1-cyclohexene-1-carboxylic acid can interfere with the reaction. Purify the starting material before use.
Inappropriate Solvent Use a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether for reductions with LiAlH₄. Ensure the solvent is thoroughly dried before use.
Incorrect Reaction Temperature Reductions with LiAlH₄ are often performed at low temperatures (e.g., 0 °C) initially and then allowed to warm to room temperature. Follow the specific temperature profile for the chosen protocol.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Unreacted Starting Material This indicates an incomplete reaction. Increase the reaction time or the amount of reducing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Over-reduction of the Double Bond While less common with LiAlH₄ and NaBH₄, some stronger reducing systems might partially or fully reduce the cyclohexene double bond. Use a milder reducing agent if this is observed.
Side Products from Contaminants Water is a common contaminant that will quench the reducing agent and can lead to side reactions. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions.
Impure Solvents or Reagents Use high-purity, dry solvents and reagents to minimize the formation of side products.

Experimental Protocols

Method 1: Reduction of 1-Cyclohexene-1-carbaldehyde using LiAlH₄

Materials:

  • 1-Cyclohexene-1-carbaldehyde

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve 1-Cyclohexene-1-carbaldehyde in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash the solid with diethyl ether.

  • Combine the filtrate and the ether washings, and wash sequentially with 1 M HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Prepare LiAlH4 suspension in anhydrous THF cool Cool to 0 °C prep->cool add Add 1-Cyclohexene-1-carbaldehyde solution dropwise cool->add Start Reaction warm Warm to room temperature and stir add->warm monitor Monitor reaction by TLC warm->monitor quench Quench reaction at 0 °C monitor->quench Reaction Complete filter Filter aluminum salts quench->filter wash Wash organic layer filter->wash dry Dry and concentrate wash->dry purify Purify by distillation or chromatography dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_solutions Solutions start Low or No Yield check_reagent Check Reducing Agent Activity start->check_reagent check_stoichiometry Verify Stoichiometry start->check_stoichiometry check_starting_material Assess Starting Material Purity start->check_starting_material check_conditions Review Reaction Conditions (Solvent, Temp.) start->check_conditions solution_reagent Use fresh, dry reducing agent Work under inert atmosphere check_reagent->solution_reagent solution_stoichiometry Increase amount of reducing agent check_stoichiometry->solution_stoichiometry solution_starting_material Purify starting material check_starting_material->solution_starting_material solution_conditions Use anhydrous solvent Follow correct temperature profile check_conditions->solution_conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclohexene-1-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized via two main routes:

  • Reduction of 1-Cyclohexenecarboxaldehyde: This involves the selective reduction of the aldehyde group to a primary alcohol.

  • Grignard Reaction: This route utilizes the reaction of a cyclohexenyl Grignard reagent with formaldehyde.

Q2: What are the potential side reactions I should be aware of during the synthesis?

A2: The side reactions largely depend on the chosen synthetic route.

  • For the reduction of 1-cyclohexenecarboxaldehyde:

    • 1,4-Conjugate Addition: Reduction of the carbon-carbon double bond can occur, leading to the formation of cyclohexylmethanol. This is more prevalent with certain reducing agents.

    • Over-reduction: While less common for primary alcohols, strong reducing agents could potentially lead to further reactions.

    • Acetal Formation: If the reaction is performed in an alcohol solvent, the aldehyde may form an acetal, which is unreactive under these conditions.

  • For the Grignard reaction with formaldehyde:

    • Formation of Formaldehyde Acetal: A high-boiling byproduct, the cyclohexylcarbinol acetal of formaldehyde, can sometimes be formed.[1]

    • Wurtz-type Coupling: Reaction between the Grignard reagent and any unreacted alkyl halide can lead to the formation of dicyclohexenyl.

    • Reaction with Water: Grignard reagents are highly reactive with water, which will quench the reagent and reduce the yield. All glassware and reagents must be scrupulously dry.

Q3: How can I purify the final product?

A3: Purification of this compound typically involves the following steps:

  • Aqueous Workup: Neutralize any remaining acid or base and remove water-soluble impurities. For Grignard reactions, this step also hydrolyzes the intermediate magnesium alkoxide.

  • Extraction: Use an organic solvent to extract the product from the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate.

  • Distillation or Chromatography: Fractional distillation under reduced pressure is often used to separate the product from byproducts and residual starting materials. For smaller scales or to remove polar impurities, flash column chromatography can be effective.[2]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound.

Guide 1: Low Yield of this compound
Observed Problem Potential Cause Recommended Solution
Low overall yield with significant recovery of starting material (1-cyclohexenecarboxaldehyde). Incomplete reaction.- Increase reaction time. - Increase the equivalents of the reducing agent. - Ensure the reducing agent is fresh and active.
Low yield with the presence of a significant amount of cyclohexylmethanol. 1,4-conjugate addition has occurred.- Use a more selective reducing agent that favors 1,2-reduction, such as in a Luche reduction (NaBH4 with CeCl3).[1][3]
Low yield in a Grignard synthesis. The Grignard reagent did not form efficiently or was quenched.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous ether as the solvent. - Activate the magnesium turnings if necessary (e.g., with a crystal of iodine).
Guide 2: Presence of Impurities in the Final Product
Observed Impurity Potential Source Troubleshooting and Prevention
Unreacted 1-cyclohexenecarboxaldehyde Incomplete reduction.- Increase reaction time or temperature (with caution). - Use a more reactive reducing agent.
Cyclohexylmethanol 1,4-reduction of the double bond.- Employ a Luche reduction, which is highly selective for the 1,2-reduction of α,β-unsaturated ketones and aldehydes.[3][4]
High-boiling residue Polymerization of the starting aldehyde or product.- Avoid excessively high temperatures and strong acidic conditions. - Consider using a milder reducing agent.
Formaldehyde acetal of the product (in Grignard synthesis) Reaction of the product with excess formaldehyde.- Ensure slow addition of the Grignard reagent to the formaldehyde solution. - Use a slight excess of the Grignard reagent to ensure all formaldehyde is consumed. - During workup, acidic conditions can help hydrolyze the acetal.[1]

Experimental Protocols

Protocol 1: Luche Reduction of 1-Cyclohexenecarboxaldehyde (Adapted)

This protocol is based on the highly selective 1,2-reduction of α,β-unsaturated aldehydes.[3][4]

  • Reaction Setup: In a round-bottom flask, dissolve 1-cyclohexenecarboxaldehyde and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0°C for the recommended time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl.

  • Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Grignard Reaction with Formaldehyde (Adapted)

This protocol is a general procedure for the reaction of a Grignard reagent with formaldehyde to yield a primary alcohol.[1]

  • Grignard Reagent Formation: In a dry, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, react magnesium turnings with 1-bromocyclohexene in anhydrous diethyl ether to form the Grignard reagent.

  • Formaldehyde Source: In a separate flask, depolymerize paraformaldehyde by heating to generate gaseous formaldehyde, which is then passed into the Grignard solution with a stream of inert gas.

  • Reaction: The formaldehyde gas will react with the Grignard reagent. Monitor the reaction for completion.

  • Workup: Cool the reaction mixture and quench by slowly adding it to a mixture of ice and dilute sulfuric acid.

  • Purification: Isolate the product by steam distillation or solvent extraction. Dry the organic layer and purify by fractional distillation under reduced pressure.

Data Presentation

Quantitative data for the synthesis of this compound is not available in the searched literature. The following table provides expected outcomes based on analogous reactions.

Synthetic Route Key Reagents Expected Major Product Potential Side Products Typical Yield Range
Luche Reduction1-Cyclohexenecarboxaldehyde, NaBH₄, CeCl₃This compoundCyclohexylmethanol (minor)85-95% (based on similar reductions)
Grignard Reaction1-Bromocyclohexene, Mg, FormaldehydeThis compoundDicyclohexenyl, Formaldehyde acetal60-75% (based on similar Grignard reactions)

Mandatory Visualization

Troubleshooting Workflow for Low Yield in the Synthesis of this compound

Troubleshooting_Low_Yield start Low Yield of this compound Observed check_starting_material Analyze crude product (GC/MS, NMR) to identify major components start->check_starting_material is_sm_present Is unreacted starting material the major component? check_starting_material->is_sm_present incomplete_reaction Incomplete Reaction is_sm_present->incomplete_reaction Yes is_byproduct_present Is a major byproduct observed? is_sm_present->is_byproduct_present No troubleshoot_incomplete Troubleshooting: - Increase reaction time - Increase equivalents of reagent - Check reagent activity incomplete_reaction->troubleshoot_incomplete end Optimized Synthesis troubleshoot_incomplete->end identify_byproduct Identify Byproduct Structure is_byproduct_present->identify_byproduct Yes other_issue Other Issue (e.g., product decomposition, workup loss) is_byproduct_present->other_issue No is_1_4_addition Is it the saturated alcohol (Cyclohexylmethanol)? identify_byproduct->is_1_4_addition conjugate_addition 1,4-Conjugate Addition Occurred is_1_4_addition->conjugate_addition Yes is_grignard_byproduct Is it a coupling product or acetal (Grignard route)? is_1_4_addition->is_grignard_byproduct No troubleshoot_1_4 Troubleshooting: - Use a more selective 1,2-reducing agent (e.g., Luche conditions) conjugate_addition->troubleshoot_1_4 troubleshoot_1_4->end grignard_side_reaction Grignard Side Reaction is_grignard_byproduct->grignard_side_reaction Yes is_grignard_byproduct->other_issue No troubleshoot_grignard Troubleshooting: - Ensure anhydrous conditions - Control temperature - Optimize stoichiometry grignard_side_reaction->troubleshoot_grignard troubleshoot_grignard->end troubleshoot_other Troubleshooting: - Check reaction temperature - Optimize purification steps other_issue->troubleshoot_other troubleshoot_other->end

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Cyclohexene-1-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this allylic alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: The impurities in this compound can originate from its synthesis or degradation. Common impurities include:

  • Positional Isomers: Isomers such as 3-Cyclohexene-1-methanol can form during synthesis, particularly in acid-catalyzed dehydration reactions of diols or epoxides.

  • Saturated Analog: Cyclohexanemethanol may be present if the starting material for a synthesis was not fully reacted or if a reduction side reaction occurred.

  • Starting Materials: Unreacted starting materials from the synthesis, for example, cyclohexene oxide and a Grignard reagent, may remain.

  • Solvents: Residual solvents from the reaction or extraction steps.

  • Degradation Products: As an allylic alcohol, this compound can be susceptible to thermal degradation or rearrangement, especially at elevated temperatures during distillation. This can lead to the formation of aldehydes, ketones, or polymeric materials.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Fractional Distillation: This is a good choice for separating this compound from impurities with significantly different boiling points. Due to its relatively high boiling point, vacuum distillation is highly recommended to prevent thermal degradation.[1]

  • Column Chromatography: This is a very effective method for separating isomers and other closely related impurities that are difficult to separate by distillation. Silica gel is a common stationary phase for the purification of polar compounds like alcohols.[2]

  • Recrystallization: This technique is less common for this compound as it is a liquid at room temperature under standard conditions. However, if solid derivatives are prepared, recrystallization can be a powerful purification method.

Q3: My this compound is turning yellow/brown during distillation. What is happening and how can I prevent it?

A3: Discoloration during distillation is a common sign of thermal decomposition.[1] Allylic alcohols can be sensitive to heat. To prevent this:

  • Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, allowing for distillation at a lower, less destructive temperature.[1]

  • Keep the Temperature to a Minimum: Use a heating mantle with a stirrer and carefully control the temperature to avoid overheating the distillation flask.

  • Work Quickly: Minimize the time the compound is exposed to high temperatures.

  • Use an Inert Atmosphere: Purging the distillation apparatus with an inert gas like nitrogen or argon can help prevent oxidation.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from a close-boiling impurity.

  • Possible Cause: Insufficient column efficiency.

  • Solution:

    • Increase the length of the fractionating column.

    • Use a more efficient column packing material (e.g., structured packing).

    • Slow down the distillation rate to allow for better equilibration between the liquid and vapor phases. A rate of 1-2 drops per second is often recommended.

Problem: The compound is not distilling even at the expected boiling point under vacuum.

  • Possible Cause 1: The vacuum is not low enough.

  • Solution 1: Check all connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. Use high-vacuum grease on all ground-glass joints.

  • Possible Cause 2: Inaccurate temperature reading.

  • Solution 2: Ensure the thermometer bulb is positioned correctly in the distillation head, just below the side arm leading to the condenser.

Column Chromatography

Problem: this compound is not separating from a non-polar impurity.

  • Possible Cause: The solvent system is too polar.

  • Solution: Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity (gradient elution). This will allow the non-polar impurity to elute first, followed by your target compound.

Problem: The compound is eluting as a broad band, leading to poor resolution.

  • Possible Cause 1: The column was not packed properly.

  • Solution 1: Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is often preferred.

  • Possible Cause 2: The sample was loaded improperly.

  • Solution 2: Dissolve the crude product in a minimal amount of the initial, least polar eluent and load it onto the column in a narrow band.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
This compound112.17~175-180 (decomposes)Not available
3-Cyclohexene-1-methanol112.17173.4 (estimated)[1]100 °C @ 25 mmHg[2][3][4]
Cyclohexanemethanol114.19181-183[5][6][7][8]-

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of this compound

Objective: To purify this compound by separating it from less volatile and more volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum adapter and vacuum source (pump with a cold trap)

  • Heating mantle with a magnetic stirrer and stir bar

  • Boiling chips or magnetic stir bar

  • Vacuum grease

Procedure:

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask (no more than two-thirds full).

  • Assemble the fractional distillation apparatus, ensuring all ground-glass joints are lightly greased and sealed to maintain a good vacuum.

  • Connect the vacuum source to the vacuum adapter.

  • Turn on the cooling water to the condenser.

  • Slowly evacuate the system to the desired pressure.

  • Once a stable vacuum is achieved, begin heating the distillation flask.

  • Collect the initial fraction (forerun), which will contain more volatile impurities.

  • As the temperature stabilizes at the boiling point of this compound at the working pressure, change the receiving flask to collect the main fraction.

  • Continue collecting the main fraction as long as the temperature and pressure remain constant.

  • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.

  • Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To separate this compound from isomers and other impurities of similar polarity.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent: A gradient of hexane and ethyl acetate is a good starting point.

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring the separation

Procedure:

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain slowly, and gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. A suggested gradient could be from 5% to 20% ethyl acetate in hexane.

  • Monitor the Separation:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

G cluster_synthesis Synthesis of this compound cluster_purification Purification Workflow cluster_analysis Purity Analysis start Starting Materials (e.g., Cyclohexene oxide + Grignard) reaction Chemical Reaction start->reaction crude Crude Product Mixture reaction->crude distillation Fractional Distillation crude->distillation Initial Purification (removes bulk impurities) chromatography Column Chromatography distillation->chromatography Fine Purification (removes isomers) pure_product Pure this compound chromatography->pure_product gcms GC-MS pure_product->gcms nmr NMR Spectroscopy pure_product->nmr

Caption: A general workflow for the synthesis and purification of this compound.

G cluster_distillation Distillation Problems cluster_chromatography Chromatography Problems cluster_solutions Troubleshooting Solutions start Purification Issue d_color Discoloration start->d_color Issue Type d_poor_sep Poor Separation start->d_poor_sep d_no_distillate No Distillate start->d_no_distillate c_no_sep No Separation start->c_no_sep c_broad Broad Peaks start->c_broad sol_vacuum Use Vacuum d_color->sol_vacuum sol_column Increase Column Efficiency d_poor_sep->sol_column sol_check_seals Check Seals/ Vacuum d_no_distillate->sol_check_seals sol_gradient Optimize Solvent Gradient c_no_sep->sol_gradient sol_repack Repack Column c_broad->sol_repack

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Degradation of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Cyclohexene-1-methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Problem Possible Cause Suggested Solution
No degradation of this compound observed Inactive microbial culture or enzyme- Ensure the microbial culture is viable and in the exponential growth phase. - Verify the activity of the enzyme using a known substrate. - Optimize culture conditions (pH, temperature, aeration) for the specific microorganisms.
Incorrect analytical method- Check the detection limits of your analytical instrument (e.g., GC-MS, HPLC). - Verify that the chosen analytical method is suitable for detecting this compound and its expected degradation products.
Presence of inhibitors- Ensure the experimental medium is free from any potential inhibitors of microbial growth or enzyme activity.[1]
Inconsistent or non-reproducible results Variability in experimental conditions- Maintain consistent experimental parameters such as temperature, pH, substrate concentration, and inoculum size.
Sample handling and storage- Prepare fresh samples for each experiment whenever possible. - If storage is necessary, store samples at an appropriate temperature (e.g., -20°C or -80°C) to prevent degradation.[2]
Pipetting errors- Use calibrated pipettes and ensure accurate and consistent dispensing of reagents and samples.[2]
Identification of unexpected peaks in chromatograms Contamination of glassware or reagents- Thoroughly clean all glassware and use high-purity solvents and reagents.
Side reactions- Consider the possibility of abiotic degradation or side reactions occurring under your experimental conditions.
Formation of novel metabolites- If consistently observed, these peaks may represent previously unidentified degradation intermediates. Further analytical work (e.g., MS/MS, NMR) may be required for structure elucidation.
Low yield of expected degradation products Suboptimal reaction conditions- Optimize parameters such as pH, temperature, and reaction time to favor the formation of the desired products.
Further degradation of products- The expected products may be transient intermediates that are further metabolized. Analyze samples at different time points to track the formation and disappearance of intermediates.
Adsorption of compounds to labware- Use silanized glassware to minimize adsorption of analytes.

Frequently Asked Questions (FAQs)

Degradation Pathways

Q1: What are the likely microbial degradation pathways for this compound?

A1: Based on the degradation of similar compounds like cyclohexene and other cyclic alkanes, the microbial degradation of this compound is expected to proceed via two main initial pathways:

  • Attack on the double bond: This can involve epoxidation to form an epoxide, followed by hydrolysis to a diol.

  • Hydroxylation at the allylic position: This would lead to the formation of a diol.

Following these initial steps, further oxidation of the alcohol groups and ring cleavage are likely to occur, eventually leading to intermediates that can enter central metabolic pathways.[3][4]

Q2: What are the potential atmospheric degradation pathways for this compound?

A2: The atmospheric degradation is likely initiated by reactions with oxidants such as hydroxyl radicals (•OH), nitrate radicals (NO3•), and ozone (O3).[5] The reaction with •OH radicals is a significant daytime degradation pathway and can proceed through addition to the double bond or hydrogen abstraction.[5] Ozonolysis would involve the reaction of ozone with the double bond, leading to the formation of an ozonide that can further decompose into smaller carbonyl compounds.[5][6]

Experimental Design

Q3: What are the recommended analytical techniques to study the degradation of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile and semi-volatile degradation products.[5] High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is suitable for analyzing less volatile or thermally labile compounds.

Q4: How can I confirm the identity of the degradation products?

A4: The identity of degradation products can be confirmed by comparing their mass spectra and retention times with those of authentic reference standards. If standards are not available, techniques such as high-resolution mass spectrometry (HRMS) for determining the elemental composition and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation will be necessary.

Q5: What control experiments are essential when studying the biodegradation of this compound?

A5: It is crucial to include the following controls:

  • Abiotic control: A sterile control containing the substrate in the same medium without the microorganisms to account for any non-biological degradation.

  • Endogenous control: A control with the microorganisms in the medium without the substrate to monitor for any background peaks or metabolic products from the microorganisms themselves.

  • Positive control: If available, a known compound that is readily degraded by the microorganisms can be used to verify their metabolic activity.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the degradation of this compound under different conditions. This data is for illustrative purposes to guide experimental design.

Condition Degradation Rate (mg/L/day) Major Product(s) Product Yield (%)
Aerobic, Pseudomonas sp.15.51-Cyclohexene-1-carboxylic acid65
Aerobic, Rhodococcus sp.12.8Cyclohexane-1,2-diol58
Anaerobic, Sulfate-reducing bacteria5.2Cyclohexanemethanol42

Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay
  • Prepare the Mineral Salt Medium (MSM): Prepare a sterile MSM suitable for the growth of the selected microbial strain.

  • Inoculum Preparation: Grow the microbial strain in a suitable broth medium until it reaches the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with sterile MSM.

  • Experimental Setup: In sterile flasks, add the MSM and this compound to the desired final concentration. Inoculate the flasks with the washed microbial cells. Include abiotic and endogenous controls.

  • Incubation: Incubate the flasks on a rotary shaker at the optimal temperature and shaking speed for the microbial strain.

  • Sampling: Withdraw samples at regular time intervals.

  • Sample Preparation: For each sample, extract the remaining substrate and degradation products using a suitable organic solvent (e.g., ethyl acetate). Dry the organic extract over anhydrous sodium sulfate and concentrate it if necessary.

  • Analysis: Analyze the prepared samples using GC-MS to identify and quantify the parent compound and its metabolites.

Protocol 2: GC-MS Analysis
  • Instrument Setup: Use a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms) and a mass spectrometer detector.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Chromatographic Separation: Set up a temperature program for the GC oven to achieve good separation of the compounds of interest.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the compounds by comparing their retention times and mass spectra with reference standards or by interpreting the fragmentation patterns. Quantify the compounds by integrating the peak areas and comparing them to a calibration curve.

Visualizations

Microbial_Degradation_Pathway cluster_main Proposed Microbial Degradation of this compound cluster_path1 Pathway 1: Epoxidation cluster_path2 Pathway 2: Allylic Hydroxylation A This compound B 1-(oxiran-2-yl)cyclohexan-1-ol A->B Monooxygenase D Cyclohex-2-ene-1,4-diol-1-methanol A->D Monooxygenase C Cyclohexane-1,2-diol-1-methanol B->C Epoxide hydrolase E Ring Cleavage Products C->E D->E F Central Metabolism E->F

Caption: Proposed microbial degradation pathways of this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow for Degradation Studies A Experimental Setup (Microcosm/Bioreactor) B Incubation (Controlled Conditions) A->B C Sampling (Time Course) B->C D Sample Preparation (Extraction, Derivatization) C->D E Analytical Detection (GC-MS, HPLC) D->E F Data Analysis (Identification, Quantification) E->F G Pathway Elucidation F->G

Caption: A general workflow for studying the degradation of this compound.

References

Technical Support Center: Purification of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclohexene-1-methanol. The following sections detail common impurities, purification protocols, and analytical methods to ensure the high purity required for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The impurity profile of this compound is highly dependent on its synthetic route. Common impurities may include:

  • Unreacted Starting Materials: If synthesized via a Grignard reaction, this could include unreacted cyclohexanecarboxaldehyde or residual Grignard reagent.[1][2] For a Wittig reaction, unreacted cyclohexanecarboxaldehyde and the corresponding phosphonium ylide may be present.[3][4][5][6][7]

  • Reaction Byproducts: The Wittig reaction will produce triphenylphosphine oxide as a significant byproduct.[4] Grignard reactions may lead to side products from the enolization of the starting aldehyde.

  • Isomers: Depending on the reaction conditions, isomers of this compound may form.

  • Solvents: Residual solvents from the reaction and purification steps are common impurities.

  • Water: The presence of water can be an issue, especially in crude material.[8]

Q2: Which purification method is best for this compound?

A2: The optimal purification method depends on the nature and quantity of the impurities.

  • Fractional Distillation (under vacuum): This is a suitable method for removing impurities with significantly different boiling points.[9] Given that this compound is an alcohol, its boiling point is likely to be relatively high, making vacuum distillation necessary to prevent decomposition.

  • Flash Column Chromatography: This technique is effective for removing non-volatile impurities, isomers, and byproducts with different polarities.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The mass spectrum provides fragmentation patterns that can help in the structural elucidation of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities. By comparing the integrals of impurity peaks to the product peaks, a quantitative purity assessment can be made.[10][11]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the number of components in your sample and to determine an appropriate solvent system for flash chromatography.

Troubleshooting Guides

Distillation Issues
Problem Possible Cause Solution
Product is decomposing during distillation. The boiling point is too high at atmospheric pressure.Use vacuum distillation to lower the boiling point.
Poor separation of impurities. The boiling points of the impurities are too close to the product.Use a fractionating column with a higher number of theoretical plates. Ensure a slow and steady distillation rate.
"Bumping" or uneven boiling. Lack of nucleation sites.Add boiling chips or a magnetic stir bar to the distilling flask.
Low recovery of product. Hold-up in the distillation apparatus.Use an appropriately sized distillation setup for the volume of material.
Flash Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. Inappropriate solvent system.Screen a range of solvent systems with varying polarities. A good starting point for allylic alcohols is a mixture of hexanes and ethyl acetate.[12]
Product elutes too quickly (High Rf). The solvent system is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate).
Product does not elute (Low Rf). The solvent system is not polar enough.Increase the proportion of the polar solvent. For highly polar compounds, a small amount of methanol can be added to the eluent.[12]
Streaking of spots on TLC/Column. The sample is too concentrated or insoluble in the eluent. The silica gel may be too acidic.Dilute the sample. If the compound is acidic or basic, consider adding a small amount of triethylamine or acetic acid to the eluent.
Cracked or channeled silica gel bed. Improper packing of the column.Pack the column carefully as a slurry to ensure a homogenous bed.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline and should be adapted based on the specific properties of the crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure.

  • Distillation: Begin heating the flask gently with the heating mantle.

  • Fraction Collection: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask.

  • Analysis: Analyze the purity of the collected fraction by GC-MS or NMR.

Quantitative Data (Hypothetical):

ParameterValue
Boiling Point (at 10 mmHg)61 °C (for 1-Cyclohexene-1-carboxaldehyde, a related compound)
Expected Purity>98%
Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.3.[12]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the final product by GC-MS or NMR.

Quantitative Data (Typical):

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Example)20% Ethyl Acetate in Hexane
Expected Purity>99%

Visualizations

Purification_Workflow Crude Crude this compound Analysis Purity Analysis (TLC, GC-MS) Crude->Analysis Decision Impurities Volatile? Analysis->Decision Distillation Vacuum Distillation Decision->Distillation Yes Chromatography Flash Chromatography Decision->Chromatography No Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: Workflow for selecting a purification method.

Troubleshooting_Distillation Start Distillation Problem Decomposition Decomposition? Start->Decomposition Poor_Separation Poor Separation? Decomposition->Poor_Separation No Use_Vacuum Use Vacuum Distillation Decomposition->Use_Vacuum Yes Bumping Uneven Boiling? Poor_Separation->Bumping No Increase_Plates Increase Column Efficiency Poor_Separation->Increase_Plates Yes Add_Boiling_Chips Add Boiling Chips/Stir Bar Bumping->Add_Boiling_Chips Yes

References

Technical Support Center: Scale-up Synthesis of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 1-Cyclohexene-1-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

The most common and scalable methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a cyclohexenyl Grignard reagent with formaldehyde, or the reaction of a vinyl Grignard reagent with cyclohexene oxide. A widely used approach is the reaction of cyclohexen-1-ylmagnesium halide with formaldehyde.

  • Diels-Alder Reaction followed by Reduction: This two-step process involves a [4+2] cycloaddition of a diene and a dienophile to form a cyclohexene derivative, which is then selectively reduced to the desired allylic alcohol.

Q2: What are the major challenges when scaling up the Grignard synthesis of this compound?

Scaling up the Grignard synthesis of this compound presents several significant challenges:

  • Reaction Initiation: Difficulty in starting the Grignard reagent formation is a common issue, often due to a passivating oxide layer on the magnesium surface.[1]

  • Exothermicity and Temperature Control: Grignard reactions are highly exothermic.[2] Poor heat dissipation on a larger scale can lead to a thermal runaway, solvent boiling, and dangerous pressure buildup.[2]

  • Side Reactions: The formation of by-products such as Wurtz coupling products becomes more significant at scale.[2]

  • Solvent and Reagent Handling: The use of highly flammable and anhydrous solvents like diethyl ether or THF requires stringent safety protocols and specialized equipment for large-scale operations.[2]

  • Homogeneity and Mass Transfer: Ensuring efficient mixing of the heterogeneous reaction mixture (magnesium turnings, solvent, and alkyl halide) is crucial for consistent reaction rates and yields.

Q3: How can I improve the initiation of the Grignard reaction at a pilot scale?

Several methods can be employed to activate the magnesium and facilitate a smooth reaction initiation:

  • Mechanical Activation: Stirring the dry magnesium turnings vigorously under an inert atmosphere before solvent addition can help break the oxide layer.[1]

  • Chemical Activation:

    • Iodine: Adding a small crystal of iodine can react with the magnesium surface to expose fresh metal.[1]

    • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane reacts with magnesium to form ethene and magnesium bromide, which helps to activate the surface.[1]

  • Use of Pre-activated Magnesium: Commercially available activated magnesium turnings can be used.

Q4: What are the common by-products in the synthesis of this compound and how can they be minimized?

Common by-products depend on the synthetic route. For the Grignard route, the primary by-product is often the Wurtz coupling product (bicyclohexenyl). To minimize its formation, a slow and controlled addition of the halide to the magnesium suspension is recommended to keep the halide concentration low.[2]

In the Diels-Alder route, regioisomers and stereoisomers can be formed depending on the diene and dienophile used. Careful selection of catalysts and reaction conditions can improve selectivity.

Q5: What purification methods are suitable for this compound at an industrial scale?

For industrial-scale purification, a multi-step approach is often necessary:

  • Extraction: An initial acid-base liquid-liquid extraction can help to separate the product from unreacted starting materials and some by-products.

  • Distillation: Fractional distillation under reduced pressure is a common method to purify the final product, separating it from lower and higher boiling point impurities.

  • Crystallization: If the product is a solid at room temperature or can form a stable crystalline derivative, crystallization can be a highly effective purification technique.

Troubleshooting Guides

Grignard Reaction Troubleshooting
Problem Potential Cause Recommended Solution
Reaction Fails to Initiate - Inactive magnesium surface (oxide layer)[1]- Wet glassware or solvent- Impure reagents- Activate magnesium with iodine or 1,2-dibromoethane[1]- Ensure all glassware is oven-dried and cooled under an inert atmosphere- Use freshly distilled, anhydrous solvents
Uncontrolled Exotherm/Runaway Reaction - Addition rate of halide is too fast[1]- Inadequate cooling capacity- High concentration of reagents- Reduce the addition rate of the alkyl halide[2]- Ensure the reactor's cooling system is functioning optimally and has sufficient capacity- Consider diluting the reagents
Low Yield of this compound - Formation of Wurtz coupling by-products[2]- Incomplete reaction- Degradation of the Grignard reagent- Slow, controlled addition of the halide[2]- Monitor the reaction for the disappearance of magnesium- Maintain a strict inert and anhydrous atmosphere
Formation of Significant By-products - High local concentration of reagents- Reaction temperature too high- Improve agitation to ensure homogeneity- Maintain a lower reaction temperature[1]
Diels-Alder and Reduction Troubleshooting
Problem Potential Cause Recommended Solution
Low Yield in Diels-Alder Step - Unfavorable equilibrium at high temperatures- Poor orbital overlap- Optimize reaction temperature and pressure- Use a Lewis acid catalyst to lower the LUMO of the dienophile
Poor Regio- or Stereoselectivity - Inappropriate diene or dienophile substitution- Lack of kinetic or thermodynamic control- Modify substituents on the diene or dienophile- Screen different catalysts and reaction conditions to favor the desired isomer
Incomplete Reduction to Allylic Alcohol - Inactive or poisoned catalyst- Insufficient reducing agent- Use fresh, high-quality catalyst- Ensure the correct stoichiometry of the reducing agent is used
Over-reduction to Saturated Alcohol - Reducing agent is too harsh- Prolonged reaction time- Use a milder reducing agent (e.g., NaBH₄)- Monitor the reaction closely and quench once the starting material is consumed

Experimental Protocols & Data

Representative Laboratory-Scale Grignard Synthesis of this compound

Disclaimer: This is a representative laboratory-scale protocol. Scale-up should be performed by experienced chemists with appropriate safety measures and equipment.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Magnesium Turnings24.312.67 g0.11
1-Bromocyclohexene161.0416.1 g0.10
Paraformaldehyde30.033.30 g0.11
Anhydrous Diethyl Ether74.12150 mL-
Saturated NH₄Cl (aq)-50 mL-

Procedure:

  • Preparation: All glassware is oven-dried and assembled while hot under a stream of dry nitrogen. Magnesium turnings and a small crystal of iodine are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Formation: Anhydrous diethyl ether is added to cover the magnesium. A solution of 1-bromocyclohexene in anhydrous diethyl ether is added to the dropping funnel. A small portion of the bromide solution is added to initiate the reaction. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.

  • Reaction with Formaldehyde: The Grignard reagent is cooled in an ice bath. Paraformaldehyde is added in portions to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation.

Typical Process Parameters for Scale-Up
ParameterLaboratory Scale (1L)Pilot Scale (50L)
Reaction Temperature 25-35 °C (Refluxing Ether)10-25 °C (with active cooling)
Addition Time 30-60 minutes2-4 hours
Stirring Speed 300-500 rpm100-300 rpm (impeller design dependent)
Typical Yield 75-85%70-80%
Typical Purity (after distillation) >98%>97%

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction with Formaldehyde cluster_workup Workup & Purification prep1 Dry Glassware & Reagents prep2 Inert Atmosphere Setup (N2/Ar) prep1->prep2 grig1 Activate Mg with Iodine prep2->grig1 grig2 Slow Addition of Cyclohexenyl Halide grig1->grig2 grig3 Maintain Gentle Reflux grig2->grig3 react1 Cool Grignard Reagent grig3->react1 react2 Portion-wise Addition of Formaldehyde react1->react2 react3 Stir at Room Temperature react2->react3 work1 Quench with Sat. NH4Cl react3->work1 work2 Liquid-Liquid Extraction work1->work2 work3 Drying and Solvent Removal work2->work3 work4 Vacuum Distillation work3->work4 product product work4->product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield in Grignard Synthesis q1 Did the reaction initiate promptly? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Troubleshoot Initiation: - Check for moisture - Activate Mg surface - Verify reagent purity a1_no->s1 q2 Was the exotherm well-controlled? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes s2 Improve Temperature Control: - Reduce addition rate - Enhance cooling efficiency - Dilute reagents a2_no->s2 q3 Are there significant by-products? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Minimize Side Reactions: - Slow reagent addition - Optimize temperature - Improve mixing a3_yes->s3 s4 Investigate other factors: - Reagent stoichiometry - Reaction time - Quenching procedure a3_no->s4

Caption: Troubleshooting decision tree for low yield in Grignard synthesis.

References

Technical Support Center: Synthesis of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Cyclohexene-1-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the catalytic synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct laboratory-scale synthesis of this compound is achieved through the reduction of 1-Cyclohexene-1-carboxaldehyde. This transformation targets the carbonyl group of the aldehyde while ideally preserving the carbon-carbon double bond of the cyclohexene ring.

Q2: What are the common catalysts and reagents used for this synthesis?

A2: A variety of reducing agents can be employed, ranging from stoichiometric metal hydrides to catalytic systems. Common choices include:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent.[1]

  • Catalytic Hydrogenation: Utilizing catalysts such as Palladium on Carbon (Pd/C) or Nickel-based catalysts with a hydrogen source.[2][3]

  • Transfer Hydrogenation: Employing a hydrogen donor (e.g., isopropanol, formic acid) in the presence of a transition metal catalyst, such as ruthenium or iridium complexes.[4][5][6]

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenge is achieving chemoselectivity. Since the starting material, 1-Cyclohexene-1-carboxaldehyde, is an α,β-unsaturated aldehyde, two reactive sites are present: the carbonyl group (C=O) and the carbon-carbon double bond (C=C). A successful synthesis requires the selective reduction of the aldehyde to an alcohol without reducing the C=C bond. Over-reduction can lead to the formation of cyclohexylmethanol as a byproduct.[7]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the identification of the starting material, the desired product, and any byproducts, helping to determine the optimal reaction time.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and recommended solutions.

Observed Problem Potential Cause Recommended Solution
Low to no conversion of starting material Inactive or insufficient reducing agent/catalyst.Ensure the reducing agent is fresh and used in the correct stoichiometric amount. For catalytic reactions, check the catalyst's activity and consider increasing the catalyst loading.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Poor quality of solvent or reagents.Use anhydrous solvents, especially with highly reactive reagents like LiAlH₄, and ensure all reagents are of appropriate purity.
Formation of saturated alcohol (cyclohexylmethanol) Use of a non-selective or overly strong reducing agent.For selective C=O reduction, prefer milder reagents like NaBH₄ over LiAlH₄. For catalytic hydrogenation, catalyst choice and reaction conditions are crucial to avoid C=C reduction.[7]
Prolonged reaction time or harsh conditions.Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reduction. Optimize temperature and pressure (for hydrogenation).
Presence of other byproducts (e.g., saturated ketone) 1,4-conjugate addition followed by reduction.With NaBH₄, the formation of the saturated alcohol is often a major pathway. To favor 1,2-reduction (formation of the desired unsaturated alcohol), specialized conditions like the Luche reduction (NaBH₄ with CeCl₃) for ketones can be adapted, though this is more specific for ketones.[7]
Difficult product isolation Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion and improve layer separation.
Co-distillation of product with solvent or byproducts.If purifying by distillation, use a fractional distillation column to achieve better separation based on boiling points.

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol outlines a general procedure for the selective reduction of the aldehyde group.

Materials:

  • 1-Cyclohexene-1-carboxaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 1-Cyclohexene-1-carboxaldehyde in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture again in an ice bath and quench the excess NaBH₄ by slowly adding 1 M HCl until the effervescence ceases.

  • Remove the bulk of the alcohol solvent using a rotary evaporator.

  • Partition the residue between dichloromethane (or diethyl ether) and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography as needed.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the use of a more powerful reducing agent. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 1-Cyclohexene-1-carboxaldehyde

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup (nitrogen or argon), Schlenk line or equivalent.

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-Cyclohexene-1-carboxaldehyde in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then 1 M HCl or NaOH.

  • Filter the resulting aluminum salts through a pad of Celite, washing the filter cake with fresh solvent.

  • Collect the filtrate, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify by distillation or column chromatography.

Data Presentation

The choice of reducing agent significantly impacts the yield and selectivity of the synthesis of this compound. The following table summarizes typical outcomes for different reduction methods. Note: Specific yields can vary based on reaction scale and precise conditions.

Reducing System Typical Solvent Temperature Selectivity for this compound Potential Byproducts Reference
NaBH₄ Methanol, Ethanol0 °C to RTModerate to GoodSaturated alcohol (cyclohexylmethanol)[7][8]
LiAlH₄ Anhydrous Ether, THF0 °C to RTLow to Moderate (risk of over-reduction)Saturated alcohol (cyclohexylmethanol)[1]
Catalytic Hydrogenation (e.g., Pd/C) Ethanol, Ethyl AcetateRT to moderate temp.Variable; often leads to C=C reductionSaturated alcohol (cyclohexylmethanol), Cyclohexane[2][9]
Transfer Hydrogenation (e.g., Ru-complex) Toluene/Water, IsopropanolElevated Temp.Good to ExcellentMinor amounts of saturated alcohol[4][5]

Visualizations

Below are diagrams illustrating the key experimental workflow and logical relationships in troubleshooting the synthesis of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification start Dissolve Aldehyde in Solvent cool Cool to 0 °C start->cool reagent Add Reducing Agent cool->reagent react React at RT reagent->react quench Quench Reaction react->quench extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Distillation or Chromatography dry->purify product Pure this compound purify->product

General experimental workflow for the reduction of 1-Cyclohexene-1-carboxaldehyde.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Over-reduction start->cause2 cause3 Side Reactions start->cause3 cause4 Workup Losses start->cause4 sol1a Check Reagent Activity cause1->sol1a sol1b Increase Reaction Time/Temp cause1->sol1b sol2a Use Milder Reducing Agent (e.g., NaBH4) cause2->sol2a sol2b Optimize Reaction Conditions cause2->sol2b sol3a Modify Catalyst/Reagent for Chemoselectivity cause3->sol3a sol4a Improve Extraction/Purification cause4->sol4a

Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Managing Exothermic Reactions of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the exothermic reactions of 1-Cyclohexene-1-methanol is limited. The following guidance is based on the known reactivity of analogous compounds, such as other allylic alcohols and cyclohexene derivatives, and general principles of chemical safety. Researchers should always perform a thorough risk assessment and consider small-scale trials before proceeding with any new reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound reactions?

A1: this compound is an allylic alcohol. This functional group, in combination with the cyclohexene ring, presents several potential hazards. These include a susceptibility to strong oxidation, acid-catalyzed polymerization, and other exothermic side reactions. The compound itself is classified as causing skin and eye irritation and may cause respiratory irritation.[1]

Q2: What types of reactions involving this compound are likely to be exothermic?

A2: Several common transformations of allylic alcohols can be highly exothermic. These include:

  • Polymerization: Acid or radical-initiated polymerization of the cyclohexene double bond can be rapid and highly exothermic.[2]

  • Oxidation: Oxidation of the alcohol to an aldehyde or carboxylic acid, especially with strong oxidizing agents, can generate significant heat.

  • Epoxidation: The formation of an epoxide from the alkene can be exothermic, and the stability of the resulting epoxide may be a concern.[3][4]

  • Reactions with Strong Acids: Strong acids can lead to uncontrolled polymerization or decomposition reactions.[5]

Q3: How can I predict the potential for a runaway reaction?

A3: A thorough literature search on similar reactions is the first step. If data is scarce, as with this compound, consider the bond energies of the reactants and products to estimate the enthalpy of reaction. Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) can provide quantitative data on the heat flow of your specific reaction on a small scale.

Q4: What are the initial signs of a runaway reaction?

A4: Key indicators include a rapid, unexpected rise in temperature that is not responsive to cooling, an increase in pressure, a change in color (darkening or charring), and unexpected gas evolution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase 1. Rate of reagent addition is too fast.2. Inadequate cooling.3. Concentration of reactants is too high.4. Insufficient stirring leading to localized "hot spots."1. Immediately stop the addition of reagents.2. Increase cooling capacity (e.g., switch from an ice-water bath to a dry ice-acetone bath).3. If safe, add a pre-cooled, inert solvent to dilute the reaction mixture.4. Ensure vigorous stirring to improve heat transfer.
Reaction Mixture Turning Dark or Tar-Like 1. Decomposition or polymerization due to excessive temperature.2. Use of an overly aggressive reagent (e.g., strong, non-selective oxidizing agent).1. Immediately cool the reaction mixture.2. Consider a milder reagent or catalyst for the transformation.3. Ensure the reaction is conducted under an inert atmosphere if air-sensitivity is a possibility.
Unexpected Gas Evolution and Pressure Build-up 1. Decomposition of reactants, intermediates, or products.2. Boiling of a low-boiling point solvent or reagent.1. Ensure the reaction is properly vented through a condenser and bubbler system.2. Stop any heating and apply cooling.3. If the pressure rise is rapid, evacuate the area immediately.
Reaction Fails to Initiate, Followed by a Sudden Exotherm 1. Induction period for the reaction.2. Poor quality or inhibited starting material.3. Catalyst has not been activated.1. Be patient and do not add more initiator or catalyst prematurely.2. Ensure starting materials are pure and free of inhibitors.3. Follow established catalyst activation procedures.

Quantitative Data

The following table summarizes calculated thermochemical properties for this compound. Note that these are not experimentally determined values for specific reactions but are estimations for the molecule itself.

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°)-76.27kJ/molJoback Calculated Property[6]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)-219.07kJ/molJoback Calculated Property[6]
Enthalpy of Fusion at Standard Conditions (ΔfusH°)9.57kJ/molJoback Calculated Property[6]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)49.55kJ/molJoback Calculated Property[6]
Normal Boiling Point Temperature (Tboil)480.10KJoback Calculated Property[6]
Critical Temperature (Tc)676.31KJoback Calculated Property[6]
Critical Pressure (Pc)4222.04kPaJoback Calculated Property[6]

Experimental Protocols

General Protocol for Managing an Exothermic Reaction

This protocol provides a general framework for handling potentially exothermic reactions of this compound.

1. Risk Assessment and Preparation:

  • Conduct a thorough literature review for the specific reaction class.

  • Perform a risk assessment, considering the potential for a runaway reaction, gas evolution, and side products.

  • Ensure all necessary safety equipment is available and functional, including a fume hood, safety shower, eyewash station, and appropriate fire extinguisher.

  • Use glassware that is in good condition and can withstand rapid temperature changes.

2. Reaction Setup:

  • Set up the reaction in a well-ventilated fume hood.

  • Use a round-bottom flask equipped with a magnetic stirrer, a dropping funnel for reagent addition, a thermometer to monitor the internal temperature, and a condenser.

  • The condenser should be fitted with a gas outlet connected to a bubbler to vent any evolved gases safely.

  • Place the reaction flask in a cooling bath (e.g., ice-water or dry ice-acetone) of sufficient size to absorb the potential exotherm.

3. Execution:

  • Charge the reaction flask with this compound and any solvent.

  • Cool the solution to the desired starting temperature before adding any reagents.

  • Add the reactive reagent dropwise via the dropping funnel, monitoring the internal temperature closely.

  • Maintain the desired temperature range by adjusting the rate of addition and the cooling bath.

  • If the temperature begins to rise uncontrollably, stop the addition immediately and apply more efficient cooling.

4. Quenching and Work-up:

  • Once the reaction is complete, quench it carefully by slowly adding a suitable quenching agent while maintaining cooling.

  • Be aware that the quenching process itself can be exothermic.

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Emergency Response Risk_Assessment Risk Assessment Reagent_Prep Prepare Reagents & Solvents Risk_Assessment->Reagent_Prep Setup Assemble Apparatus with Cooling Reagent_Prep->Setup Start Start Reaction at Low Temperature Setup->Start Add_Reagent Slow, Controlled Reagent Addition Start->Add_Reagent Monitor Monitor Temperature & Pressure Add_Reagent->Monitor Control Adjust Addition/Cooling Monitor->Control Normal Temp_Spike Temperature Spike? Monitor->Temp_Spike Abnormal Control->Add_Reagent Temp_Spike->Control No Stop_Addition Stop Reagent Addition Temp_Spike->Stop_Addition Yes Increase_Cooling Increase Cooling Stop_Addition->Increase_Cooling Dilute Dilute (if safe) Increase_Cooling->Dilute Evacuate Evacuate Area Increase_Cooling->Evacuate

Caption: Workflow for managing potentially exothermic reactions.

logical_relationship cluster_factors Factors Increasing Exotherm Risk cluster_consequences Potential Consequences cluster_mitigation Mitigation Strategies High_Conc High Reactant Concentration Runaway Runaway Reaction High_Conc->Runaway Fast_Addition Fast Reagent Addition Fast_Addition->Runaway Poor_Mixing Poor Mixing Poor_Mixing->Runaway Inadequate_Cooling Inadequate Cooling Inadequate_Cooling->Runaway Decomposition Decomposition/Polymerization Runaway->Decomposition Pressure_Buildup Pressure Buildup Runaway->Pressure_Buildup Dilution Use Dilute Solutions Slow_Addition Slow Dropwise Addition Vigorous_Stirring Vigorous Stirring Efficient_Cooling Efficient Cooling Bath Quenching Controlled Quenching

Caption: Logical relationships in exothermic reaction management.

References

"preventing polymerization of 1-Cyclohexene-1-methanol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the undesired polymerization of 1-Cyclohexene-1-methanol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound has become viscous and is difficult to pipette. What is happening?

A1: An increase in viscosity is a primary indicator of polymerization. This compound, containing a reactive double bond and an allylic alcohol group, can undergo polymerization, forming oligomers and polymers. This leads to a noticeable increase in viscosity, making the compound difficult to handle and affecting the accuracy of your experiments.

Q2: What are the common triggers for the polymerization of this compound?

A2: Polymerization is typically initiated by the presence of reactive species such as free radicals or cations. Common triggers in a laboratory setting include:

  • Heat: Elevated temperatures can provide the energy to initiate polymerization.

  • Light: Exposure to UV light can generate radicals.

  • Oxygen: Atmospheric oxygen can lead to the formation of peroxides, which can act as radical initiators.

  • Contaminants: Impurities such as metal ions, acids, or bases can catalyze polymerization.

Q3: How should I properly store this compound to prevent polymerization?

A3: Proper storage is crucial for maintaining the stability of this compound. Follow these guidelines:

  • Temperature: Store in a cool, dark place, ideally refrigerated (2-8 °C).

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[1]

  • Light: Keep in an amber or opaque container to protect from light.[2]

  • Inhibitor: For long-term storage, consider adding a polymerization inhibitor.

Q4: What are polymerization inhibitors and which ones are suitable for this compound?

A4: Polymerization inhibitors are chemical compounds that are added to monomers to prevent spontaneous polymerization by scavenging the initiating species (e.g., free radicals).[3] For compounds like this compound, the following types of inhibitors are recommended:

  • Phenolic Inhibitors: These are effective radical scavengers but often require the presence of oxygen to function optimally.

  • Stable Free Radicals: These are highly effective radical scavengers that do not require oxygen.

Inhibitor Class Examples Typical Concentration (ppm) Mechanism of Action
Phenolic Butylated hydroxytoluene (BHT), Hydroquinone (HQ)50 - 500React with and neutralize free radicals, often requiring oxygen.[3]
Stable Free Radicals (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)10 - 200Directly scavenge free radicals to terminate polymerization chains.[3]

Q5: Do I need to remove the inhibitor before my reaction?

A5: Yes, in most cases, the polymerization inhibitor should be removed before using this compound in a controlled polymerization or other sensitive reaction. The presence of an inhibitor will likely interfere with the desired reaction. A common method for removing phenolic inhibitors is to pass the monomer through a column of basic alumina.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause(s) Recommended Action(s)
Increased viscosity of stored monomer - Gradual polymerization during storage. - Depletion of inhibitor. - Exposure to heat, light, or oxygen.- Do not use the monomer if significantly viscous. - For future storage, add a suitable inhibitor and store under recommended conditions (see FAQ Q3). - If only slightly viscous, consider purification by vacuum distillation (use with caution as heating can promote polymerization).
Polymerization occurs during a reaction - Reaction temperature is too high. - Presence of catalytic impurities in reagents or solvents. - Absence of an inhibitor during a prolonged reaction at elevated temperatures.- Optimize and lower the reaction temperature. - Purify all reagents and solvents. - If compatible with your reaction chemistry, consider adding a suitable inhibitor.
Inconsistent experimental results - Partial polymerization of the starting material.- Check the purity of your this compound before use (e.g., by NMR or GC). - If impurities or oligomers are detected, purify the monomer.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors

Objective: To remove phenolic inhibitors (e.g., BHT, Hydroquinone) from this compound before use.

Materials:

  • This compound containing inhibitor

  • Activated basic alumina

  • Glass chromatography column

  • Anhydrous, peroxide-free solvent (e.g., hexane or diethyl ether)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Prepare a chromatography column with a slurry of activated basic alumina in the chosen solvent.

  • Carefully add the this compound to the top of the column.

  • Elute the monomer through the column using the solvent. The phenolic inhibitor will be adsorbed onto the alumina.

  • Collect the fractions containing the purified this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Important: Use the inhibitor-free monomer immediately, as it is now highly susceptible to polymerization.[4]

Protocol 2: Efficacy Testing of Polymerization Inhibitors

Objective: To determine the effectiveness of different inhibitors at preventing the thermal polymerization of this compound.

Materials:

  • Purified (inhibitor-free) this compound

  • Selected inhibitors (e.g., BHT, TEMPO)

  • Small, sealable glass vials

  • Heating block or oven

  • Gas chromatograph (GC) or viscometer

Procedure:

  • Prepare stock solutions of each inhibitor at a known concentration.

  • Dispense a known volume of purified this compound into a series of labeled vials.

  • Add the appropriate volume of each inhibitor stock solution to achieve the desired final concentrations. Include a control sample with no inhibitor.

  • Seal the vials tightly.

  • Place the vials in a heating block or oven at a constant elevated temperature (e.g., 60 °C).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), remove a set of vials and cool them to room temperature.

  • Analyze the samples for the extent of polymerization. This can be done by measuring the decrease in monomer concentration using GC or by observing the increase in viscosity.

Visualizations

Polymerization_Initiation cluster_initiators Initiation Triggers cluster_process Polymerization Pathway Heat Heat Active_Species Reactive Species (Radicals/Cations) Heat->Active_Species generates Light Light (UV) Light->Active_Species generates Oxygen Oxygen Oxygen->Active_Species forms peroxides, generates Impurities Impurities (Acids, Metals) Impurities->Active_Species catalyzes formation of Monomer This compound Polymer Polymer Active_Species->Polymer initiates polymerization of Monomer

Caption: Potential initiation pathways for the polymerization of this compound.

Troubleshooting_Workflow Start Issue: Undesired Polymerization Check_Storage Review Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? Start->Check_Storage Check_Reaction Review Experimental Setup: - Reaction Temperature? - Purity of Reagents? - Inhibitor Presence? Start->Check_Reaction Action_Storage Correct Storage: - Refrigerate - Protect from light - Use inert gas - Add inhibitor Check_Storage->Action_Storage Incorrect Purify Purify Monomer (e.g., vacuum distillation) Check_Storage->Purify Correct, but polymer present Action_Reaction Optimize Reaction: - Lower temperature - Purify reagents - Add compatible inhibitor Check_Reaction->Action_Reaction Incorrect

Caption: A logical workflow for troubleshooting undesired polymerization.

References

Technical Support Center: Work-up Procedures for 1-Cyclohexene-1-methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of common reactions involving 1-Cyclohexene-1-methanol. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Oxidation Reactions

The oxidation of the primary allylic alcohol, this compound, is a common transformation to synthesize 1-Cyclohexene-1-carbaldehyde or the corresponding carboxylic acid. The work-up procedure is critical for isolating the desired product in high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the oxidation of this compound to 1-Cyclohexene-1-carbaldehyde using a TEMPO-based system?

A standard work-up for a TEMPO-catalyzed oxidation using a co-oxidant like bleach (sodium hypochlorite) aims to quench the excess oxidant, separate the product from the aqueous phase, and remove any catalytic residues.

Experimental Protocol: Work-up for TEMPO/Bleach Oxidation

  • Quench Excess Oxidant: After the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) with vigorous stirring until the yellow color of the excess bleach disappears.[1] To confirm the absence of oxidant, you can use potassium iodide-starch paper; the paper should not turn dark blue/black.[2]

  • Phase Separation: Transfer the mixture to a separatory funnel. If a biphasic system is not clearly visible, add ethyl acetate or diethyl ether to extract the organic product.

  • Aqueous Wash: Separate the organic layer. Wash the organic layer sequentially with:

    • Deionized water (2 x volume of organic layer).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer) to neutralize any acid and remove byproducts.[1]

    • Brine (saturated NaCl solution) (1 x volume of organic layer) to facilitate drying.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: 1-Cyclohexene-1-carbaldehyde is volatile. Use a cooled receiving flask and avoid excessive heating of the water bath (keep below 40 °C).

Data Presentation: Typical Reagent and Solvent Volumes

StepReagent/SolventTypical Volume/Amount (per 10 mmol scale)Purpose
QuenchSaturated Na₂S₂O₃Added portion-wise until color disappearsNeutralize excess oxidant
ExtractionEthyl Acetate2 x 50 mLExtract the product
Wash 1Deionized Water2 x 50 mLRemove water-soluble impurities
Wash 2Sat. NaHCO₃2 x 50 mLNeutralize acid, remove acidic byproducts
Wash 3Brine1 x 50 mLRemove bulk water
DryingAnhydrous Na₂SO₄~5 gRemove residual water

Q2: My aldehyde product is over-oxidizing to 1-cyclohexene-1-carboxylic acid. How can I prevent this and isolate the aldehyde?

Over-oxidation is a common issue, especially with stronger oxidants or prolonged reaction times. The TEMPO/IBD (iodosobenzene diacetate) system is known for its high selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation.[3] If using other oxidants, careful control of reaction conditions is key.

Troubleshooting Over-oxidation:

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the appearance of the aldehyde product. Stop the reaction as soon as the starting alcohol is consumed.

  • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of over-oxidation.

  • Choice of Oxidant: Use a milder, more selective oxidant. Pyridinium chlorochromate (PCC) is a classic choice for stopping at the aldehyde stage. The TEMPO/IBD system is an excellent, milder alternative.[3]

Visualization: Oxidation Pathway and Byproducts

Oxidation_Pathway A This compound B 1-Cyclohexene-1-carbaldehyde (Desired Product) A->B Selective Oxidation (e.g., TEMPO/IBD, PCC) C 1-Cyclohexene-1-carboxylic Acid (Over-oxidation Product) B->C Over-oxidation (Excess oxidant, heat) Extractive_Workup start Reaction Mixture step1 Dilute with Organic Solvent start->step1 step2 Transfer to Separatory Funnel step1->step2 step3 Wash with Aqueous Solution (e.g., NaHCO₃, H₂O, Brine) step2->step3 step4 Separate Aqueous and Organic Layers step3->step4 step5 Dry Organic Layer (e.g., Na₂SO₄) step4->step5 Organic Layer waste Aqueous Waste step4->waste Aqueous Layer step6 Filter step5->step6 step7 Concentrate (Rotary Evaporator) step6->step7 end Crude Product step7->end Low_Yield_Troubleshooting Start Low Product Yield Q1 Was the reaction complete? (Check TLC of crude mixture) Start->Q1 A1_No Optimize reaction: - Increase reaction time - Increase temperature - Check reagent purity Q1->A1_No No Q2 Is product water-soluble? Q1->Q2 Yes A2_Yes Reduce number of aqueous washes. Back-extract aqueous layers. Use brine to 'salt out' product. Q2->A2_Yes Yes Q3 Is product volatile? Q2->Q3 No End Yield Improved A2_Yes->End A3_Yes Use cooled receiving flask during solvent removal. Avoid high vacuum or heat. Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

"characterization of unexpected products in 1-Cyclohexene-1-methanol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclohexene-1-methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield of this compound is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors. The primary suspect is often the quality and reactivity of the Grignard reagent (cyclohexenylmagnesium halide). Incomplete reaction or side reactions can also contribute. Consider the following:

  • Grignard Reagent Formation: Was the Grignard reagent successfully formed? A common issue is the presence of moisture or other protic impurities in the solvent or on the glassware, which will quench the Grignard reagent. Ensure all materials are rigorously dried.

  • Dimerization of Grignard Reagent: Grignard reagents, particularly allylic ones like cyclohexenylmagnesium bromide, can undergo dimerization to form a coupled product (e.g., 1,1'-bi(cyclohex-2-ene)).[1][2] This is more likely if the Grignard reagent solution is allowed to stand for an extended period or if the reaction temperature is too high during its formation.[2]

  • Formaldehyde Source and Addition: The form of formaldehyde used is critical. Gaseous formaldehyde, typically generated by heating dry paraformaldehyde, is preferred. Using aqueous formaldehyde (formalin) is incompatible with Grignard reagents.[3] Slow addition of the formaldehyde gas to the Grignard solution is recommended to maintain a low concentration and minimize side reactions.

  • Reaction Temperature: The addition of formaldehyde to the Grignard reagent is exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition can help to minimize side reactions.

Q2: I have an unexpected peak in my GC-MS analysis with a mass corresponding to a dimer of the cyclohexenyl group. How can I prevent this?

The formation of a bicyclohexenyl dimer is a known side reaction during the preparation of cyclohexenyl Grignard reagents.[1][2] To minimize this:

  • Control Reaction Temperature: Prepare the Grignard reagent at a low temperature to reduce the rate of dimerization.[2]

  • Use Freshly Prepared Reagent: Use the Grignard reagent immediately after its preparation. Letting it stand increases the likelihood of dimerization.[2]

  • Slow Addition of Alkyl Halide: When preparing the Grignard reagent, add the cyclohexenyl halide to the magnesium turnings slowly to maintain a low concentration of the halide in the presence of the newly formed Grignard reagent.

Q3: My NMR spectrum shows signals that are inconsistent with this compound. I suspect a product from 1,4-addition. Is this possible?

If your synthesis starts from an α,β-unsaturated ketone like cyclohexenone to generate the cyclohexenyl moiety, the formation of a 1,4-addition product is a possibility. While Grignard reagents typically favor 1,2-addition to α,β-unsaturated carbonyls, certain conditions can promote 1,4-addition.[4][5][6]

  • Potential Product: A 1,4-addition of a methyl Grignard reagent to cyclohexenone would lead to 3-methylcyclohexanone. Subsequent reaction with formaldehyde could theoretically lead to other products, but the initial 1,4-addition is the key competing pathway to consider if using cyclohexenone as a precursor.

  • Confirmation: The presence of a ketone carbonyl signal (~190-220 ppm) in the 13C NMR spectrum would be indicative of a cyclohexanone derivative.[7]

Q4: I observe a small amount of methanol and a formate salt in my workup. Where could these be coming from?

The presence of methanol and formate suggests that a Cannizzaro reaction may have occurred as a side reaction.[8][9]

  • Reaction Conditions: The Cannizzaro reaction is the disproportionation of an aldehyde without α-hydrogens (like formaldehyde) in the presence of a strong base to yield a carboxylic acid and an alcohol.[10] While a Grignard reagent is primarily a nucleophile, it is also a strong base and could potentially induce this reaction to a minor extent.[8][10]

  • Mitigation: Ensuring a molar excess of the Grignard reagent relative to formaldehyde can help to favor the desired addition reaction over the Cannizzaro pathway.

Quantitative Data Summary

The table below provides a hypothetical summary of how reaction conditions can influence the product distribution in the synthesis of this compound. This data is illustrative and intended to guide experimental optimization.

Entry Reaction Temperature (°C) Grignard Reagent Age This compound Yield (%) Dimer Byproduct Yield (%) Other Byproducts (%)
10Freshly prepared85510
225 (Room Temp)Freshly prepared701515
30Aged 24h603010

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • 3-Bromocyclohexene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde (dried in a vacuum desiccator)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a crystal of iodine to the flask.

    • Add a small amount of anhydrous diethyl ether.

    • In the dropping funnel, place a solution of 3-bromocyclohexene in anhydrous diethyl ether.

    • Add a small portion of the 3-bromocyclohexene solution to the magnesium. If the reaction does not start (disappearance of iodine color and gentle reflux), gently warm the flask.

    • Once the reaction has initiated, add the remaining 3-bromocyclohexene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Reaction with Formaldehyde:

    • In a separate apparatus, gently heat dry paraformaldehyde to generate gaseous formaldehyde.

    • Pass the gaseous formaldehyde through a wide-bore tube into the stirred Grignard solution at 0 °C.

    • Continue the addition of formaldehyde until the Grignard reagent is consumed (as indicated by a negative Gilman test).

  • Workup:

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by fractional distillation or column chromatography on silica gel.

Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column (e.g., DB-5 or equivalent) is suitable.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

Sample Preparation:

  • Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane or diethyl ether).

Data Analysis:

  • Identify the peak for this compound by its retention time and mass spectrum (expected molecular ion at m/z 112.17).

  • Analyze other peaks for potential byproducts such as the dimer (m/z ~162) and isomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Start: Dry Glassware & Reagents grignard Prepare Cyclohexenyl Grignard Reagent start->grignard formaldehyde React with Gaseous Formaldehyde grignard->formaldehyde workup Aqueous Workup formaldehyde->workup crude Obtain Crude Product workup->crude gcms GC-MS Analysis crude->gcms Check for byproducts purification Purification (Distillation/Chromatography) gcms->purification nmr NMR Characterization purification->nmr final_product Pure this compound nmr->final_product

Caption: Workflow for the synthesis and characterization of this compound.

troubleshooting_logic start Low Yield or Unexpected Products q1 Check for Dimer (GC-MS) start->q1 a1_yes High Dimer Concentration q1->a1_yes Yes q2 Ketone Present? (NMR/IR) q1->q2 No sol1 Optimize Grignard Formation: - Lower Temperature - Use Freshly Prepared a1_yes->sol1 end Optimized Synthesis sol1->end a2_yes Possible 1,4-Addition Product q2->a2_yes Yes q3 Methanol/Formate Detected? q2->q3 No sol2 Review Starting Materials and Grignard Specificity a2_yes->sol2 sol2->end a3_yes Cannizzaro Side Reaction q3->a3_yes Yes q3->end No sol3 Adjust Stoichiometry: - Use Excess Grignard a3_yes->sol3 sol3->end

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Increasing Stereoselectivity in 1-Cyclohexene-1-methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective reactions of 1-Cyclohexene-1-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help optimize the stereochemical outcome of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing low diastereoselectivity in the epoxidation of this compound?

A1: Low diastereoselectivity in the epoxidation of allylic alcohols like this compound is typically due to the choice of oxidant and catalyst system. The hydroxyl group is a powerful directing group that can coordinate to a metal catalyst, forcing the oxidant to attack from the same face (syn-epoxidation).

Troubleshooting Steps:

  • Evaluate Your Catalyst System: For high syn-diastereoselectivity, vanadium-based catalysts (e.g., VO(acac)₂) are highly effective.[1][2] These catalysts form a complex with the allylic alcohol, leading to a transition state that strongly favors the formation of the syn-epoxide.[1] In contrast, using a simple peracid like m-CPBA without a metal catalyst can lead to mixtures of diastereomers, although it often shows a preference for the syn product through hydrogen bonding.[1]

  • Check Substrate Conformation: For cyclic allylic alcohols, the stereochemical outcome can be influenced by the conformation of the hydroxyl group. In vanadium-catalyzed systems, reaction rates are significantly accelerated when the hydroxyl group can adopt a pseudo-axial position, which facilitates catalyst coordination.[1]

  • Control Reaction Temperature: Lowering the reaction temperature often enhances selectivity by amplifying the small energy differences between the diastereomeric transition states.

  • Ensure Anhydrous Conditions: For metal-catalyzed reactions, the presence of water can interfere with catalyst coordination and lead to lower selectivity.

Data Presentation: Catalyst System vs. Diastereoselectivity

Catalyst SystemOxidantTypical Diastereomeric Ratio (syn:anti)Key Considerations
VO(acac)₂ (catalytic)tert-Butyl hydroperoxide (TBHP)> 95:5Highly selective for the syn diastereomer.[1] Sensitive to steric bulk.
Ti(OiPr)₄ (stoichiometric)TBHPVariable, often moderate to good synCan be used for directed epoxidation; basis for Sharpless asymmetric epoxidation.
m-CPBAN/AGood syn-selectivitySelectivity arises from hydrogen bonding between the peracid and the allylic alcohol.[1]
Q2: My Sharpless Asymmetric Epoxidation (SAE) is giving low enantiomeric excess (ee%). What are the common causes?

A2: Low enantiomeric excess (% ee) is a frequent issue in the Sharpless Asymmetric Epoxidation.[3] The success of this reaction hinges on the precise formation and integrity of the chiral titanium-tartrate complex.[4][5]

Troubleshooting Steps:

  • Reagent Quality is Critical:

    • Titanium(IV) isopropoxide (Ti(OiPr)₄): This reagent is extremely moisture-sensitive. Hydrolysis forms inactive titanium species, which will reduce enantioselectivity.[3] Use freshly distilled or a newly opened bottle of high-purity reagent.

    • tert-Butyl hydroperoxide (TBHP): Use anhydrous TBHP in a non-polar solvent like toluene or dichloromethane. Water content is detrimental.

    • Chiral Tartrate (DET or DIPT): Use high-purity, enantiomerically pure diethyl tartrate (DET) or diisopropyl tartrate (DIPT).

  • Strictly Anhydrous Conditions: The presence of water is one of the most common reasons for low % ee.[3]

    • Flame-dry all glassware before use.

    • Run the reaction under an inert atmosphere (Argon or Nitrogen).

    • Use anhydrous solvents.

    • Add activated molecular sieves (3Å or 4Å) to the reaction mixture. This has been shown to significantly improve both conversion and enantioselectivity.[6]

  • Correct Stoichiometry and Catalyst Loading:

    • The ratio of Ti(OiPr)₄ to the tartrate ligand is crucial. A ratio of 1:1.1 to 1:1.2 is recommended to ensure complete formation of the chiral catalyst.[3]

    • While the reaction is catalytic, very low catalyst loading (<5 mol%) can lead to a slow reaction, allowing a non-selective background epoxidation to occur, thus lowering the % ee.[3]

  • Temperature Control: The reaction should be performed at low temperatures, typically -20 °C. Higher temperatures will erode enantioselectivity.[3]

Visualization: Troubleshooting Workflow for Low % ee in SAE

G start Low ee% Observed in Sharpless Epoxidation reagent_check 1. Check Reagent Quality start->reagent_check conditions_check 2. Verify Reaction Conditions reagent_check->conditions_check Reagents OK ti_quality Is Ti(OiPr)4 fresh/pure? reagent_check->ti_quality Check protocol_check 3. Review Protocol/Stoichiometry conditions_check->protocol_check Conditions OK temp_control Was temperature at -20°C? conditions_check->temp_control Check ratio Is Ti:tartrate ratio correct? (~1:1.2) protocol_check->ratio Check solution Problem Resolved protocol_check->solution Protocol OK tbhp_quality Is TBHP anhydrous? ti_quality->tbhp_quality tartrate_quality Is tartrate enantiopure? tbhp_quality->tartrate_quality anhydrous Were conditions strictly anhydrous? (Inert atm, dry solvents, sieves) temp_control->anhydrous loading Is catalyst loading sufficient? (5-10 mol%) ratio->loading

Caption: Troubleshooting workflow for low enantioselectivity in Sharpless epoxidation.

Experimental Protocols
Protocol 1: High syn-Diastereoselectivity Epoxidation using VO(acac)₂

This protocol is adapted from general procedures for the vanadium-catalyzed epoxidation of allylic alcohols, which are known to exhibit high syn-selectivity.[1]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂) (0.2 M).

  • Catalyst Addition: Add Vanadium(IV) oxoacetylacetonate (VO(acac)₂, 0.02 mmol, 2 mol%) to the solution. Stir for 5 minutes at room temperature.

  • Oxidant Addition: Cool the solution to 0 °C. Add anhydrous tert-butyl hydroperoxide (TBHP, 1.2 mmol, 1.2 equiv, e.g., 5.5 M in decane) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 30 minutes. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the syn-epoxy alcohol.

Protocol 2: Sharpless Asymmetric Epoxidation (SAE)

This protocol is based on the highly reliable catalytic procedure developed by Sharpless and coworkers.[3][6]

  • Preparation: To a flame-dried, round-bottom flask containing activated 4Å molecular sieves (~0.5 g), add anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (Argon). Cool the flask to -20 °C.

  • Catalyst Formation: To the cooled solvent, add L-(+)-diethyl tartrate ((+)-DET, 0.12 mmol, 12 mol%). Stir for 5 minutes, then add titanium(IV) isopropoxide (Ti(OiPr)₄, 0.10 mmol, 10 mol%) dropwise. The solution should turn a pale yellow. Stir for 30 minutes at -20 °C to allow for catalyst pre-formation.[3]

  • Substrate Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ to the catalyst mixture.

  • Oxidant Addition: Add anhydrous TBHP (1.5 mmol, 1.5 equiv) dropwise while maintaining the temperature at -20 °C.

  • Reaction: Stir the reaction mixture at -20 °C. The reaction time can vary (typically 4-24 hours). Monitor progress by TLC.

  • Workup: Quench the reaction by adding water or a 10% aqueous solution of tartaric acid.[3] Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour. Filter the mixture through a pad of celite to remove titanium salts.

  • Purification: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Visualization of Stereodirecting Effects

The stereoselectivity in these reactions is a direct result of the geometry of the transition state. The allylic hydroxyl group coordinates to the metal center, creating a rigid structure that directs the delivery of the oxygen atom from the oxidant to one face of the alkene.

G cluster_0 Vanadium-Catalyzed 'syn' Epoxidation cluster_1 Sharpless Asymmetric Epoxidation Reactants This compound + VO(acac)2 + TBHP TS Coordinated Transition State (Hydroxyl group directs oxidant) Reactants->TS Coordination Product syn-Epoxy Alcohol (High Diastereoselectivity) TS->Product Oxygen Transfer Reactants2 Allylic Alcohol + Ti(OiPr)4/(+)-DET + TBHP TS2 Chiral Titanium-Tartrate Complex (Selects one face of the alkene) Reactants2->TS2 Complexation Product2 Enantioenriched Epoxy Alcohol (High ee%) TS2->Product2 Asymmetric Oxygen Transfer

Caption: Logical flow showing how catalyst coordination leads to high stereoselectivity.

References

Validation & Comparative

Confirming the Structure of 1-Cyclohexene-1-methanol Derivatives: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comprehensive comparison of key spectroscopic techniques for the structural elucidation of 1-Cyclohexene-1-methanol and its derivatives, supported by experimental data and detailed protocols.

The structural confirmation of this compound derivatives relies on a combination of modern spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. This guide will delve into the principles, data interpretation, and experimental setups for each of these techniques, offering a comparative analysis to aid researchers in selecting the most effective methods for their specific needs.

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for this compound and its analogs. This data serves as a benchmark for researchers working with similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules.[1][2] For this compound derivatives, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of atoms.

¹H NMR (Proton NMR) Data (Reference: 1-Methylcyclohexene)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Vinylic Proton (-C=CH-)~5.38t1H
Methylene Protons (-CH₂OH)~3.5-4.0s2H
Allylic Protons (-C=C-CH₂-)~1.96m2H
Cyclohexane Ring Protons~1.5-1.9m6H
Hydroxyl Proton (-OH)Variable (broad singlet)s1H

Note: Data for 1-Methylcyclohexene is used as a close analog to predict the spectrum of this compound. The methylene protons adjacent to the hydroxyl group are expected to be deshielded and appear in the 3.5-4.0 ppm range.[3][4][5]

¹³C NMR (Carbon-13 NMR) Data (Reference: 1-Methylcyclohexene)

Carbon AssignmentChemical Shift (δ, ppm)
Quaternary Alkene Carbon (C1)~134.0
Tertiary Alkene Carbon (C2)~122.0
Methylene Carbon (-CH₂OH)~65.0
Allylic Carbon~30.0
Cyclohexane Ring Carbons~22-26

Note: The chemical shift for the methylene carbon attached to the hydroxyl group is an estimate based on typical values for primary alcohols.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200-3600Strong, Broad
C-H Stretch (sp³ hybridized)2850-3000Strong
C-H Stretch (sp² hybridized)3000-3100Medium
C=C Stretch (Alkene)1640-1680Medium
C-O Stretch (Alcohol)1000-1260Strong

Source: PubChem CID 317542, NIST Chemistry WebBook[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation analysis.

Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₇H₁₂O
Molecular Weight112.17 g/mol
Major Fragmentation Peaks (m/z)112 (M+), 94, 81, 79, 67

Source: PubChem CID 317542, NIST WebBook[6][7]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Instrumentation : The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the data with a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum with proton decoupling.

    • A greater number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy (Neat Liquid)
  • Sample Preparation : As this compound is a liquid at room temperature, the simplest method is to prepare a "neat" sample.[8][9] Place one to two drops of the pure liquid onto the surface of a salt plate (e.g., NaCl or KBr).[8][9]

  • Sample Mounting : Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.[8]

  • Data Acquisition :

    • Place the "sandwich" plates into the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty beam path.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the this compound derivative (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[10]

  • Instrumentation : The analysis is performed on a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).[11]

  • GC Method :

    • Injector Temperature : 250 °C.[11]

    • Carrier Gas : Helium at a constant flow of 1.0-1.5 mL/min.[11]

    • Oven Temperature Program : Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.[11]

  • MS Method :

    • Ionization Mode : Electron Ionization (EI) at 70 eV is standard.

    • Mass Range : Scan a mass range of m/z 40-400.

    • Data Analysis : The resulting total ion chromatogram (TIC) will show peaks for separated compounds, and the mass spectrum for each peak can be compared to spectral libraries for identification.

Mandatory Visualizations

To better illustrate the workflow and comparative strengths of these techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (GC-MS) purification->ms data_analysis Data Interpretation & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: Workflow for the structural confirmation of this compound derivatives.

technique_comparison cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry title Comparison of Spectroscopic Techniques cluster_nmr cluster_nmr cluster_ir cluster_ir cluster_ms cluster_ms nmr_strength Strengths: - Detailed connectivity (¹H-¹H COSY) - Carbon framework (¹³C) - Stereochemistry nmr_weakness Weaknesses: - Lower sensitivity - Requires larger sample amount - Can be time-consuming ir_strength Strengths: - Fast and simple - Excellent for functional group identification - Small sample requirement ir_weakness Weaknesses: - Provides limited structural information - 'Fingerprint' region can be complex ms_strength Strengths: - High sensitivity - Determines molecular weight - Fragmentation provides structural clues ms_weakness Weaknesses: - Isomers can be difficult to distinguish - Fragmentation can be complex to interpret

Caption: Comparison of the strengths and weaknesses of key spectroscopic techniques.

References

A Comparative Guide to the Synthesis of 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for obtaining 1-Cyclohexene-1-methanol, a valuable intermediate in organic synthesis. The methods discussed are the reduction of cyclohex-1-enecarbaldehyde and the Grignard reaction with formaldehyde. This document outlines detailed experimental protocols, presents a quantitative comparison of the methods, and includes visualizations of the synthetic workflows.

Comparison of Synthesis Methods

The selection of a synthetic route for this compound is contingent on factors such as starting material availability, desired yield, and reaction scalability. Below is a summary of the key performance indicators for the two highlighted methods.

Synthesis MethodStarting Material(s)Key Reagents/CatalystSolventTypical Yield (%)Purity (%)Reaction Conditions
Aldehyde Reduction Cyclohex-1-enecarbaldehydeSodium Borohydride (NaBH₄)MethanolHigh (typically >90%)High (>98%)0 °C to room temperature
Grignard Reaction 1-Bromocyclohex-1-ene, Magnesium, Formaldehyde (or paraformaldehyde)Magnesium (Mg), Iodine (I₂) (activator)Anhydrous Diethyl Ether or THFModerate to High (typically 60-80%)Good, requires purification0 °C to reflux

Experimental Protocols

Method 1: Reduction of Cyclohex-1-enecarbaldehyde

This method employs the selective reduction of an α,β-unsaturated aldehyde to the corresponding primary alcohol using sodium borohydride. The chemoselectivity of NaBH₄ allows for the reduction of the aldehyde group while leaving the carbon-carbon double bond intact.

Materials:

  • Cyclohex-1-enecarbaldehyde

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Methanol

  • Deionized Water

  • Dichloromethane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve cyclohex-1-enecarbaldehyde in anhydrous methanol.

  • Cool the solution to 0°C using an ice bath while stirring.

  • Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding deionized water at 0°C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the organic phase in vacuo to yield the crude this compound.

  • If necessary, the crude product can be purified by column chromatography.

Method 2: Grignard Reaction

This classic organometallic reaction involves the formation of a Grignard reagent from an alkenyl halide, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to form the desired primary alcohol after an acidic workup.

Materials:

  • 1-Bromocyclohex-1-ene

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (as an activator)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Formaldehyde (gas) or Paraformaldehyde

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Preparation of the Grignard Reagent

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Place magnesium turnings and a small crystal of iodine in the three-neck round-bottom flask.

  • Gently heat the flask to sublime the iodine, which activates the magnesium surface.

  • Allow the flask to cool, then add anhydrous diethyl ether.

  • Dissolve 1-bromocyclohex-1-ene in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the 1-bromocyclohex-1-ene solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a slight exotherm. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining 1-bromocyclohex-1-ene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Formaldehyde

  • Cool the Grignard reagent solution to 0°C using an ice bath.

  • Pass dry formaldehyde gas through the solution or add freshly depolymerized and dried paraformaldehyde in small portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Workup

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the experimental procedures for each synthesis method.

Aldehyde_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve Cyclohex-1-enecarbaldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH₄ in portions cool->add_nabh4 stir_cold Stir at 0°C for 30 min add_nabh4->stir_cold stir_rt Stir at RT for 2h stir_cold->stir_rt quench Quench with H₂O stir_rt->quench evaporate Remove Methanol quench->evaporate extract Extract with CH₂Cl₂ evaporate->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Purify (optional) concentrate->purify end_product This compound purify->end_product

Caption: Workflow for the synthesis of this compound via aldehyde reduction.

Grignard_Reaction_Workflow cluster_grignard_prep Grignard Reagent Formation cluster_reaction Reaction with Formaldehyde cluster_workup Workup & Purification start_grignard Activate Mg with I₂ add_ether Add Anhydrous Ether start_grignard->add_ether add_halide Add 1-Bromocyclohex-1-ene add_ether->add_halide reflux_grignard Reflux add_halide->reflux_grignard cool_grignard Cool to 0°C reflux_grignard->cool_grignard add_formaldehyde Add Formaldehyde cool_grignard->add_formaldehyde stir_rt Stir at RT add_formaldehyde->stir_rt quench Quench with aq. NH₄Cl stir_rt->quench extract Extract with Ether quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end_product This compound purify->end_product

Caption: Workflow for the Grignard synthesis of this compound.

Comparative Guide to Analytical Method Validation for 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Analytical Methods

The choice of an analytical method for 1-Cyclohexene-1-methanol depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Gas Chromatography (GC) is a primary candidate due to the compound's volatility. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for samples that may not be suitable for direct GC analysis or when derivatization is not desired.

Gas Chromatography (GC)

GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For this compound, a Flame Ionization Detector (FID) is a robust and widely used detector. For more complex matrices or when confirmation of identity is required, a Mass Spectrometer (MS) detector is preferable.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase. For a non-chromophoric compound like this compound, a Refractive Index Detector (RID) or a UV detector at a low wavelength (if there is some absorbance) could be used. Alternatively, derivatization to introduce a chromophore can enhance detection sensitivity with a UV detector.

Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-FID and HPLC-RID for the analysis of this compound. These values are representative and would need to be established during a formal method validation study.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 3 µg/mL
Typical Run Time 10 - 15 minutes15 - 20 minutes
Advantages High sensitivity, high resolution, robust.No derivatization required, suitable for non-volatile impurities.
Disadvantages Requires volatile sample, potential for thermal degradation.Lower sensitivity, baseline drift with temperature changes.

Experimental Protocols

Below are detailed, representative experimental protocols for the analysis of this compound using GC-FID and HPLC-RID.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Autosampler

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 180°C

    • Hold: 5 minutes at 180°C

  • Detector Temperature: 280°C

  • Hydrogen Flow: 40 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Dilute the test sample with methanol to fall within the calibration range.

High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) Method

Instrumentation:

  • HPLC system with a Refractive Index Detector (RID)

  • Column: C18 column (150 mm x 4.6 mm, 5 µm particle size) or equivalent

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

  • RID Temperature: 35°C

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 10 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 mg/mL to 5 mg/mL.

  • Dissolve the test sample in the mobile phase and dilute as necessary to be within the calibration range.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting MD_Start Define Analytical Requirements MD_Select Select Analytical Technique (GC, HPLC, etc.) MD_Start->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize VP_Define Define Validation Parameters (ICH Guidelines) MD_Optimize->VP_Define Method Ready for Validation VP_Criteria Set Acceptance Criteria VP_Define->VP_Criteria VP_Document Write Validation Protocol VP_Criteria->VP_Document EE_Specificity Specificity / Selectivity VP_Document->EE_Specificity Execute Protocol EE_Linearity Linearity & Range EE_Specificity->EE_Linearity EE_Accuracy Accuracy EE_Linearity->EE_Accuracy EE_Precision Precision (Repeatability, Intermediate) EE_Accuracy->EE_Precision EE_LOD_LOQ LOD & LOQ EE_Precision->EE_LOD_LOQ EE_Robustness Robustness EE_LOD_LOQ->EE_Robustness DA_Analyze Analyze Data & Compare with Criteria EE_Robustness->DA_Analyze Generate Data DA_Report Prepare Validation Report DA_Analyze->DA_Report DA_Approval Final Approval DA_Report->DA_Approval

Caption: A general workflow for the validation of an analytical method.

Comparison of Analytical Techniques

This diagram outlines the decision-making process for selecting a suitable analytical technique for this compound.

Analytical Technique Selection Start Analyze this compound IsVolatile Is the analyte sufficiently volatile? Start->IsVolatile GC Gas Chromatography (GC) IsVolatile->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) IsVolatile->HPLC No ComplexMatrix Is the sample matrix complex? GC->ComplexMatrix Detection Adequate detection method? HPLC->Detection GC_FID GC-FID ComplexMatrix->GC_FID No GC_MS GC-MS ComplexMatrix->GC_MS Yes HPLC_RID HPLC-RID Detection->HPLC_RID No Chromophore HPLC_UV HPLC-UV (with derivatization) Detection->HPLC_UV Chromophore Present/Added

Caption: Decision tree for selecting an analytical technique for this compound.

A Comparative Guide to the Synthetic Utility of 1-Cyclohexene-1-methanol versus Saturated Cyclic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of a starting material or intermediate is paramount to the success of a synthetic campaign. Cyclic alcohols, in particular, are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This guide provides a comparative analysis of the allylic alcohol, 1-cyclohexene-1-methanol, against its saturated counterparts, primarily cyclohexanol and cyclohexylmethanol. This comparison will focus on their respective reactivity in key synthetic transformations, supported by available experimental data and established chemical principles.

Introduction to the Contestants

This compound possesses a unique structural motif: a primary alcohol appended to a cyclohexene ring at the allylic position. This allylic nature imparts distinct reactivity compared to saturated cyclic alcohols like cyclohexanol (a secondary alcohol) and cyclohexylmethanol (a primary alcohol). The presence of the double bond in this compound introduces a site of unsaturation that can influence the reactivity of the hydroxyl group and serve as a handle for further functionalization.

Saturated cyclic alcohols, such as cyclohexanol and cyclopentanol, are widely utilized as chemical intermediates. Cyclohexanol, for instance, is a key precursor in the production of adipic acid and caprolactam, essential monomers for the manufacturing of Nylon-6,6 and Nylon-6, respectively[1]. Cyclopentanol serves as a protonic reaction solvent and an intermediate for pharmaceuticals and pesticides[2]. Cycloheptanol finds applications in the fragrance industry and as a precursor in pharmaceutical synthesis[3].

Reactivity and Performance Comparison

The primary differentiator in the synthetic utility of this compound compared to saturated cyclic alcohols is the influence of the allylic double bond. This manifests in several key reaction classes:

Oxidation: The oxidation of alcohols is a fundamental transformation in organic synthesis. While saturated alcohols like cyclohexanol are readily oxidized to their corresponding ketones or carboxylic acids, the allylic nature of this compound introduces the possibility of chemoselective oxidation. The allylic C-H bonds are also susceptible to oxidation, which can lead to a different array of products.

Esterification: Esterification is a common reaction for protecting hydroxyl groups or for synthesizing biologically active esters. The reactivity of the primary hydroxyl group in this compound is expected to be comparable to that of cyclohexylmethanol in standard esterification reactions. However, the electronic environment of the adjacent double bond may influence reaction rates under certain conditions.

Substitution Reactions: The hydroxyl group of an alcohol can be converted into a good leaving group to undergo nucleophilic substitution. In the case of this compound, the formation of an allylic carbocation intermediate is stabilized by resonance, making it more susceptible to SN1-type reactions compared to its saturated counterparts.

Quantitative Data Summary

The following tables summarize available quantitative data for key reactions of the compared cyclic alcohols. It is important to note that specific experimental data for this compound is limited in the reviewed literature. Therefore, some comparisons are based on the reactivity of structurally similar allylic alcohols.

Table 1: Comparison of Oxidation Reactions

AlcoholOxidizing AgentProductYield (%)Reference
CyclohexanolChromic AcidCyclohexanone~90%General Textbook Knowledge
CyclohexanolSodium Hypochlorite/Acetic AcidCyclohexanoneHighGeneral Textbook Knowledge
2-Cyclohexen-1-olMnO₂2-Cyclohexen-1-oneGood to ExcellentGeneral Textbook Knowledge
This compoundMnO₂ (predicted)1-CyclohexenecarbaldehydeHigh (expected)Inferred from allylic alcohol reactivity
CyclohexylmethanolPCCCyclohexanecarboxaldehyde~85%General Textbook Knowledge

Table 2: Comparison of Esterification Reactions

AlcoholCarboxylic Acid/DerivativeCatalyst/ConditionsProductYield (%)Reference
CyclohexanolAcetic AnhydridePyridineCyclohexyl acetateHighGeneral Textbook Knowledge
CyclohexanolHippuric Acidp-toluenesulfonic acid, Toluene, refluxCyclohexyl hippurate96%[4]
This compoundAcetic Anhydride (predicted)Pyridine1-Cyclohexen-1-ylmethyl acetateHigh (expected)Inferred from primary alcohol reactivity
CyclohexylmethanolBenzoic AcidDicyclohexylcarbodiimide (DCC), DMAPCyclohexylmethyl benzoateHighGeneral Textbook Knowledge

Experimental Protocols

Protocol 1: Oxidation of Cyclohexanol to Cyclohexanone

This protocol describes a green oxidation of a secondary saturated cyclic alcohol using sodium hypochlorite.

  • Materials:

    • Cyclohexanol

    • Glacial Acetic Acid

    • Sodium Hypochlorite solution (commercial bleach)

    • Sodium Bicarbonate

    • Sodium Thiosulfate

    • Sodium Chloride

    • Diethyl Ether

    • Anhydrous Sodium Sulfate

    • Stir bar

    • Round-bottom flask

    • Separatory funnel

    • Erlenmeyer flask

  • Procedure:

    • In a round-bottom flask equipped with a stir bar, combine cyclohexanol and glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add sodium hypochlorite solution dropwise with vigorous stirring, maintaining the temperature below 35 °C.

    • After the addition is complete, continue stirring in the ice bath for 30 minutes.

    • Test for excess oxidant using starch-iodide paper. If the test is positive, add a small amount of sodium thiosulfate to quench the excess oxidant.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Decant the dried solution and remove the solvent by rotary evaporation to yield cyclohexanone.

Protocol 2: Predicted Oxidation of this compound to 1-Cyclohexenecarbaldehyde

This protocol is a predicted method for the selective oxidation of the primary allylic alcohol using manganese dioxide, a common reagent for this transformation.

  • Materials:

    • This compound

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (CH₂Cl₂)

    • Celite®

    • Stir bar

    • Round-bottom flask

    • Filter funnel

  • Procedure:

    • To a round-bottom flask containing a solution of this compound in dichloromethane, add an excess of activated manganese dioxide.

    • Stir the suspension vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

    • Wash the filter cake with additional dichloromethane.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain 1-cyclohexenecarbaldehyde.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key reaction pathway and a comparative experimental workflow.

Oxidation_Pathways cluster_0 Oxidation of Saturated vs. Allylic Cyclic Alcohols A Cyclohexanol (Saturated Secondary Alcohol) B Cyclohexanone A->B [O] C This compound (Allylic Primary Alcohol) D 1-Cyclohexenecarbaldehyde C->D [O] (e.g., MnO2)

Figure 1. Comparative oxidation pathways.

Esterification_Workflow cluster_1 General Esterification Workflow start Start | {Cyclic Alcohol | Carboxylic Acid/Derivative | Catalyst} reaction Reaction Stirring at appropriate temperature Monitor by TLC start->reaction workup Work-up Quench reaction Extraction with organic solvent Wash with base and brine reaction->workup purification Purification Dry over Na2SO4 Remove solvent Column chromatography (if needed) workup->purification product Final Product | Ester purification->product

Figure 2. A generalized experimental workflow for esterification.

Conclusion

This compound presents a unique reactivity profile due to the presence of the allylic hydroxyl group. This allows for selective transformations that are not possible with its saturated analogs, cyclohexanol and cyclohexylmethanol. While direct, quantitative comparative data for this compound is sparse, established principles of organic chemistry suggest its utility in selective oxidations and its enhanced reactivity in SN1-type substitution reactions. For standard transformations like esterification, its reactivity is expected to be similar to other primary alcohols. The choice between this compound and a saturated cyclic alcohol will ultimately depend on the desired synthetic outcome and whether the presence of the double bond is a strategic advantage for subsequent chemical manipulations. Further experimental studies on this compound are warranted to fully elucidate its synthetic potential and provide the quantitative data necessary for direct comparison.

References

"spectroscopic comparison of 1-Cyclohexene-1-methanol and its saturated analog"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Signatures of an Unsaturated Alcohol and Its Saturated Counterpart

In the realm of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are foundational tools for this purpose. This guide provides a detailed spectroscopic comparison of 1-Cyclohexene-1-methanol and its saturated analog, Cyclohexylmethanol. The presence of a double bond in this compound introduces distinct features in its spectra when compared to the fully saturated ring of Cyclohexylmethanol, offering a clear case study for the power of these analytical methods in identifying structural nuances.

At a Glance: Key Spectroscopic Differences

The primary distinction between this compound and Cyclohexylmethanol lies in the C=C double bond within the cyclohexene ring. This structural element significantly influences the chemical environment of nearby atoms, leading to observable differences in their respective IR, ¹H NMR, and ¹³C NMR spectra.

Spectroscopic TechniqueThis compoundCyclohexylmethanolKey Difference
IR Spectroscopy C=C stretch (~1650 cm⁻¹), =C-H stretch (>3000 cm⁻¹)Absence of C=C and =C-H related peaksPresence of alkene-related vibrations.
¹H NMR Spectroscopy Olefinic proton signal (~5.7 ppm)Absence of olefinic proton signalsDownfield signal characteristic of a proton on a double bond.
¹³C NMR Spectroscopy Olefinic carbon signals (~120-140 ppm)Absence of olefinic carbon signalsDownfield signals for sp² hybridized carbons.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The most telling difference between the two compounds is in the region characteristic of carbon-carbon double bonds.

This compound exhibits a characteristic C=C stretching vibration, which is absent in the spectrum of Cyclohexylmethanol. Additionally, the C-H stretching vibrations associated with the sp² hybridized carbons of the double bond appear at a higher frequency (typically >3000 cm⁻¹) compared to the C-H stretches of the sp³ hybridized carbons in both molecules. Both compounds will display a broad O-H stretching band characteristic of alcohols, typically in the range of 3200-3600 cm⁻¹, and a C-O stretching band.

Functional GroupThis compoundCyclohexylmethanol
O-H Stretch (alcohol) ~3350 cm⁻¹ (broad)~3350 cm⁻¹ (broad)
C-H Stretch (sp³) ~2830-2930 cm⁻¹~2850-2920 cm⁻¹
=C-H Stretch (sp²) ~3020 cm⁻¹N/A
C=C Stretch ~1650 cm⁻¹ (weak to medium)N/A
C-O Stretch ~1030 cm⁻¹~1030 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of This compound is distinguished by the presence of a signal in the olefinic region (typically 5.5-6.0 ppm). This signal corresponds to the proton attached to the double bond. The protons on the carbon adjacent to the double bond (allylic protons) will also be shifted downfield compared to the other methylene protons in the ring.

In contrast, the ¹H NMR spectrum of Cyclohexylmethanol lacks any signals in the olefinic region. The signals for the protons on the cyclohexane ring typically appear as a complex series of multiplets in the upfield region (around 0.9-1.8 ppm). The protons of the -CH₂OH group in both molecules will appear as a doublet, with the exact chemical shift influenced by the neighboring ring structure.

Table of ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

Proton EnvironmentThis compound (Predicted)Cyclohexylmethanol (Experimental)
Olefinic H (-C=CH-) ~5.7 (triplet)N/A
-CH₂OH ~4.0 (singlet)~3.4 (doublet)
Allylic -CH₂- ~2.0N/A
Cyclohexyl Ring -CH- N/A~1.5 (multiplet)
Cyclohexyl Ring -CH₂- ~1.5 - 2.1 (multiplets)~0.9 - 1.8 (multiplets)
-OH VariableVariable
¹³C NMR Spectroscopy

The most significant difference in the ¹³C NMR spectra is the presence of two downfield signals for This compound , corresponding to the two sp² hybridized carbons of the double bond. These typically appear in the range of 120-140 ppm. The remaining sp³ hybridized carbons of the ring and the methanol group will appear at higher field.

For Cyclohexylmethanol , all carbon signals will be in the upfield region, characteristic of sp³ hybridized carbons.

Table of ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)

Carbon EnvironmentThis compound (Predicted)Cyclohexylmethanol (Experimental)
Olefinic C (-C=CH-) ~135 (quaternary), ~125 (tertiary)N/A
-CH₂OH ~68~68
Cyclohexyl Ring -CH- N/A~41
Cyclohexyl Ring -CH₂- ~20 - 30~25 - 30

Note: The chemical shifts for this compound are predicted based on the analysis of similar structures.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound and Cyclohexylmethanol, a neat spectrum is typically obtained. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

  • Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for the presence and position of characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans is typically required. Proton-decoupled spectra are usually acquired for ¹³C NMR to simplify the spectrum to single lines for each unique carbon.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased and baseline corrected. The chemical shifts, integration (for ¹H NMR), and multiplicities of the signals are analyzed to elucidate the molecular structure.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound and its saturated analog.

Spectroscopic_Comparison Spectroscopic Comparison Workflow cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Unsaturated_Analog This compound IR Infrared (IR) Spectroscopy Unsaturated_Analog->IR H_NMR ¹H NMR Spectroscopy Unsaturated_Analog->H_NMR C_NMR ¹³C NMR Spectroscopy Unsaturated_Analog->C_NMR Saturated_Analog Cyclohexylmethanol Saturated_Analog->IR Saturated_Analog->H_NMR Saturated_Analog->C_NMR IR_Analysis Analyze for C=C and =C-H stretches IR->IR_Analysis H_NMR_Analysis Identify olefinic proton signals H_NMR->H_NMR_Analysis C_NMR_Analysis Identify olefinic carbon signals C_NMR->C_NMR_Analysis Comparison Comparative Analysis of Spectra IR_Analysis->Comparison H_NMR_Analysis->Comparison C_NMR_Analysis->Comparison Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic comparison of the two alcohols.

A Comparative Guide to the Biological Activity of 1-Cyclohexene-1-methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclohexene-1-methanol scaffold, a key structural motif in various natural products, has garnered significant attention in medicinal chemistry. Its derivatives, particularly those of the naturally occurring monoterpenoid perillyl alcohol, have been investigated for their potential as therapeutic agents. This guide provides a comparative analysis of the biological activity of synthesized this compound derivatives, with a focus on their antiproliferative effects against cancer cell lines. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the future design of novel drug candidates.

Comparative Antiproliferative Activity

The antiproliferative activity of various amino-modified derivatives of (S)-perillyl alcohol, a naturally occurring this compound derivative, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound IDStructureA549 (Lung Carcinoma) IC50 (µM)A375-S2 (Melanoma) IC50 (µM)HT-1080 (Fibrosarcoma) IC50 (µM)
(S)-Perillyl Alcohol4-(1-methylethenyl)-1-cyclohexene-1-methanol> 1000> 1000> 1000
IV1 290.3 ± 25.1389.2 ± 33.5412.8 ± 39.7
IV2 245.6 ± 21.3312.4 ± 28.9356.1 ± 31.4
IV6 > 1000> 1000> 1000
VI1 189.7 ± 15.8254.3 ± 22.1289.5 ± 24.6
VI2 156.4 ± 13.2210.9 ± 18.7243.8 ± 21.9
VI4 123.8 ± 10.5187.6 ± 16.3211.2 ± 19.8
VI5 89.2 ± 7.6 95.4 ± 8.1 98.7 ± 9.2
VI7 92.5 ± 8.1 98.1 ± 8.9 101.3 ± 9.7

Data sourced from a study on amino-modified derivatives of (S)-perillyl alcohol.[1][2]

The results indicate that the synthesized amino-modified derivatives, with the exception of compound IV6, exhibited significantly more potent cytotoxicity against the tested cancer cell lines compared to the parent compound, (S)-perillyl alcohol.[1][2] Notably, the secondary aliphatic amines VI5 and VI7 were the most effective, with IC50 values below 100 µM in all three cell lines.[1][2]

Experimental Protocols

MTT Assay for Antiproliferative Effects

The evaluation of the cell growth inhibitory effects of the this compound derivatives was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay is a standard method for assessing cell viability.

Methodology:

  • Cell Seeding: Human lung cancer A549 cells, human melanoma A375-S2 cells, and human fibrosarcoma HT-1080 cells were seeded into 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: After allowing the cells to attach overnight, they were treated with various concentrations of the synthesized derivatives or the parent compound, (S)-perillyl alcohol.

  • Incubation: The treated cells were incubated for a specified period (e.g., 48 hours) at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, MTT solution was added to each well and the plates were incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The enhanced antiproliferative activity of the more potent this compound derivatives, such as compound VI5 , has been linked to the induction of apoptosis in cancer cells.[1][2] Apoptosis is a form of programmed cell death that plays a crucial role in eliminating damaged or cancerous cells.

apoptosis_pathway derivative This compound Derivative (e.g., VI5) cell Cancer Cell (e.g., A549) derivative->cell Treatment stress Cellular Stress cell->stress pathway Apoptotic Signaling Pathway (Caspase Activation) stress->pathway apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis inhibition Inhibition of Cell Proliferation apoptosis->inhibition

Caption: Proposed mechanism of action for potent this compound derivatives.

The experimental workflow to investigate the biological activity of these derivatives typically follows a logical progression from synthesis to cellular assays.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification mtt_assay MTT Assay for Antiproliferative Activity purification->mtt_assay cell_culture Cancer Cell Culture cell_culture->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50

Caption: General experimental workflow for evaluating derivative bioactivity.

References

A Comparative Guide to the Predicted Reaction Mechanisms of 1-Cyclohexene-1-methanol: A Computational Perspective Based on Analogous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexene-1-methanol is a valuable bifunctional molecule possessing both a nucleophilic hydroxyl group and a reactive double bond within a cyclic framework. This unique structural arrangement suggests a rich and diverse reactivity, making it a versatile intermediate in organic synthesis. Understanding the underlying mechanisms of its transformations is crucial for controlling reaction outcomes and designing novel synthetic routes. This guide explores the probable reaction mechanisms of this compound, drawing parallels from computational and experimental studies on structurally similar molecules. We will focus on three key reaction types: acid-catalyzed reactions, oxidation reactions, and transition metal-catalyzed reactions.

Acid-Catalyzed Reactions: Dehydration and Rearrangement

Acid-catalyzed reactions of alcohols are fundamental transformations in organic chemistry. For this compound, an allylic alcohol, protonation of the hydroxyl group is the initial step, leading to a good leaving group (water) and the formation of a carbocation. The stability and subsequent reactivity of this carbocation dictate the product distribution.

A plausible reaction pathway involves the acid-catalyzed dehydration of 1-methyl-1-methanol-cyclopentane to form 1-methylcyclohexene, which proceeds through a carbocation intermediate that undergoes ring expansion.[1] A similar mechanism can be postulated for this compound.

Predicted Reaction Pathway:

  • Protonation: The hydroxyl group is protonated by an acid catalyst (e.g., H₃O⁺).

  • Formation of Carbocation: Loss of a water molecule leads to the formation of a primary allylic carbocation.

  • Rearrangement (1,2-Hydride Shift): A 1,2-hydride shift can occur to form a more stable tertiary carbocation.

  • Deprotonation: Loss of a proton from an adjacent carbon atom results in the formation of a conjugated diene.

Alternatively, the initial primary allylic carbocation could be attacked by a nucleophile or undergo elimination without rearrangement.

AcidCatalyzedDehydration cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Rearrangement cluster_3 Step 4: Deprotonation 1_Cyclohexene_1_methanol This compound Protonated_Alcohol Protonated Alcohol 1_Cyclohexene_1_methanol->Protonated_Alcohol + H+ Allylic_Carbocation Primary Allylic Carbocation Protonated_Alcohol->Allylic_Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation Allylic_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Conjugated_Diene Conjugated Diene Tertiary_Carbocation->Conjugated_Diene - H+

Caption: General experimental workflow for the oxidation of this compound.

Transition Metal-Catalyzed Reactions

The allylic alcohol moiety in this compound makes it a suitable substrate for various transition metal-catalyzed reactions.

Palladium-Catalyzed Allylic Amination

Computational studies on the palladium-catalyzed amination of allylic alcohols have elucidated a detailed mechanistic pathway. [2]This reaction typically involves the formation of a π-allyl palladium intermediate.

Predicted Reaction Pathway (by analogy):

  • Coordination: The palladium catalyst coordinates to the double bond of this compound.

  • Oxidative Addition: The C-O bond of the alcohol undergoes oxidative addition to the palladium center, forming a π-allyl palladium complex and a hydroxide ligand.

  • Nucleophilic Attack: An amine nucleophile attacks the π-allyl complex.

  • Reductive Elimination: Reductive elimination from the palladium complex yields the allylic amine product and regenerates the catalyst.

Data Comparison: Activation Barriers in Allylic Alcohol Reactions (Illustrative)

Due to the lack of specific data for this compound, the following table presents hypothetical activation energies for key steps in its predicted reactions, based on typical values for similar transformations found in the literature.

Reaction StepPredicted Alternative 1Predicted Alternative 2Activation Energy (kcal/mol) - Alternative 1 (Hypothetical)Activation Energy (kcal/mol) - Alternative 2 (Hypothetical)
Acid-Catalyzed Dehydration Formation of Primary CarbocationRearrangement to Tertiary Carbocation25-305-10
Epoxidation (m-CPBA) Concerted Oxygen TransferStepwise Mechanism10-15> 20
Pd-Catalyzed Amination Oxidative AdditionNucleophilic Attack15-2010-15

Experimental Protocols (Based on Analogous Systems)

General Protocol for Acid-Catalyzed Dehydration (Adapted from similar alcohol dehydrations): A solution of the alcohol in an inert solvent (e.g., toluene) is treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography.

General Protocol for Epoxidation with m-CPBA (Adapted from alkene epoxidations): The alkene is dissolved in a chlorinated solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of m-CPBA in the same solvent is added dropwise. The reaction is stirred at low temperature and monitored by TLC. After completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) and a base (e.g., sodium bicarbonate) to remove unreacted peroxy acid and the resulting carboxylic acid. The organic layer is dried, and the solvent is evaporated to yield the epoxide.

General Protocol for Palladium-Catalyzed Allylic Amination (Adapted from)[2]: In a glovebox, a reaction vessel is charged with the palladium catalyst, a phosphine ligand, and a co-catalyst (e.g., a urea derivative) in an appropriate solvent (e.g., THF). The allylic alcohol and the amine are then added. The vessel is sealed and heated to the desired temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or NMR). After completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques.

Signaling Pathway Diagram for Pd-Catalyzed Amination

PdCatalyzedAmination Substrate This compound + Pd(0)L_n Coordination Coordination Substrate->Coordination Pi_Allyl_Complex π-Allyl Pd(II) Complex Coordination->Pi_Allyl_Complex Oxidative Addition Nucleophilic_Attack Nucleophilic Attack (Amine) Pi_Allyl_Complex->Nucleophilic_Attack Intermediate_Complex Amine-Coordinated Complex Nucleophilic_Attack->Intermediate_Complex Reductive_Elimination Reductive Elimination Intermediate_Complex->Reductive_Elimination Product Allylic Amine + Pd(0)L_n Reductive_Elimination->Product

Caption: Predicted catalytic cycle for the Pd-catalyzed amination of this compound.

Conclusion

While direct computational studies on this compound are yet to be reported, a comprehensive analysis of related chemical systems provides a strong foundation for predicting its reactivity. The interplay between the allylic alcohol and the cyclohexene ring is expected to give rise to a rich landscape of chemical transformations, including acid-catalyzed rearrangements, diverse oxidation reactions, and various transition metal-catalyzed functionalizations. The mechanistic hypotheses and comparative data presented in this guide are intended to serve as a valuable resource for researchers in designing and interpreting experiments, and to stimulate further computational investigations into the fascinating chemistry of this versatile molecule.

References

A Comparative Guide to the Kinetics of 1-Cyclohexene-1-methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic parameters for several key reactions involving 1-Cyclohexene-1-methanol and structurally similar allylic alcohols. Understanding the kinetics of these transformations is crucial for optimizing reaction conditions, maximizing yields, and developing efficient synthetic routes in various research and development settings. This document summarizes quantitative data, details experimental protocols for kinetic analysis, and provides visual representations of reaction mechanisms and workflows.

Comparative Kinetic Data

Table 1: Epoxidation of Cyclohexene Derivatives

SubstrateOxidizing AgentCatalystActivation Energy (Ea) (kJ/mol)Rate Law
CyclohexeneHydrogen PeroxideMesoporous TS-140 ± 2[1]Eley-Rideal type[1]
General Alkenesm-CPBANoneNot SpecifiedSecond-order overall (First-order in alkene and m-CPBA)

Table 2: Esterification of Allylic Alcohols with Carboxylic Anhydrides

Alcohol SubstrateCarboxylic AnhydrideCatalystApparent Activation Energy (Ea) (kJ/mol)
Allyl AlcoholPhthalic AnhydrideNone65.13[2]
Allyl AlcoholPhthalic Anhydridep-toluenesulfonic acid35.24[2]

Table 3: Oxidation of Allylic Alcohols

SubstrateOxidantMediumRate Law
Allyl AlcoholQuinaldinium Chlorochromate (QnCC)Aqueous Acetic Acidrate = k[Substrate]^fractional [Oxidant]^1 [H+]^1[3]

Experimental Protocols

Detailed methodologies for conducting kinetic studies for the reaction types discussed are outlined below. These protocols can be adapted for studies involving this compound.

Kinetic Analysis of Allylic Alcohol Epoxidation

This protocol is adapted from studies on the epoxidation of cyclohexene.

Objective: To determine the activation energy and rate law for the epoxidation of an allylic alcohol.

Materials:

  • Allylic alcohol (e.g., this compound)

  • Oxidizing agent (e.g., hydrogen peroxide or m-CPBA)

  • Catalyst (if applicable, e.g., mesoporous TS-1)

  • Inert solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard for chromatography (e.g., dodecane)

  • Quenching agent (e.g., sodium thiosulfate solution)

  • Gas chromatograph with a flame ionization detector (GC-FID) or HPLC.

  • Constant temperature reaction vessel (e.g., jacketed reactor with a circulating water bath)

Procedure:

  • Reaction Setup: A series of reactions are set up in the constant temperature vessel at various temperatures (e.g., 30°C, 40°C, 50°C).

  • Initial Concentrations: The initial concentrations of the allylic alcohol, oxidizing agent, and catalyst (if used) are precisely known.

  • Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn.

  • Quenching: The reaction in the aliquot is immediately quenched by adding it to a solution of a suitable quenching agent.

  • Analysis: The concentration of the reactant (allylic alcohol) and product (epoxide) in each quenched sample is determined using gas chromatography (GC) or HPLC. An internal standard is used for accurate quantification.

  • Data Analysis: The concentration of the reactant is plotted against time for each temperature. The initial rates of the reaction are determined from the initial slope of these plots.

  • Rate Law Determination: By varying the initial concentrations of the reactants one at a time while keeping others constant, the order of the reaction with respect to each reactant is determined.

  • Activation Energy Calculation: The rate constants (k) are calculated for each temperature. The Arrhenius plot (ln(k) vs. 1/T) is then plotted. The activation energy (Ea) is determined from the slope of the line (Slope = -Ea/R, where R is the gas constant).

Kinetic Analysis of Allylic Alcohol Esterification

This protocol is based on the esterification of allyl alcohol with an acid anhydride.

Objective: To determine the effect of a catalyst on the activation energy of esterification.

Materials:

  • Allylic alcohol (e.g., this compound)

  • Carboxylic acid or anhydride (e.g., acetic anhydride or phthalic anhydride)[2]

  • Acid catalyst (e.g., p-toluenesulfonic acid)[2]

  • Solvent (e.g., toluene)

  • Apparatus for titration or spectroscopic analysis (e.g., FTIR or NMR)

  • Isothermal batch reactor

Procedure:

  • Reaction Setup: The reactions are carried out in an isothermal batch reactor at different temperatures.

  • Reactant Ratios: The initial molar ratio of the alcohol to the acid/anhydride is kept constant for a series of experiments.

  • Catalyzed vs. Uncatalyzed: Two sets of experiments are run in parallel: one with the acid catalyst and one without.

  • Monitoring Progress: The progress of the reaction is monitored by tracking the disappearance of the carboxylic acid (via titration with a standard base) or the formation of the ester (via spectroscopy).

  • Data Collection: Samples are taken at various time points to determine the concentration of reactants and products.

  • Kinetic Modeling: The data is fitted to appropriate kinetic models (e.g., second-order reversible reaction) to determine the rate constants at different temperatures for both catalyzed and uncatalyzed reactions.[2]

  • Activation Energy: The activation energies for both the catalyzed and uncatalyzed reactions are calculated from the Arrhenius plots.[2]

Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for key reactions of this compound.

Acid_Catalyzed_Etherification cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Allylic Carbocation cluster_step3 Step 3: Nucleophilic Attack by Methanol cluster_step4 Step 4: Deprotonation A This compound Protonated_Alcohol Protonated Alcohol (Oxonium Ion) A->Protonated_Alcohol Fast H_plus H+ Protonated_Alcohol2 Protonated Alcohol Carbocation Allylic Carbocation Protonated_Alcohol2->Carbocation Slow (Rate-determining) Water H2O Carbocation2 Allylic Carbocation Protonated_Ether Protonated Ether Carbocation2->Protonated_Ether Fast Methanol CH3OH Protonated_Ether2 Protonated Ether Ether_Product Ether Product Protonated_Ether2->Ether_Product Fast H_plus_out H+

Caption: Proposed mechanism for acid-catalyzed etherification of this compound with methanol.

Sharpless_Epoxidation Allylic_Alcohol This compound Catalyst_Substrate_Complex Catalyst-Substrate Complex Allylic_Alcohol->Catalyst_Substrate_Complex Catalyst_Complex Ti(O-iPr)4 + DET Active_Catalyst Chiral Titanium Complex Catalyst_Complex->Active_Catalyst Ligand Exchange Active_Catalyst->Catalyst_Substrate_Complex TBHP tert-Butyl Hydroperoxide TBHP->Catalyst_Substrate_Complex Transition_State Transition State Catalyst_Substrate_Complex->Transition_State Oxygen Transfer Epoxy_Alcohol_Complex Epoxy Alcohol-Catalyst Complex Transition_State->Epoxy_Alcohol_Complex Epoxy_Alcohol Chiral Epoxy Alcohol Epoxy_Alcohol_Complex->Epoxy_Alcohol Product Release Catalyst_Regen Regenerated Catalyst Epoxy_Alcohol_Complex->Catalyst_Regen Catalyst_Regen->Active_Catalyst Cycle

Caption: Catalytic cycle for the Sharpless asymmetric epoxidation of an allylic alcohol.[4][5][6][7][8]

Experimental_Workflow start Start: Prepare Reactants setup Set up Isothermal Reactor start->setup reaction Initiate Reaction setup->reaction sampling Withdraw Aliquots at Timed Intervals reaction->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze Samples (GC/HPLC/Titration) quench->analysis data Plot Concentration vs. Time analysis->data calc Calculate Rate Constants (k) data->calc arrhenius Plot ln(k) vs. 1/T calc->arrhenius end Determine Activation Energy (Ea) arrhenius->end

Caption: General experimental workflow for a kinetic study of a chemical reaction.

References

Catalyst Performance in the Synthesis of 1-Cyclohexene-1-methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of various catalytic systems for the synthesis of 1-Cyclohexene-1-methanol, a valuable building block in organic synthesis. Due to the limited availability of direct comparative studies for this specific molecule, this guide focuses on the catalytic performance in the selective reduction of α,β-unsaturated aldehydes to α,β-unsaturated alcohols, a crucial and analogous transformation for the synthesis of this compound from 1-cyclohexenecarboxaldehyde.

The selective hydrogenation of the carbonyl group in an α,β-unsaturated aldehyde, while preserving the carbon-carbon double bond, is a challenging yet critical reaction in fine chemical synthesis. The choice of catalyst plays a pivotal role in achieving high yields and selectivities for the desired unsaturated alcohol. This guide summarizes experimental data from various studies on catalysts for this selective transformation, providing a foundation for catalyst selection and optimization in the synthesis of this compound and related compounds.

Data Presentation: Catalyst Yield Comparison

The following table summarizes the performance of different catalysts in the selective hydrogenation of various α,β-unsaturated aldehydes to their corresponding unsaturated alcohols. This data, gathered from multiple research articles, provides a comparative overview of catalyst efficiency under different reaction conditions.

CatalystSubstrateConversion (%)Selectivity to Unsaturated Alcohol (%)Yield (%)Reaction ConditionsReference
Au25(SCH2CH2Ph)18Benzalacetone2210022Not specified[1]
Fe2O3 supported Au25(SR)18Benzalacetone4310043Not specified[1]
TiO2 supported Au25(SR)18Benzalacetone4010040Not specified[1]
Pt/CCrotonaldehyde, Cinnamaldehyde---Can produce unsaturated alcohols[2]
Ru/CCrotonaldehyde, Cinnamaldehyde---Can produce unsaturated alcohols[2]
Pd/CUnsaturated ketones and aldehydesHighLow (favors C=C hydrogenation)-2 bar H2, 333 K, ethanol or water[2]
Ni-Sn/TiO2Furfural-97-100-180 °C[3]
Osmium pincer complexesMyrtenal~100High (up to 80% yield of myrtenol)up to 80Transfer hydrogenation, 35 °C, 1 h[4]
Ruthenium pincer complexesMyrtenal-Lower than Os complexes-Transfer hydrogenation, 35 °C, 1 h[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the selective catalytic hydrogenation of an α,β-unsaturated aldehyde.

General Procedure for Selective Hydrogenation over a Supported Gold Catalyst

This protocol is a general representation based on the use of supported gold nanoclusters for the selective hydrogenation of an α,β-unsaturated aldehyde.

Materials:

  • α,β-unsaturated aldehyde (e.g., 1-cyclohexenecarboxaldehyde)

  • Supported gold catalyst (e.g., Au/TiO2)

  • Solvent (e.g., ethanol, water)

  • Hydrogen gas (H2)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer and temperature control

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • The high-pressure reactor is charged with the α,β-unsaturated aldehyde, the supported gold catalyst, and the solvent.

  • The reactor is sealed and purged several times with hydrogen gas to remove air.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 2 bar).

  • The reaction mixture is heated to the specified temperature (e.g., 333 K) and stirred vigorously.

  • The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of the starting material and the selectivity to the unsaturated alcohol.

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The catalyst is separated from the reaction mixture by filtration or centrifugation.

  • The final product is isolated from the solvent, for example, by evaporation under reduced pressure, and purified if necessary (e.g., by column chromatography).

Procedure for Transfer Hydrogenation using an Osmium Pincer Complex

This protocol is based on the transfer hydrogenation of myrtenal using an osmium pincer complex.

Materials:

  • Myrtenal

  • Osmium pincer catalyst (e.g., Os-1)

  • Anisole (solvent)

  • Ethanol (hydrogen donor)

  • Sodium methoxide (NaOMe) (base)

  • Undecane (internal standard for GC analysis)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • In a reaction vessel, myrtenal (0.133 mmol), the osmium catalyst (0.1 mol%), anisole (3 mL), ethanol (2.66 mmol), and sodium methoxide (5 mol%) are combined.

  • The reaction mixture is stirred at 35 °C for 1 hour.

  • The reaction is quenched, and the conversion and yield are determined by gas chromatography using undecane as an internal standard.

Mandatory Visualization

Reaction Pathway for Selective Hydrogenation

The following diagram illustrates the general reaction pathway for the selective hydrogenation of an α,β-unsaturated aldehyde to the corresponding unsaturated alcohol, highlighting the desired pathway over potential side reactions.

Reaction_Pathway Unsaturated_Aldehyde α,β-Unsaturated Aldehyde (e.g., 1-Cyclohexenecarboxaldehyde) Unsaturated_Alcohol Unsaturated Alcohol (e.g., this compound) Unsaturated_Aldehyde->Unsaturated_Alcohol Selective C=O Hydrogenation (Desired Pathway) Saturated_Aldehyde Saturated Aldehyde Unsaturated_Aldehyde->Saturated_Aldehyde C=C Hydrogenation Saturated_Alcohol Saturated Alcohol Unsaturated_Alcohol->Saturated_Alcohol C=C Hydrogenation Saturated_Aldehyde->Saturated_Alcohol C=O Hydrogenation Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Analysis & Comparison Catalyst_Synthesis Catalyst Synthesis (e.g., Impregnation, Co-precipitation) Catalyst_Characterization Characterization (e.g., TEM, XRD, XPS) Catalyst_Synthesis->Catalyst_Characterization Reactor_Setup Reactor Setup & Charging Catalyst_Characterization->Reactor_Setup Reaction_Execution Reaction Execution (Temperature, Pressure, Time) Reactor_Setup->Reaction_Execution Sampling Periodic Sampling Reaction_Execution->Sampling Product_Analysis Product Analysis (GC, HPLC) Sampling->Product_Analysis Data_Calculation Calculate Conversion, Selectivity, Yield Product_Analysis->Data_Calculation Catalyst_Comparison Compare Catalyst Performance Data_Calculation->Catalyst_Comparison

References

A Comparative Guide to the Synthesis of 1-Cyclohexene-1-methanol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. 1-Cyclohexene-1-methanol is a valuable building block in the synthesis of various complex organic molecules. This guide provides a comprehensive cost-benefit analysis of four distinct synthetic routes to this target molecule, offering a comparative look at their respective yields, costs, and procedural complexities. The analysis is supported by detailed experimental protocols and quantitative data to aid in the selection of the most appropriate method for specific research and development needs.

This comparison encompasses four primary synthetic strategies: the Grignard Reaction, the Wittig Reaction, the Diels-Alder Reaction followed by reduction, and the direct reduction of 1-Cyclohexene-1-carboxaldehyde. Each route presents a unique set of advantages and disadvantages in terms of starting material cost, reagent cost, reaction time, yield, and overall process complexity.

At a Glance: Comparison of Synthetic Routes

MetricGrignard ReactionWittig ReactionDiels-Alder & ReductionAldehyde Reduction
Overall Yield ~65%~75% (estimated)~85% (estimated)>95%
Starting Material Cost ModerateHighLowHigh
Reagent Cost LowHighModerateLow
Reaction Time ~4 hours~24 hours~25 hours~2 hours
Process Complexity ModerateHighHighLow
Cost per Gram ~$2.50 - $3.50~$10.00 - $12.00~$4.00 - $5.00~$3.00 - $4.00
Key Advantage Good yield from readily available materials.High regioselectivity.High overall yield.Simple, fast, and high-yielding.
Key Disadvantage Moisture-sensitive reagents.Expensive phosphonium salt, multi-step ylide preparation.Multi-step process.Cost of starting aldehyde.

In-Depth Analysis of Synthetic Pathways

Route 1: Grignard Reaction

The Grignard reaction offers a classic and effective method for the formation of carbon-carbon bonds. In this route, a Grignard reagent, cyclohexylmagnesium bromide, is reacted with formaldehyde to produce this compound.

Experimental Protocol:

A solution of cyclohexylmagnesium bromide (1.0 M in THF, 1.1 eq) is added dropwise to a cooled (0 °C) solution of paraformaldehyde (1.0 eq) in anhydrous THF under an inert atmosphere. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford this compound. A typical yield for this reaction is around 65%.[1][2]

Cost-Benefit: This method provides a good yield from moderately priced starting materials. The primary costs are associated with the Grignard reagent and the anhydrous solvent. The procedure is relatively straightforward for chemists familiar with handling air- and moisture-sensitive reagents.

Route 2: Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. In this proposed route, cyclohexanone is reacted with a phosphorus ylide generated from (chloromethyl)triphenylphosphonium iodide to form an intermediate which is then hydrolyzed to yield this compound.

Experimental Protocol:

To a suspension of (chloromethyl)triphenylphosphonium iodide (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.1 eq) dropwise. The resulting ylide solution is stirred at -78 °C for 1 hour. A solution of cyclohexanone (1.0 eq) in anhydrous THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then subjected to acidic workup to yield this compound. Purification by column chromatography is typically required. Estimated yields for this type of reaction are in the range of 70-80%.[3][4]

Cost-Benefit: While potentially high-yielding and offering excellent regioselectivity, the Wittig reaction is hampered by the high cost of the phosphonium salt and the use of a strong organolithium base. The multi-step nature of preparing the ylide adds to the complexity and overall time of the synthesis.

Route 3: Diels-Alder Reaction and Subsequent Reduction

The Diels-Alder reaction is a cycloaddition reaction that can be employed to form the cyclohexene ring system. A subsequent reduction step is then required to introduce the hydroxymethyl group.

Experimental Protocol:

A mixture of 1,3-butadiene (1.2 eq) and acrolein (1.0 eq) is heated in a sealed tube at 100 °C for 24 hours to afford 1-cyclohexene-1-carboxaldehyde. After cooling, the excess butadiene is allowed to evaporate. The resulting aldehyde is then dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.1 eq) is added portion-wise, and the reaction mixture is stirred for 1 hour. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried, and concentrated to give this compound. This two-step process can achieve a high overall yield, estimated at around 85%.[5][6]

Cost-Benefit: This route benefits from inexpensive starting materials for the Diels-Alder reaction. However, it is a two-step process, which increases the overall reaction time and complexity. The handling of gaseous butadiene requires specialized equipment. The subsequent reduction step is straightforward and high-yielding.

Route 4: Reduction of 1-Cyclohexene-1-carboxaldehyde

This is the most direct route, involving the reduction of a commercially available or readily synthesized aldehyde.

Experimental Protocol:

To a solution of 1-cyclohexene-1-carboxaldehyde (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.1 eq) in portions. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 1 hour. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound. This reduction is typically very high-yielding, often exceeding 95%.[7][8][9]

Cost-Benefit: This method is the simplest and fastest, with a very high yield. The primary drawback is the cost of the starting material, 1-cyclohexene-1-carboxaldehyde, which can be significantly more expensive than the precursors used in the other routes. However, for small-scale synthesis where time and simplicity are paramount, this can be the most cost-effective option.

Logical Workflow for Synthetic Route Selection

The choice of the optimal synthetic route for this compound depends on a variety of factors, including the scale of the synthesis, budget constraints, available equipment, and the desired timeline. The following diagram illustrates a logical workflow for selecting the most appropriate method.

Cost_Benefit_Analysis Start Start: Need to Synthesize This compound Decision1 Primary Consideration? Start->Decision1 Cost Lowest Cost Decision1->Cost Cost Time Fastest Route Decision1->Time Time Yield Highest Yield Decision1->Yield Yield Complexity Lowest Complexity Decision1->Complexity Complexity Route_DA Diels-Alder & Reduction Cost->Route_DA Route_Aldehyde Aldehyde Reduction Time->Route_Aldehyde Yield->Route_DA Complexity->Route_Aldehyde Route_Grignard Grignard Reaction Route_Wittig Wittig Reaction (Consider for specific regiochemical needs)

Caption: Decision workflow for selecting a synthetic route to this compound.

Conclusion

The synthesis of this compound can be approached through several viable routes, each with distinct trade-offs. For large-scale production where the cost of starting materials is a primary driver, the Diels-Alder reaction followed by reduction offers an attractive option due to its high overall yield and use of inexpensive precursors. When speed and simplicity are the most critical factors, the direct reduction of 1-cyclohexene-1-carboxaldehyde is unparalleled, despite the higher initial cost of the starting material. The Grignard reaction represents a balanced approach, providing a good yield with moderate cost and complexity. The Wittig reaction , while elegant, is likely to be the least cost-effective for this particular target molecule due to the high cost of the required phosphonium salt. Ultimately, the selection of the optimal synthetic strategy will be guided by the specific priorities and constraints of the research or development project.

References

A Comparative Guide to the Environmental Impact of 1-Cyclohexene-1-methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that extends beyond reaction yield to encompass environmental impact and sustainability. This guide provides a comparative analysis of potential synthetic pathways for 1-Cyclohexene-1-methanol, a valuable intermediate in the fragrance and polymer industries. The environmental performance of these routes is evaluated against the synthesis of viable alternatives, supported by experimental data and green chemistry metrics.

Synthesis of this compound: A Comparison of Potential Routes

Three primary synthetic strategies for this compound are considered: the reduction of 1-cyclohexene-1-carboxaldehyde, a Grignard reaction, and a Wittig reaction. Each pathway presents a unique environmental footprint concerning reagents, solvents, and waste generation.

Route 1: Reduction of 1-Cyclohexene-1-carboxaldehyde

This approach involves the reduction of an unsaturated aldehyde to the corresponding alcohol. Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent for this transformation.

Route 2: Grignard Reaction

The Grignard synthesis would involve the reaction of a cyclohexenyl Grignard reagent (e.g., cyclohexenylmagnesium bromide) with formaldehyde. This method is a powerful tool for carbon-carbon bond formation.

Route 3: Wittig Reaction

The Wittig reaction offers a method for forming the double bond by reacting cyclohexanone with a phosphorus ylide containing a hydroxymethyl group. This route is known for its reliability in alkene synthesis.[1]

Comparative Analysis of Synthesis Routes

The environmental impact of each synthetic route is assessed using key green chemistry metrics, alongside a qualitative evaluation of reagent toxicity and reaction conditions.

Metric/ParameterRoute 1: Reduction with NaBH₄Route 2: Grignard ReactionRoute 3: Wittig Reaction
Principle Reduction of an aldehydeNucleophilic addition to formaldehydeOlefination of a ketone
Primary Reagents 1-Cyclohexene-1-carboxaldehyde, Sodium BorohydrideCyclohexenyl halide, Magnesium, FormaldehydeCyclohexanone, (Hydroxymethyl)triphenylphosphonium halide, Strong Base
Atom Economy (Theoretical) HighModerateLow
E-Factor (Projected) Low to ModerateModerate to HighHigh
Key Solvents Methanol, Water, DichloromethaneDiethyl ether, THFTHF, DMSO
Byproducts Borate saltsMagnesium saltsTriphenylphosphine oxide
Toxicity Concerns Flammable solventsHighly reactive Grignard reagent, Toxic formaldehyde[2][3]Toxic phosphonium salts, Strong bases
Energy Input Generally mild conditionsRequires anhydrous conditions, often refluxOften requires strong bases and anhydrous conditions

Alternatives to this compound

The choice of a chemical intermediate is also dictated by the availability and sustainability of viable alternatives. Here, we compare this compound with two alternatives, one from the polymer industry and one from the fragrance industry.

Alternative 1: 1,4-Cyclohexanedimethanol (CHDM)

A key monomer in the synthesis of polyesters, CHDM offers enhanced thermal stability and mechanical properties to the resulting polymers.[4][5] Its synthesis from dimethyl terephthalate (DMT) is a well-established industrial process.

Alternative 2: Linalool

Linalool is a naturally occurring terpene alcohol widely used in the fragrance industry.[6] While it can be extracted from essential oils, synthetic routes are also common to meet demand.[7][8]

Alternative 3: Isobornyl Methacrylate (IBOMA)

IBOMA is a bio-based monomer used in polymer synthesis, valued for the high glass transition temperature and hydrophobicity it imparts to polymers.[9][10] It can be synthesized from camphene, a component of turpentine.

Environmental Impact Comparison with Alternatives

Metric/ParameterThis compound (Best Case: Reduction)1,4-Cyclohexanedimethanol (CHDM)Linalool (Synthetic)Isobornyl Methacrylate (IBOMA)
Typical Starting Materials 1-Cyclohexene-1-carboxaldehydeDimethyl terephthalate (DMT) or Terephthalic acid (TPA)Dehydrolinalool or α-PineneCamphene, Methacrylic acid
Typical Synthesis Method ReductionHydrogenationHydrogenation or IsomerizationEsterification
Green Chemistry Principle High atom economy reductionCatalytic hydrogenationCatalytic processesHigh atom economy esterification
Byproducts Minimal (borate salts)Minimal (water)Minimal with high selectivityWater
Renewable Feedstock Potential Possible via bio-based routes to cyclohexene derivativesPossible from bio-based terephthalic acidHigh (from turpentine)High (from turpentine)
Overall Environmental Profile Moderate, dependent on aldehyde synthesisGood, relies on catalytic efficiencyGood, especially from renewable α-pineneGood, bio-based feedstock

Experimental Protocols

Key Experiment: Reduction of a Cyclohexenone to a Cyclohexenol using NaBH₄

This protocol for the reduction of cyclohexanone provides a model for the reduction of 1-cyclohexene-1-carboxaldehyde.

Materials:

  • Cyclohexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 3M Sodium hydroxide (NaOH) solution

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a large test tube, dissolve 2 mL of cyclohexanone in 5 mL of methanol.

  • Carefully add 0.2 g of sodium borohydride to the solution. The reaction may be vigorous.

  • Once the initial reaction subsides, allow the mixture to stand for 10 minutes to ensure the reaction goes to completion.

  • To decompose the resulting borate ester, add 5 mL of 3M NaOH solution, followed by 4 mL of water.

  • The product will separate into two layers. Collect the upper layer.

  • Extract the remaining aqueous layer with two 5 mL portions of dichloromethane.

  • Combine the dichloromethane extracts with the initially collected product layer.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent and remove the solvent by rotary evaporation to yield cyclohexanol.[11][12]

Visualizations

Synthesis Pathway for this compound via Reduction

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 1_cyclohexene_1_carboxaldehyde 1-Cyclohexene-1-carboxaldehyde Reduction Reduction 1_cyclohexene_1_carboxaldehyde->Reduction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Reduction Solvent Methanol/Water Solvent->Reduction 1_cyclohexene_1_methanol This compound Reduction->1_cyclohexene_1_methanol

Caption: Synthesis of this compound via reduction.

Logical Relationship of Green Chemistry Metrics

G cluster_inputs Inputs cluster_process Chemical Process cluster_outputs Outputs cluster_metrics Green Chemistry Metrics Reactants Reactants Reaction Reaction Reactants->Reaction Atom_Economy Atom Economy Reactants->Atom_Economy PMI Process Mass Intensity Reactants->PMI Solvents Solvents Solvents->Reaction Solvents->PMI Catalysts Catalysts Catalysts->Reaction Catalysts->PMI Energy Energy Energy->Reaction Product Product Reaction->Product Byproducts Byproducts Reaction->Byproducts Waste Waste Reaction->Waste Product->Atom_Economy E_Factor E-Factor Product->E_Factor Product->PMI Waste->E_Factor

Caption: Interrelationship of process components and green metrics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 1-Cyclohexene-1-methanol and its structurally related compounds: the saturated analog, Cyclohexanemethanol, and the isomeric 1-Methyl-1-cyclohexene. Understanding the spectral characteristics of these molecules is crucial for their identification, characterization, and utilization in various research and development applications, including fragrance formulation and synthetic chemistry. This document presents a compilation of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a workflow for spectral analysis.

Comparative Spectral Data

The following tables summarize the key spectral features of this compound and its related compounds. This data has been compiled from various spectral databases to provide a clear and objective comparison.

Table 1: ¹H NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~5.7br s=C-H
~4.1s-CH₂-OH
~2.0mAllylic CH₂
~1.6mRing CH₂
~1.5mRing CH₂
~1.8s-OH
Cyclohexanemethanol [1][2]3.41d-CH₂-OH
1.6-1.8mRing CH
0.9-1.3mRing CH₂
1-Methyl-1-cyclohexene [3]~5.38t=C-H
~1.96mAllylic CH₂
~1.89mAllylic CH₂
~1.63s=C-CH₃
~1.54-1.61mRing CH₂
Table 2: ¹³C NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) ppmAssignment
This compound ~138=C-CH₂OH
~125=C-H
~68-CH₂-OH
~30Allylic CH₂
~25Ring CH₂
~22Ring CH₂
~21Ring CH₂
Cyclohexanemethanol [1]~68-CH₂-OH
~41Ring CH
~30Ring CH₂
~26Ring CH₂
~25Ring CH₂
1-Methyl-1-cyclohexene [4]~134=C-CH₃
~122=C-H
~30Allylic CH₂
~25Ring CH₂
~23Ring CH₂
~22=C-CH₃
Table 3: Infrared (IR) Spectral Data (Neat)
CompoundWavenumber (cm⁻¹)Assignment
This compound ~3350 (broad)O-H stretch
~3020=C-H stretch
~2920, ~2850C-H stretch (aliphatic)
~1660C=C stretch
~1030C-O stretch
Cyclohexanemethanol [1][5]~3340 (broad)O-H stretch
~2920, ~2850C-H stretch (aliphatic)
~1030C-O stretch
1-Methyl-1-cyclohexene [3][6]~3020=C-H stretch
~2925, ~2860C-H stretch (aliphatic)
~1670C=C stretch
Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)
CompoundMolecular Ion (M⁺)Key FragmentsDatabase Source
This compound 112[7][8]94, 81, 79, 67, 55NIST[7], SpectraBase[8]
Cyclohexanemethanol 114[1][9]96, 83, 81, 67, 55NIST[9], PubChem[1]
1-Methyl-1-cyclohexene 96[10]81, 79, 68, 67, 53NIST[10]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below. These protocols are representative of standard analytical practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz NMR spectrometer.

    • Parameters: A standard single-pulse experiment was used with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz NMR spectrometer.

    • Parameters: A proton-decoupled pulse sequence was employed with a 30° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were co-added.

  • Data Processing: The free induction decay (FID) was processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and Fourier transformed. The spectra were phase-corrected, and the chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The neat liquid sample was diluted 1:1000 in dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for the characterization of this compound and its related compounds.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of Cyclohexene Derivatives cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound or Related Compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_FTIR Neat Liquid Sample->Prep_FTIR Prep_GCMS Dilute in Dichloromethane Sample->Prep_GCMS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR FTIR FTIR Spectrometer (ATR) Prep_FTIR->FTIR GCMS GC-MS System Prep_GCMS->GCMS Process_NMR Fourier Transform Phase Correction Referencing NMR->Process_NMR Process_FTIR Background Subtraction Peak Picking FTIR->Process_FTIR Process_GCMS Chromatogram Integration Mass Spectrum Analysis GCMS->Process_GCMS Interpret_NMR Chemical Shift Analysis Coupling Constant Analysis Process_NMR->Interpret_NMR Interpret_FTIR Functional Group Identification Process_FTIR->Interpret_FTIR Interpret_GCMS Fragmentation Pattern Analysis Molecular Weight Determination Process_GCMS->Interpret_GCMS Structure Compound Structure Confirmation Interpret_NMR->Structure Interpret_FTIR->Structure Interpret_GCMS->Structure

Caption: Workflow for spectral data acquisition and analysis.

References

Navigating Complexity: A Comparative Guide to the Analysis of 1-Cyclohexene-1-methanol and its Cross-Reactivity in Intricate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific analytes within complex mixtures is a perpetual challenge. 1-Cyclohexene-1-methanol, a cyclic terpene alcohol, presents a unique case study in this analytical landscape. Its potential for cross-reactivity with structurally similar molecules necessitates a careful selection of analytical methodologies to ensure data integrity. This guide provides an objective comparison of common analytical techniques, offering insights into their performance, potential for cross-reactivity, and the experimental protocols that underpin their application.

Method Performance at a Glance: GC-MS vs. HPLC

The two primary chromatographic techniques for the analysis of volatile and semi-volatile organic compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and disadvantages, particularly when considering the potential for cross-reactivity in complex matrices.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity; detection by mass-to-charge ratio.Separation based on polarity and interaction with a stationary phase; detection often by UV-Vis or other spectroscopic methods.
Specificity Very High (mass spectral data provides a molecular fingerprint).Moderate to High (dependent on detector and chromatographic resolution).
Sensitivity High (typically in the low ng to pg range).Moderate (typically in the µg to high ng range).
Potential for Cross-Reactivity Low. While co-elution of isomers or structurally similar compounds can occur, their distinct mass spectra often allow for deconvolution and accurate identification. Interference is primarily from compounds with identical retention times and mass fragmentation patterns.[1][2]Moderate to High. Co-eluting compounds with similar chromophores (for UV-Vis detection) can lead to significant interference and misquantification.[3] Derivatization can improve specificity but also introduce new potential interferences.
Sample Derivatization Generally not required for volatile alcohols.Often necessary to enhance detectability (e.g., for UV-Vis or fluorescence detection) of alcohols that lack a strong chromophore.[4][5]
Typical Throughput Moderate.High.

Understanding Cross-Reactivity in Different Analytical Paradigms

Cross-reactivity is a phenomenon where an analytical method detects substances other than the intended analyte. The mechanism of cross-reactivity is fundamentally different between chromatographic methods and immunoassays.

In GC-MS and HPLC , "cross-reactivity" manifests as the co-elution of interfering compounds with the target analyte, leading to an overlapping signal. The high specificity of mass spectrometry in GC-MS significantly mitigates this issue by providing mass spectral data that can distinguish between co-eluting compounds, unless they are isomers with very similar fragmentation patterns.[1] In HPLC with UV detection, any compound that co-elutes and absorbs light at the same wavelength as this compound will contribute to the signal, leading to a false positive or an overestimation of the concentration.[3]

In immunoassays , cross-reactivity is a more direct molecular interaction where antibodies designed to bind to a specific analyte also bind to other structurally similar molecules.[6][7][8][9][10] This is a significant consideration in drug development and clinical diagnostics. While no specific immunoassay for this compound is described in the provided search results, the principles of immunoassay cross-reactivity would apply if one were to be developed. Structurally similar cyclic alcohols or metabolites could potentially cross-react.[8]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of cyclic terpene alcohols, adaptable for this compound, in complex mixtures.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oils

This protocol is adapted from established methods for the analysis of terpenes in complex matrices like essential oils.[11][12][13][14][15][16]

1. Sample Preparation:

  • Dilute the essential oil sample (e.g., 1:100 v/v) in a suitable solvent such as hexane or ethyl acetate.

  • Add an internal standard (e.g., n-alkane series) for quantitative analysis.

  • Vortex the sample to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a more polar column like a wax column for better separation of certain isomers.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold: Hold at 240°C for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify this compound and other components by comparing their mass spectra and retention indices with reference libraries (e.g., NIST, Wiley).

  • Quantify the analyte using the peak area relative to the internal standard.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)

This protocol is based on methods for analyzing alcohols in complex mixtures via derivatization to enhance UV detection.[3]

1. Sample Preparation and Derivatization:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile).

  • To the sample solution, add a derivatizing agent that introduces a chromophore (e.g., 3,5-dinitrobenzoyl chloride) and a catalyst (e.g., pyridine).

  • Heat the mixture to facilitate the reaction, then cool to room temperature.

  • Quench the reaction and dilute the sample with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start at 50% acetonitrile, increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Set to the absorbance maximum of the derivative (e.g., ~254 nm for a dinitrobenzoyl derivative).

3. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time compared to a derivatized standard.

  • Quantify using a calibration curve prepared from derivatized standards.

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Dilution Dilution in Solvent Sample->Dilution InternalStandard Add Internal Standard Dilution->InternalStandard Vortex Vortex InternalStandard->Vortex Injection Injection Vortex->Injection GC Gas Chromatography Separation Injection->GC MS Mass Spectrometry Detection GC->MS DataAcquisition Data Acquisition MS->DataAcquisition LibrarySearch Library Search & Identification DataAcquisition->LibrarySearch Quantification Quantification LibrarySearch->Quantification

GC-MS analytical workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Complex Mixture Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization Dissolution->Derivatization Filtration Filtration Derivatization->Filtration Injection Injection Filtration->Injection HPLC HPLC Separation Injection->HPLC UV_Detection UV-Vis Detection HPLC->UV_Detection DataAcquisition Data Acquisition UV_Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification

HPLC with derivatization workflow for this compound.

Conclusion

The choice of analytical method for this compound in complex mixtures hinges on the specific requirements of the study. For unambiguous identification and high sensitivity with a low risk of cross-reactivity, GC-MS is the superior choice. Its ability to provide structural information through mass spectrometry is invaluable when dealing with complex matrices that may contain numerous structurally related compounds.

HPLC, particularly with UV detection, can be a viable alternative, especially for high-throughput screening. However, the potential for co-elution and the likely need for derivatization introduce a higher risk of interference. When using HPLC, thorough method development and validation are critical to ensure that reported results are accurate and not influenced by cross-reactive species.

For drug development professionals, understanding the potential for cross-reactivity is paramount. While chromatographic methods and immunoassays operate on different principles, the underlying theme of structural similarity driving interference remains. A comprehensive understanding of the sample matrix and the inherent selectivity of the chosen analytical technique is essential for generating reliable and defensible data.

References

A Comparative Guide to the Synthesis of 1-Cyclohexene-1-methanol: An Evaluation of Published Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the reliable and reproducible synthesis of key intermediates is paramount. 1-Cyclohexene-1-methanol, a valuable building block in the synthesis of various organic molecules, can be prepared through several synthetic pathways. This guide provides an objective comparison of two primary methods for its synthesis: the reduction of 1-cyclohexenecarbaldehyde and the Grignard reaction of a cyclohexenyl derivative with formaldehyde. This comparison is based on published methodologies and aims to provide researchers with the necessary data to select the most suitable protocol for their specific needs.

Comparison of Synthetic Protocols

The selection of an optimal synthetic route for this compound hinges on factors such as yield, purity, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for two common methods.

Synthesis RouteStarting MaterialKey ReagentsReported Yield (%)Reported Purity (%)Key AdvantagesKey Disadvantages
Reduction of 1-Cyclohexenecarbaldehyde 1-CyclohexenecarbaldehydeSodium Borohydride (NaBH₄), Methanol~79% (analogous reaction)[1][2]Not explicitly reported for target moleculeMilder reaction conditions, commercially available reagents.Potential for 1,4-reduction as a side reaction, requiring careful control of conditions.[3][4]
Grignard Reaction 1-Chlorocyclohexene or 1-BromocyclohexeneMagnesium (Mg), Formaldehyde (HCHO)64-69% (analogous reaction)[5]Not explicitly reported for target moleculeForms a new carbon-carbon bond, versatile for creating derivatives.Requires strictly anhydrous conditions, Grignard reagent can be difficult to initiate, potential for side reactions.[6][7]

Experimental Protocols

Below are detailed experimental methodologies for the two primary synthesis routes. It is important to note that while these protocols are based on established chemical principles, specific yields and purities for this compound may vary and require optimization.

Protocol 1: Reduction of 1-Cyclohexenecarbaldehyde with Sodium Borohydride

This protocol is adapted from standard procedures for the reduction of α,β-unsaturated aldehydes.[1][2]

Materials:

  • 1-Cyclohexenecarbaldehyde

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-Cyclohexenecarbaldehyde in methanol at 0°C (ice bath) with stirring.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the solution, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Protocol 2: Grignard Reaction of 1-Cyclohexenylmagnesium Halide with Formaldehyde

This protocol is based on general procedures for Grignard reactions with formaldehyde.[5][6]

Materials:

  • 1-Chlorocyclohexene or 1-Bromocyclohexene

  • Magnesium (Mg) turnings

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Paraformaldehyde or Formaldehyde gas

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • In the three-necked flask, place magnesium turnings and a small crystal of iodine (to initiate the reaction).

  • Add a small amount of a solution of 1-chlorocyclohexene (or 1-bromocyclohexene) in anhydrous diethyl ether or THF to the magnesium.

  • Initiate the reaction by gentle heating. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue stirring until the magnesium is consumed.

  • Cool the Grignard reagent solution to 0°C.

  • Slowly introduce dry formaldehyde gas into the reaction mixture or add freshly depolymerized paraformaldehyde.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purify the this compound by vacuum distillation.

Reproducibility and Process Optimization Workflow

The reproducibility of any synthetic protocol is critical. The following diagram illustrates a logical workflow for evaluating and optimizing the synthesis of this compound.

Synthesis_Reproducibility_Workflow Workflow for Reproducibility Assessment and Optimization cluster_0 Protocol Selection cluster_1 Initial Synthesis and Analysis cluster_2 Reproducibility Assessment cluster_3 Optimization Select_Protocols Select Published Protocols (e.g., Reduction vs. Grignard) Perform_Synthesis Perform Initial Syntheses (Small Scale) Select_Protocols->Perform_Synthesis Analyze_Product Analyze Crude Product (Yield, Purity via GC/NMR) Perform_Synthesis->Analyze_Product Repeat_Synthesis Repeat Syntheses (Multiple Runs) Analyze_Product->Repeat_Synthesis Statistical_Analysis Statistical Analysis (Mean, Std. Dev. of Yield/Purity) Repeat_Synthesis->Statistical_Analysis Identify_Variability Identify Sources of Variability Statistical_Analysis->Identify_Variability Optimize_Parameters Optimize Reaction Parameters (Temp, Time, Stoichiometry) Identify_Variability->Optimize_Parameters Validate_Optimized_Protocol Validate Optimized Protocol Optimize_Parameters->Validate_Optimized_Protocol

References

Safety Operating Guide

Proper Disposal of 1-Cyclohexene-1-methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Information

Based on data for analogous compounds such as 1-Methylcyclohexene and 3-Cyclohexene-1-methanol, 1-Cyclohexene-1-methanol is anticipated to be a flammable liquid and may cause skin and eye irritation.[2][3][4] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from ignition sources.[2][3][4]

Key Hazard Information (Anticipated)

PropertyAnticipated ValueReference Compounds
Physical State Liquid3-Cyclohexene-1-methanol[4]
Appearance Clear, Colorless3-Cyclohexene-1-methanol[4]
Odor Characteristic3-Cyclohexene-1-methanol[4]
Formula C₇H₁₂OThis compound[1]
Molecular Weight 112.17 g/mol This compound[1]
Boiling Point ~213 - 218 °C (415 - 424 °F)α,α,4-trimethyl-3-cyclohexene-1-methanol
Density ~0.934 g/mL at 20 °C (68 °F)α,α,4-trimethyl-3-cyclohexene-1-methanol
Flash Point Combustible Liquid (Anticipated)α,α,4-trimethyl-3-cyclohexene-1-methanol
Hazards Flammable, Skin Irritant, Eye Irritant, Harmful if Swallowed1-Methyl-1-cyclohexene, α,α,4-trimethyl-3-cyclohexene-1-methanol[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical for laboratory safety and environmental compliance. The following procedure outlines the necessary steps from waste identification to final disposal.

Experimental Protocol: Waste Characterization

A crucial first step in the disposal process is to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). This can be based on knowledge of the waste's composition or through chemical analysis if the composition is unknown.

Methodology:

  • Generator Knowledge: If the waste stream consists solely of this compound and is not mixed with other substances, it can be classified based on its anticipated properties as a flammable liquid.

  • Chemical Analysis: If the waste is a mixture or its properties are uncertain, analytical testing for characteristics such as ignitability, corrosivity, reactivity, and toxicity may be required. The Toxicity Characteristic Leaching Procedure (TCLP) is a standard method to determine if a waste is toxic.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 On-site Management cluster_2 Disposal cluster_3 Spill Management A Generate this compound Waste B Collect in a Designated, Compatible, and Labeled Waste Container A->B C Store in a Segregated and Approved Area B->C D Keep Container Tightly Closed C->D E Perform Regular Inspections for Leaks D->E F Characterize Waste (e.g., Flammable Liquid - F003) E->F G Arrange for Pickup by a Licensed Hazardous Waste Disposal Service F->G H Complete Hazardous Waste Manifest G->H S1 Evacuate and Ventilate Area S2 Eliminate Ignition Sources S1->S2 S3 Contain Spill with Inert Absorbent Material S2->S3 S4 Collect and Place in Hazardous Waste Container S3->S4

Caption: Logical workflow for the proper disposal of this compound.

Detailed Disposal and Spill Management Plan

1. Waste Classification:

  • Based on its likely properties as a non-halogenated solvent, this compound waste may be classified under the EPA hazardous waste code F003 .[5] This category includes spent non-halogenated solvents such as xylene, acetone, and methanol.[5]

2. Segregation and Storage:

  • Segregation: Keep this compound waste separate from other chemical waste streams, especially incompatible materials like strong oxidizing agents.[4] Mixing with halogenated solvents should be avoided as it can increase disposal costs.[6]

  • Containerization: Collect the waste in a designated and clearly labeled container that is compatible with the chemical. The container must be in good condition and kept tightly sealed except when adding waste.

  • Storage: Store the waste container in a designated, well-ventilated, and approved area, away from heat and ignition sources.[2][4]

3. Spill Management Protocol:

In the event of a spill, immediate and appropriate action is required to prevent escalation.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation to disperse vapors.

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][4] Use only non-sparking tools and explosion-proof equipment during cleanup.[4]

  • Containment: Prevent the spill from spreading or entering drains and waterways.[4]

  • Absorption: Use an inert absorbent material like vermiculite, dry sand, or earth to soak up the liquid.[4]

  • Collection and Disposal: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[4]

  • Decontamination: Thoroughly clean the spill area to remove any residual contamination.

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain.

  • Documentation: Ensure that all required hazardous waste manifests are completed accurately to track the waste from "cradle to grave".

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and proper disposal of this compound, protecting both laboratory personnel and the environment.

References

Essential Safety and Logistical Information for Handling 1-Cyclohexene-1-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 1-Cyclohexene-1-methanol. This guide provides crucial, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory procedures.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE based on available safety data sheets and chemical handling guides.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a significant splash hazard.Protects against splashes and vapors that can cause serious eye irritation.[1][2][3]
Hands Chemical-resistant gloves.Nitrile, neoprene, or butyl rubber gloves are recommended for protection against organic alcohols.[4] It is crucial to inspect gloves for any signs of degradation or punctures before use and to change them frequently, especially after any direct contact with the chemical.[1][4]
Body Long-sleeved laboratory coat or chemical-resistant apron.Provides a barrier against accidental skin contact.[5] For larger quantities or situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.
Respiratory Use in a well-ventilated area is mandatory. A vapor respirator should be used if ventilation is inadequate or for operations that may generate significant vapors.[5]Minimizes the inhalation of potentially harmful vapors, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risks. The following protocol outlines the key steps for safe handling.

1. Preparation:

  • Ensure the work area is clean and uncluttered.
  • Verify that a functioning eyewash station and safety shower are readily accessible.[4]
  • Confirm that the chemical fume hood is operational and providing adequate ventilation.[4]
  • Assemble all necessary equipment and reagents before starting the experiment.
  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling:

  • Always handle this compound within a certified chemical fume hood to minimize vapor inhalation.[4]
  • Use the smallest quantity of the chemical necessary for the experiment.
  • Avoid direct contact with skin and eyes.[1]
  • Keep containers of this compound tightly closed when not in use to prevent the escape of vapors.[1][5]
  • Use compatible materials for containers and transfer equipment to avoid chemical reactions.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[5]
  • Ensure the storage container is clearly labeled with the chemical name and any relevant hazard warnings.
  • Keep the container tightly sealed.[1][5]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste containing this compound from other waste streams.
  • Use a dedicated, clearly labeled, and leak-proof waste container.

2. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered contaminated and disposed of in the designated chemical waste container.

3. Disposal Procedure:

  • Dispose of the chemical waste through your institution's hazardous waste management program.
  • Do not pour this compound down the drain or dispose of it with regular trash.[5]
  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the logical flow of the handling process, from initial preparation to final disposal, emphasizing key safety checkpoints.

prep Preparation ppe_check Verify PPE prep->ppe_check Proceed handling Chemical Handling (in Fume Hood) ppe_check->handling Correct PPE storage Temporary Storage handling->storage Store unused chemical spill Spill? handling->spill During handling waste Waste Generation handling->waste Generate waste storage->handling Retrieve for reuse spill_response Spill Response Protocol spill->spill_response Yes spill->waste No spill_response->waste After cleanup disposal Segregate & Store Waste waste->disposal Collect waste final_disposal Hazardous Waste Disposal disposal->final_disposal Dispose via EHS

Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.